(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone
Description
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Properties
IUPAC Name |
(4S)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPHXVPNNPSAZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357402 | |
| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77877-19-1 | |
| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries stand out for their reliability and versatility in stereoselective transformations. This guide provides an in-depth technical exploration of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, a celebrated member of the Evans' oxazolidinone family of chiral auxiliaries. Its remarkable ability to direct the formation of specific stereoisomers has cemented its status as an invaluable tool for researchers and drug development professionals.[1][2][3] This document will delve into the core chemical properties, synthesis, and mechanistic underpinnings of this reagent's utility, offering both foundational knowledge and practical insights.
Core Chemical Identity and Physicochemical Properties
This compound, often referred to as an Evans' auxiliary, is a synthetic organic compound widely employed in asymmetric synthesis.[3][4] Its structure, featuring a chiral oxazolidinone ring derived from the amino acid (S)-valine, is the key to its stereodirecting power. The propionyl group attached to the nitrogen atom serves as a handle for generating enolates, which then participate in a variety of carbon-carbon bond-forming reactions.
A comprehensive summary of its key physicochemical properties is presented below:
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃[5][6] |
| Molecular Weight | 185.22 g/mol [5][6] |
| CAS Number | 77877-19-1[5][6] |
| Appearance | Colorless to almost colorless clear liquid[7][8] |
| Density | 1.094 g/mL at 25 °C[5][9] |
| Boiling Point | 102-106 °C at 0.75 mmHg[5][9] |
| Refractive Index (n20/D) | 1.464[9] |
| Optical Activity ([α]25/D) | +93° (c = 8.7 in methylene chloride) |
| SMILES String | CCC(=O)N1C(C)C |
| InChI Key | HOWPHXVPNNPSAZ-SSDOTTSWSA-N |
These properties are crucial for the practical handling, reaction setup, and purification of the compound and its derivatives.
Synthesis and Provenance
The most common and practical synthesis of this compound involves the acylation of the parent chiral auxiliary, (S)-(-)-4-Isopropyl-2-oxazolidinone.[10][11] This precursor is readily prepared from the naturally occurring and relatively inexpensive amino acid, (S)-valine.[2]
A typical laboratory-scale synthesis protocol is as follows:
Experimental Protocol: Synthesis of this compound[12]
-
Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is purged with an inert gas (e.g., argon or nitrogen).
-
Initial Reagents: Dry tetrahydrofuran (THF) is added to the flask, followed by (S)-(-)-4-Isopropyl-2-oxazolidinone. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C. This step generates the lithium salt of the oxazolidinone.
-
Acylation: Propionyl chloride is then added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is stirred for a specified period at this temperature.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound as a colorless oil.[10]
Caption: Synthetic workflow for the preparation of the title compound.
The Engine of Asymmetric Induction: Mechanism of Stereocontrol
The remarkable stereodirecting ability of this compound stems from a confluence of electronic and steric factors. When subjected to a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the N-propionyl oxazolidinone selectively forms the corresponding (Z)-enolate. This geometric preference is crucial for the subsequent stereoselective reaction.
The key to the high diastereoselectivity observed in reactions such as aldol additions and alkylations lies in the conformation of this (Z)-enolate. The bulky isopropyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Caption: Simplified logical flow of stereocontrol.
Applications in Asymmetric Synthesis: The Asymmetric Aldol Reaction
One of the most powerful applications of this compound is in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The high levels of diastereoselectivity achievable make it a favored method for the construction of chiral building blocks for natural product synthesis and medicinal chemistry.[4][12]
Exemplary Protocol: Asymmetric Aldol Addition
-
Enolate Formation: A solution of this compound in a dry ethereal solvent (e.g., diethyl ether or THF) is cooled to -78 °C. A solution of a strong base, typically LDA, is added dropwise to generate the (Z)-enolate.
-
Aldehyde Addition: The desired aldehyde, dissolved in the same dry solvent, is then added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature, and the layers are separated. The aqueous phase is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude aldol adduct is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product under various conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide, reduction with lithium borohydride, or transesterification with a titanium alkoxide) to yield the desired chiral β-hydroxy acid, alcohol, or ester, respectively, with high enantiomeric purity. The valuable chiral auxiliary can often be recovered and recycled.[13]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound stands as a testament to the power of rational design in asymmetric synthesis. Its predictable and highly effective stereodirecting capabilities have made it an indispensable tool for the synthesis of complex, enantiomerically pure molecules.[1][4] This guide has provided a comprehensive overview of its chemical properties, synthesis, and mechanistic basis for its utility, with the aim of equipping researchers and drug development professionals with the knowledge to effectively harness its potential in their synthetic endeavors.
References
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- This compound 98 77877-19-1. Sigma-Aldrich.
- This compound synthesis. ChemicalBook.
- (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0. Sigma-Aldrich.
- This compound | 77877-19-1. ChemicalBook.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- This compound(77877-19-1) 1 H NMR. ChemicalBook.
- This compound. Advanced ChemBlocks.
- This compound | 77877-19-1. TCI Chemicals.
- On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one. [No Source Found].
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- This compound 98%. Sigma-Aldrich.
- (R)-(-)-4-Isopropyl-3-propionyl-2-oxazolidinone. Chem-Impex.
- (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI.
- This compound, 98%, ee. J&K Scientific.
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(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone structure and stereochemistry
An In-Depth Technical Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: Structure, Stereochemistry, and Application
Introduction: The Archetype of Chiral Auxiliaries
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Among the most reliable and influential tools developed for this purpose are chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[1] this compound stands as a quintessential example of the Evans-type oxazolidinone auxiliaries, a class of compounds that has revolutionized the stereoselective formation of carbon-carbon bonds.[1][2]
Developed and popularized by David A. Evans, these auxiliaries provide a robust framework for high-yielding, diastereoselective reactions such as alkylations and aldol additions.[2][3] The efficacy of this compound stems from a predictable and highly ordered transition state, where the chiral scaffold effectively shields one face of a reactive enolate intermediate. This guide provides a detailed examination of its structure, the mechanistic basis for its stereodirecting power, and practical protocols for its synthesis and application.
Molecular Structure and Physicochemical Properties
The core of the molecule is a five-membered oxazolidinone ring. The critical stereocenter is at the C4 position, bearing an isopropyl group derived from the natural amino acid (S)-valine.[4][5] This specific configuration, designated as (S), is the foundation of its utility in asymmetric synthesis. The propionyl group is attached to the ring's nitrogen atom (N3), creating an N-acyloxazolidinone. This imide functionality is key to its chemical reactivity, particularly the acidity of the α-protons on the propionyl chain.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₃ | [6][7] |
| Molecular Weight | 185.22 g/mol | [6][7] |
| Appearance | Colorless to slightly yellow liquid | [8] |
| CAS Number | 77877-19-1 | [6][9] |
| Density | 1.094 g/mL at 25 °C | [6][9] |
| Boiling Point | 102-106 °C at 0.75 mmHg | [6][9] |
| Specific Optical Rotation ([α]²⁵/D) | +93° (c = 8.7 in CH₂Cl₂) | [6] |
| Refractive Index (n20/D) | 1.464 | [6][7] |
Synthesis and Preparation
The synthesis of this compound is a well-established, two-stage process that begins with an enantiomerically pure precursor. The parent chiral auxiliary, (4S)-(-)-4-isopropyl-2-oxazolidinone, is first prepared from (S)-valinol, which is in turn derived from the readily available amino acid (S)-valine.[4][10] The auxiliary is then acylated to yield the final product.
Experimental Protocol: Synthesis
Part A: (4S)-Isopropyl-2-oxazolidinone (Auxiliary Preparation) [10]
-
To a 100-mL flask equipped with a Vigreux column and a magnetic stirrer, add (S)-valinol (28.5 g, 276 mmol), diethyl carbonate (36.8 mL, 304 mmol), and anhydrous potassium carbonate (3.87 g, 28 mmol).
-
Heat the mixture in an oil bath at 135 °C. Ethanol will begin to distill.
-
Continue heating for approximately 5 hours, or until ethanol distillation ceases (approx. 32 mL collected).
-
Cool the reaction mixture and purify the resulting crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford (4S)-isopropyl-2-oxazolidinone as white needles.[4]
Part B: this compound (Acylation) [10]
-
Dry a 250-mL three-necked, round-bottomed flask under vacuum with a heat gun and equip it with a mechanical stirrer, an internal thermometer, and an argon inlet.
-
Charge the flask with (4S)-isopropyl-2-oxazolidinone (8.61 g, 66.7 mmol) and dry tetrahydrofuran (THF, ~150 mL).
-
Cool the resulting solution to -78 °C using a dry ice-acetone bath.
-
Add a 2.5 M solution of n-butyllithium (n-BuLi) in hexane (27.2 mL, 70.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -72 °C.
-
Stir the mixture at -78 °C for 25 minutes to ensure complete formation of the lithium salt.
-
Add propionyl chloride (5.94 mL, 68.0 mmol) dropwise over 10 minutes, maintaining the internal temperature below -73 °C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (100 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Collect the organic phase and extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil.[10]
The Mechanism of Stereocontrol
The remarkable stereoselectivity achieved with this auxiliary is a direct consequence of its ability to enforce a rigid and predictable conformation upon enolization. The process can be broken down into two key events: formation of a specific enolate geometry and subsequent sterically-biased reaction.
-
Formation of the (Z)-Enolate: Deprotonation of the α-proton of the propionyl group using a strong base like lithium diisopropylamide (LDA) or n-BuLi, followed by chelation with a Lewis acid (e.g., the lithium counterion or added Lewis acids like Bu₂BOTf), selectively generates the (Z)-enolate.[1][2] This geometry is favored to minimize steric interactions.
-
Facial Shielding: The crucial element for stereocontrol is the isopropyl group at the C4 position of the oxazolidinone ring. In the chelated enolate intermediate, this bulky group projects outwards, effectively blocking one of the two diastereotopic faces of the planar enolate from the "top."[11]
-
Directed Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered "bottom" face. This controlled trajectory ensures the formation of a new stereocenter with a predictable absolute configuration.[11] The conformation of the entire N-acyl fragment is further stabilized by minimizing the dipole-dipole repulsion between the two carbonyl oxygen atoms, which forces them into an anti-parallel arrangement.[2]
Applications in Asymmetric Synthesis
The primary utility of this compound is as a stoichiometric chiral director for creating new stereocenters α- to a carbonyl group.
Diastereoselective Alkylation
Alkylation of the corresponding enolate provides a powerful method for synthesizing α-substituted carboxylic acid derivatives with high enantiomeric purity.[12] The reaction proceeds with high diastereoselectivity for a range of reactive alkylating agents, such as methyl iodide, benzyl bromide, and allyl bromide.[3]
Representative Protocol: Asymmetric Allylation [12]
-
In a flame-dried flask under argon, dissolve this compound (1.0 equiv.) in dry THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv.) as a 1.0 M solution in THF dropwise. Stir for 30 minutes at -78 °C to generate the sodium enolate.
-
Add allyl iodide (1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and warm to room temperature.
-
Perform an aqueous workup as described in the synthesis protocol. Purify by column chromatography to isolate the alkylated product. Diastereomeric ratios often exceed 98:2.[12]
Diastereoselective Aldol Reactions
The Evans aldol reaction is a cornerstone of polyketide natural product synthesis.[2] When the boron enolate of this compound is reacted with an aldehyde, it proceeds through a highly ordered, six-membered Zimmerman-Traxler transition state.[1][13] This reaction reliably establishes two new contiguous stereocenters, yielding the syn-aldol adduct with exceptional diastereoselectivity.[2][14]
Cleavage of the Chiral Auxiliary
For the synthesis to be useful, the chiral auxiliary must be removable under conditions that do not compromise the newly formed stereocenter.[11] Fortunately, the N-acyl bond is readily cleaved.
-
To Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) yields the corresponding carboxylic acid.[12]
-
To Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) furnishes the primary alcohol.[11]
-
To Ester: Alcoholysis with a Lewis acid and an alcohol (e.g., Mg(OMe)₂ in MeOH) produces the methyl ester.
-
To Weinreb Amide: Direct conversion using trimethylaluminum and N,O-dimethylhydroxylamine hydrochloride is a particularly useful transformation.[2]
The recovered (4S)-(-)-4-isopropyl-2-oxazolidinone can often be purified and reused, improving the overall efficiency of the synthetic route.[13]
Conclusion
This compound is a powerful and reliable chiral auxiliary that provides a predictable pathway to enantiomerically enriched molecules. Its efficacy is rooted in a well-understood mechanism involving the formation of a conformationally rigid (Z)-enolate, where the C4-isopropyl substituent provides excellent facial shielding. Through robust and high-yielding protocols for diastereoselective alkylations and aldol reactions, it has become an indispensable tool for researchers and drug development professionals tackling the challenges of complex molecule synthesis.
References
-
Wort, V.G. (1989). An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Synthesis, 1989(8), 622-623. Available from: [Link]
-
Lu, C. & Zakarian, A. (n.d.). (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Organic Syntheses. Available from: [Link]
-
Hill, N.J. & Barbaro, J. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 82(9), 1383. Available from: [Link]
-
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available from: [Link]
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Slideshare. (n.d.). Evans aldol ppt. Available from: [Link]
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University of Guelph. (n.d.). Enantioselective Synthesis. Available from: [Link]
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National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]
-
Reich, H.J. (n.d.). Chiral Enolates. University of Wisconsin Chemistry. Available from: [Link]
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LookChem. (n.d.). Cas 17016-83-0, (4S)-(-)-4-Isopropyl-2-oxazolidinone. Available from: [Link]
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Chem-Station. (2014). Evans Aldol Reaction. Available from: [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Available from: [Link]
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PubChem. (n.d.). This compound. Available from: [Link]
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J&K Scientific. (n.d.). This compound, 98%, ee. Available from: [Link]
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(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone molecular weight and formula
An In-Depth Technical Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: A Cornerstone of Asymmetric Synthesis
Introduction
This compound is a paramount chiral auxiliary in the field of organic chemistry, belonging to the class of Evans' oxazolidinones. Developed by David A. Evans, these auxiliaries have revolutionized asymmetric synthesis, providing a reliable and highly predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions. The predictable stereochemical outcomes, coupled with the ease of attachment and subsequent removal of the auxiliary, have established these reagents as indispensable tools for researchers, particularly in the synthesis of complex, stereochemically rich molecules central to drug discovery and development.[1] This guide offers a comprehensive overview of its properties, synthesis, mechanistic underpinnings, and key applications for professionals in the chemical and pharmaceutical sciences.
Physicochemical and Structural Properties
The utility of this compound stems from its well-defined three-dimensional structure. The isopropyl group at the C4 position, derived from the natural amino acid L-valine, effectively shields one face of the enolate derived from the propionyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity.
Table 1: Core Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₅NO₃ | [2][3][4] |
| Molecular Weight | 185.22 g/mol | [2][3][4] |
| CAS Number | 77877-19-1 | [2][3] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 1.094 g/mL at 25 °C | [3][5] |
| Boiling Point | 102-106 °C at 0.75 mmHg | [3][5] |
| Optical Rotation | [α]25/D +93° (c = 8.7 in CH₂Cl₂) | [3] |
| Synonyms | (S)-3-Propionyl-4-isopropyl-2-oxazolidinone | [3] |
Synthesis of the Chiral Auxiliary
The title compound is readily prepared by the acylation of its parent oxazolidinone, (S)-(-)-4-Isopropyl-2-oxazolidinone. This precursor is itself synthesized from the inexpensive and readily available chiral pool starting material, L-valine.[6] This accessibility is a key factor in its widespread adoption.
Workflow for Synthesis
The synthesis is a two-step process starting from the commercially available parent oxazolidinone. The key transformation is the N-acylation with a propionyl source.
Caption: General workflow for the N-acylation of the parent oxazolidinone.
Detailed Experimental Protocol: N-Acylation
This protocol describes a common laboratory-scale synthesis from (S)-4-Isopropyl-2-oxazolidinone. The choice of base and acylating agent can be adapted; here we use triethylamine/lithium chloride with propionic anhydride, a method that avoids pyrophoric reagents like n-butyllithium.[4]
Materials:
-
(S)-(-)-4-Isopropyl-2-oxazolidinone (1.0 eq)[7]
-
Lithium chloride (LiCl) (0.5-1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Propionic anhydride (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium chloride (brine), 1.5 N HCl(aq)
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add (S)-(-)-4-Isopropyl-2-oxazolidinone and anhydrous THF. Stir to dissolve.[6]
-
Cool the solution to 0 °C using an ice-water bath.
-
Add lithium chloride, followed by the slow, dropwise addition of triethylamine. Stir the resulting mixture for 30 minutes at 0 °C.[4]
-
Slowly add propionic anhydride to the reaction mixture over 30 minutes, ensuring the internal temperature remains at or near 0 °C.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1.5-2 hours.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and quench by adding saturated aqueous NaCl solution. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic phases sequentially with 1.5 N HCl and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Trustworthiness Note: The use of LiCl is crucial. It acts as a Lewis acid, coordinating to the oxazolidinone carbonyl and increasing the acidity of the N-H proton, facilitating deprotonation by a weaker base like triethylamine. This avoids the need for cryogenic temperatures and pyrophoric bases often associated with generating lithium enolates.
Application in Asymmetric Aldol Additions
The primary application of this compound is to serve as a prochiral substrate for stereoselective enolization and subsequent reaction with electrophiles, most notably in aldol additions.
Mechanistic Rationale
The stereochemical outcome is dictated by the formation of a specific Z-enolate, which is chelated to a boron atom in a rigid six-membered ring transition state. The bulky isopropyl group at C4 sterically blocks the si-face of the enolate, forcing the aldehyde to approach from the less hindered re-face. This precise geometric arrangement reliably produces the syn-aldol adduct.
Caption: Pathway of a stereoselective Evans aldol reaction and auxiliary cleavage.
Protocol: Diastereoselective Aldol Addition
Materials:
-
This compound (1.0 eq)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
An aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous DCM in an oven-dried, argon-flushed flask.[8]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dibutylboron triflate, followed by the dropwise addition of DIPEA. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the Z-boron enolate.
-
Add the aldehyde dropwise to the enolate solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.
-
The resulting crude aldol adduct can be purified by flash column chromatography.
Cleavage and Recovery
A critical feature for the industrial viability of chiral auxiliaries is their efficient removal and recovery. The N-acyl bond can be cleaved under various conditions to yield different functional groups (e.g., acids, esters, alcohols, aldehydes) without disturbing the newly formed stereocenters. Reductive cleavage to the primary alcohol is common.
Protocol: Reductive Cleavage with Lithium Borohydride (LiBH₄)
-
Dissolve the purified aldol adduct in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add LiBH₄ portion-wise.
-
Stir the reaction at 0 °C for several hours until TLC indicates complete consumption of the starting material.
-
Slowly quench the reaction with aqueous NaOH.
-
Separate the aqueous and organic layers. The chiral alcohol product will be in the organic layer, while the deprotonated chiral auxiliary will be in the aqueous layer.
-
The aqueous layer can be acidified and extracted to recover the (S)-(-)-4-Isopropyl-2-oxazolidinone for reuse.
Applications in Pharmaceutical and Natural Product Synthesis
The robustness and high stereocontrol offered by this auxiliary have made it a workhorse in synthesizing complex molecules. It is frequently used as a building block to prepare advanced intermediates for pharmaceuticals and natural products.[1] Notable examples include its use in the synthesis of:
-
Doliculide: A potent cytotoxic marine natural product.
-
(25S)-cholestenoic-26-acid: A significant ligand for the DAF-12 receptor in C. elegans.
-
β-Lactams: Core structures of penicillin and cephalosporin antibiotics.
-
Anti-inflammatory and Analgesic Agents: Its enantiomer, (R)-(-)-4-Isopropyl-3-propionyl-2-oxazolidinone, has been used in developing novel drug formulations.[1]
Safety and Handling
This compound is classified as a combustible liquid with a flash point of 113 °C (235.4 °F).[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple reagent; it is an enabling technology that provides chemists with a high degree of control over molecular architecture. Its synthesis from an inexpensive chiral starting material, its predictable stereodirecting ability in crucial C-C bond-forming reactions, and the ability to be efficiently recycled underscore its importance. For researchers in drug development and complex molecule synthesis, mastery of the chemistry of Evans' auxiliaries remains a vital skill, allowing for the efficient and stereocontrolled construction of the next generation of therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 95% | CAS: 77877-19-1 | AChemBlock [achemblock.com]
- 3. This compound 98 77877-19-1 [sigmaaldrich.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 77877-19-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (S)-(-)-4-异丙基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
A Spectroscopic Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: An Essential Chiral Auxiliary
Introduction: The Role and Significance of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in Asymmetric Synthesis
In the landscape of modern organic chemistry, particularly in the realm of pharmaceutical and natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to achieve high levels of stereoselectivity in a variety of chemical transformations. Among these, the Evans oxazolidinones have established themselves as a cornerstone of asymmetric synthesis. This in-depth technical guide focuses on the spectral characterization of a key member of this family: this compound.
With the chemical formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol , this chiral auxiliary is instrumental in diastereoselective enolate reactions, including alkylations and aldol additions.[1][2] A thorough understanding of its spectral properties is fundamental for researchers, scientists, and drug development professionals to verify its identity, purity, and to monitor its transformations during a synthetic sequence. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its structure and its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed picture of the connectivity and chemical environment of the atoms within this compound.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-resolution NMR spectra is crucial for ensuring data quality and reproducibility.
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.43 | dt, J = 8.4, 3.3 Hz | 1H | H-4 |
| 4.24 | t, J = 8.4 Hz | 1H | H-5a |
| 4.20 | dd, J = 9.0, 3.0 Hz | 1H | H-5b |
| 2.84-3.04 | m | 2H | -C(=O)CH₂CH₃ |
| 2.31-2.44 | m | 1H | -CH(CH₃)₂ |
| 1.17 | t, J = 7.3 Hz | 3H | -C(=O)CH₂CH₃ |
| 0.91 | d, J = 7.0 Hz | 3H | -CH(CH₃)₂ |
| 0.87 | d, J = 7.0 Hz | 3H | -CH(CH₃)₂ |
Data sourced from Organic Syntheses Procedure.[1]
Causality in Chemical Shifts and Splitting Patterns:
-
H-4 (δ 4.43): This proton is deshielded due to its proximity to the electronegative nitrogen atom and the carbonyl group of the oxazolidinone ring. It appears as a doublet of triplets due to coupling with the adjacent methine proton of the isopropyl group and the two diastereotopic protons on C-5.
-
H-5 Protons (δ 4.24 and 4.20): These are the two diastereotopic protons on the oxazolidinone ring. Their distinct chemical shifts and coupling patterns (a triplet and a doublet of doublets) arise from their different spatial relationships with the bulky isopropyl group. They are deshielded by the adjacent oxygen atom.
-
Propionyl Methylene Protons (δ 2.84-3.04): These protons are adjacent to the electron-withdrawing acyl carbonyl group, resulting in a downfield shift. They appear as a multiplet due to coupling with the adjacent methyl protons.
-
Isopropyl Methine Proton (δ 2.31-2.44): This proton is coupled to the six equivalent methyl protons and the H-4 proton, leading to a complex multiplet.
-
Propionyl Methyl Protons (δ 1.17): These protons appear as a clean triplet due to coupling with the adjacent methylene protons.
-
Isopropyl Methyl Protons (δ 0.91 and 0.87): The two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent chiral center (C-4). This magnetic non-equivalence results in two distinct doublet signals.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 174.2 | -C(=O)CH₂CH₃ |
| 154.3 | N-C(=O)-O |
| 63.5 | C-5 |
| 58.5 | C-4 |
| 29.3 | -C(=O)CH₂CH₃ |
| 28.5 | -CH(CH₃)₂ |
| 18.1 | -CH(CH₃)₂ |
| 14.8 | -CH(CH₃)₂ |
| 8.5 | -C(=O)CH₂CH₃ |
Data sourced from Organic Syntheses Procedure.[1]
Rationale for Chemical Shifts:
-
Carbonyl Carbons (δ 174.2 and 154.3): The two carbonyl carbons are the most deshielded carbons in the molecule due to the strong electron-withdrawing effect of the oxygen atoms. The acyl carbonyl is slightly more downfield than the carbamate carbonyl.
-
C-4 and C-5 (δ 58.5 and 63.5): These carbons are bonded to electronegative nitrogen and oxygen atoms, respectively, causing them to resonate in the downfield region typical for such environments.
-
Aliphatic Carbons (δ 8.5 - 29.3): The remaining carbons of the propionyl and isopropyl groups appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons in an alkane-like environment. The diastereotopic nature of the isopropyl methyl carbons is also evident in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FTIR Data Acquisition
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.
Caption: Workflow for ATR-FTIR Data Acquisition.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound is dominated by strong absorptions from the two carbonyl groups and the C-H bonds.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~2970-2870 | C-H (Alkyl) | Stretching | Strong |
| ~1780 | C=O (Carbamate) | Stretching | Strong |
| ~1700 | C=O (Amide) | Stretching | Strong |
| ~1470 | C-H (Alkyl) | Bending | Medium |
| ~1385, ~1370 | C-H (Isopropyl) | Bending (doublet) | Medium |
| ~1250 | C-O | Stretching | Strong |
| ~1200 | C-N | Stretching | Medium |
Analysis of Key Absorptions:
-
C-H Stretching (~2970-2870 cm⁻¹): These strong absorptions are characteristic of the sp³ C-H bonds in the isopropyl and propionyl groups.
-
Carbonyl Stretching (~1780 and ~1700 cm⁻¹): The spectrum will exhibit two distinct and strong carbonyl stretching bands. The higher frequency band (~1780 cm⁻¹) is attributed to the carbamate carbonyl within the oxazolidinone ring, which is strained and has more ester-like character. The lower frequency band (~1700 cm⁻¹) corresponds to the tertiary amide carbonyl of the propionyl group. The precise positions can be influenced by the conformation of the molecule.
-
Isopropyl Bending (~1385 and ~1370 cm⁻¹): A characteristic feature of an isopropyl group is a doublet in this region, arising from the symmetric bending of the two methyl groups.
-
C-O and C-N Stretching (~1250 and ~1200 cm⁻¹): Strong absorptions corresponding to the stretching vibrations of the C-O and C-N bonds within the heterocyclic ring and the amide linkage are expected in the fingerprint region.
For comparison, the gas-phase IR spectrum of the parent compound, (S)-(+)-4-Isopropyl-2-oxazolidinone, shows a strong carbonyl absorption around 1760 cm⁻¹.[3] The addition of the N-propionyl group introduces the second, lower frequency carbonyl absorption.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 185 | [M]⁺ (Molecular Ion) |
| 156 | [M - C₂H₅]⁺ |
| 142 | [M - C₃H₅O]⁺ or [M - CH(CH₃)₂]⁺ |
| 128 | [M - C₃H₅O - CH₂]⁺ |
| 114 | [M - C₃H₅O - CO]⁺ or [M - C₄H₇O]⁺ |
| 86 | [M - C₃H₅O - CO - C₂H₄]⁺ or [C₄H₈NO]⁺ |
| 57 | [C₃H₅O]⁺ (Propionyl cation) |
| 43 | [CH(CH₃)₂]⁺ (Isopropyl cation) |
Plausible Fragmentation Pathways:
The molecular ion at m/z 185 is expected to be observed. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups and the loss of the isopropyl and propionyl substituents.
-
Loss of the Ethyl Group (m/z 156): Cleavage of the ethyl group from the propionyl moiety.
-
Loss of the Isopropyl Group (m/z 142): α-cleavage leading to the loss of the isopropyl radical.
-
Loss of the Propionyl Group (m/z 128): Cleavage of the N-acyl group.
-
Formation of the Propionyl Cation (m/z 57): A prominent peak corresponding to the stable propionyl cation is anticipated.
-
Formation of the Isopropyl Cation (m/z 43): The formation of the isopropyl cation is also a likely fragmentation pathway.
The mass spectrum of the parent compound, (S)-(+)-4-Isopropyl-2-oxazolidinone, shows a molecular ion at m/z 129 and a base peak at m/z 86, corresponding to the loss of the isopropyl group.[3] A similar fragmentation pattern involving the loss of the isopropyl group is expected for the N-propionyl derivative.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct carbonyl absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as a reliable fingerprint for this essential chiral auxiliary. For researchers in synthetic organic chemistry and drug development, a thorough understanding of this spectral data is indispensable for ensuring the quality of starting materials and for the successful execution and monitoring of stereoselective transformations.
References
-
J&K Scientific. This compound, 98%, ee: 98%. [Link]
-
Organic Syntheses. (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. [Link]
-
NIST. (S)-(+)-4-Isopropyl-2-oxazolidinone. [Link]
Sources
A Technical Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: An Evans Chiral Auxiliary for Asymmetric Synthesis
Abstract
This technical guide provides an in-depth examination of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis. Developed by David A. Evans, this oxazolidinone-based reagent offers a robust and highly predictable platform for the stereoselective formation of carbon-carbon bonds, which is fundamental to the synthesis of complex chiral molecules in the pharmaceutical and natural product sectors.[1][2] This document details the synthesis of the auxiliary, elucidates the mechanistic principles governing its remarkable stereocontrol, presents validated protocols for its application in key synthetic transformations, and describes methods for its subsequent removal and recovery. The content is tailored for researchers, chemists, and professionals in drug development who require a practical and theoretical understanding of this powerful synthetic tool.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a paramount challenge in organic chemistry, particularly in the development of pharmaceuticals where stereoisomers can exhibit vastly different biological activities.[3] Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the formation of one diastereomer in excess.[2] This diastereoselective transformation, followed by the removal of the auxiliary, yields an enantiomerically enriched product.
The Evans oxazolidinone auxiliaries, first reported in the early 1980s, represent a highly reliable and versatile class of such reagents.[2][4] Their efficacy stems from a rigid heterocyclic scaffold that creates a well-defined steric environment, enabling predictable facial selectivity in enolate reactions.[5][6] The (S)-4-isopropyl derivative, derived from the readily available amino acid (S)-valine, is particularly valued for its high levels of asymmetric induction in aldol, alkylation, and acylation reactions.[7][8]
Synthesis and Physicochemical Properties
The preparation of the title auxiliary is a straightforward, two-step process starting from the natural chiral pool material, (S)-valine.
Step 1: Synthesis of (S)-(-)-4-Isopropyl-2-oxazolidinone
The parent oxazolidinone is synthesized from (S)-valine. The amino acid is first reduced to the corresponding amino alcohol, (S)-valinol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex.[9][10][11] The resulting (S)-valinol is then cyclized by reaction with diethyl carbonate or a similar phosgene equivalent, often with catalytic potassium carbonate, to yield the solid oxazolidinone.[3][9]
Step 2: N-Acylation to this compound
The final propionylated auxiliary is formed by N-acylation of the parent oxazolidinone. A common and efficient method involves deprotonation of the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of propionyl chloride.[9][12] Alternatively, milder conditions using propionic anhydride with an acyl transfer catalyst such as 4-dimethylaminopyridine (DMAP) can be employed.[13][14][15]
Physicochemical Data Summary
| Property | (S)-(-)-4-Isopropyl-2-oxazolidinone | This compound |
| CAS Number | 17016-83-0[16] | 77877-19-1[17][18] |
| Molecular Formula | C₆H₁₁NO₂[16] | C₉H₁₅NO₃[17] |
| Molecular Weight | 129.16 g/mol [16][19] | 185.22 g/mol [17] |
| Appearance | White crystalline solid[20] | Colorless oil or liquid[9] |
| Melting Point | 70-73 °C[16][20] | N/A |
| Boiling Point | N/A | 102-106 °C at 0.75 mmHg[18] |
| Optical Rotation | [α]₂₀/D ~ -18° (c=6, EtOH)[16] | [α]₂₅/D ~ +93° (c=8.7, CH₂Cl₂)[18] |
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The remarkable diastereoselectivity achieved with the (S)-4-isopropyl-3-propionyl-2-oxazolidinone auxiliary is rationalized by the Zimmerman-Traxler transition state model.[21][22] The process relies on several key factors:
-
Formation of a (Z)-Enolate: Treatment of the N-propionyl oxazolidinone with a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) selectively generates the (Z)-enolate.[1][6]
-
Chelation and Conformational Rigidity: The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the molecule into a rigid, six-membered, chair-like transition state.[5][6][21]
-
Steric Shielding by the Isopropyl Group: The bulky isopropyl group at the C4 position of the auxiliary effectively blocks one face of the enolate (the si-face). To minimize steric repulsion, the substituent on the incoming electrophile (e.g., the R' group of an aldehyde) preferentially occupies a pseudo-equatorial position.[5][6]
-
Dipole Minimization: The conformation of the auxiliary in the transition state is further stabilized by the minimization of dipole-dipole repulsion between the two carbonyl groups, which orient themselves in an anti-parallel fashion.[1][5]
This combination of electronic and steric factors forces the electrophile to approach from the less hindered re-face of the enolate, leading to a highly predictable and often exceptional level of diastereoselectivity for the syn-aldol product.[21][23]
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Key Applications and Experimental Protocols
The versatility of this compound is demonstrated in its widespread use in fundamental C-C bond-forming reactions.
Asymmetric Aldol Reaction
The Evans aldol reaction is a benchmark for constructing β-hydroxy carbonyl units with two contiguous stereocenters.[1][24]
Protocol: Diastereoselective syn-Aldol Reaction with Isobutyraldehyde [6][12]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.) and dissolve in anhydrous dichloromethane (CH₂Cl₂).
-
Enolate Formation: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 equiv.). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate, which typically appears as a yellow solution.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add isobutyraldehyde (1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide. Stir vigorously for 1 hour. Remove the organic volatiles in vacuo, and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Representative Aldol Reaction Data [12]
| Aldehyde | R' Group | Product | Yield (%) | d.r. (syn:anti) |
| Isobutyraldehyde | i-Pr | (2'S, 3'R)-3-hydroxy-2,4-dimethylpentanoic acid derivative | 95 | >99:1 |
| Benzaldehyde | Ph | (2'S, 3'R)-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative | 80 | 99:1 |
| Propionaldehyde | Et | (2'S, 3'R)-3-hydroxy-2-methylpentanoic acid derivative | 85 | 95:5 |
digraph "Aldol_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Aux [label="N-Propionyl Auxiliary"]; Enolate [label="(Z)-Boron Enolate", fillcolor="#FBBC05"]; Aldehyde [label="Aldehyde (R-CHO)"]; Adduct [label="Syn-Aldol Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chiral β-Hydroxy Acid/Alcohol"];
Aux -> Enolate [label=" Bu₂BOTf, DIPEA\n CH₂Cl₂, 0°C "]; {rank=same; Enolate; Aldehyde} Enolate -> Adduct [label=" -78°C to 0°C "]; Aldehyde -> Adduct [style=dashed]; Adduct -> Product [label=" Cleavage "]; }
Caption: General workflow for an Evans asymmetric aldol reaction.
Asymmetric Alkylation
Stereoselective alkylation of the enolate derived from the auxiliary allows for the installation of a new stereocenter α to a carbonyl group.[7][8][25]
Protocol: Diastereoselective Allylation [13][14][15]
-
Setup: Dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under inert atmosphere and cool to -78 °C.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 equiv., typically as a 1.0 M solution in THF) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes to form the sodium (Z)-enolate.
-
Alkylation: Add allyl iodide (1.2 equiv.) dropwise. Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by flash column chromatography. This procedure typically yields the alkylated product with a diastereomeric ratio (d.r.) of ≥98:2.[13][15]
Cleavage of the Chiral Auxiliary
A critical step in any auxiliary-based method is the mild and efficient removal of the auxiliary to reveal the desired chiral product without racemization.[26] The N-acyl oxazolidinone can be converted into a variety of functional groups.[27]
-
To Carboxylic Acid (LiOH/H₂O₂): The most common method involves hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4][14] The hydroperoxide anion (OOH⁻) selectively attacks the exocyclic acyl carbonyl, which is more electrophilic than the endocyclic carbamate carbonyl.[28][29] The resulting peroxyacid intermediate is then reduced in situ (e.g., with Na₂SO₃) during workup to yield the chiral carboxylic acid.[4][13]
-
To Primary Alcohol (LiAlH₄ or LiBH₄): Reductive cleavage with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduces the acyl group to a primary alcohol.[26] The chiral auxiliary is recovered intact.
-
To Ester (Lewis Acids/Alcohol): Transesterification can be achieved using various alkoxides, often catalyzed by a Lewis acid. For instance, treatment with titanium (IV) isopropoxide in isopropanol yields the isopropyl ester.
Caption: Common cleavage pathways for N-acyl oxazolidinone products.
Conclusion
This compound stands as a testament to the power of chiral auxiliary-based strategies in asymmetric synthesis. Its ready availability from the chiral pool, straightforward application, and the high fidelity of its stereodirecting influence have made it an indispensable tool. The predictable formation of syn-aldol adducts and α-substituted carbonyls via a well-understood chelated transition state provides a reliable method for constructing complex stereochemical arrays. Coupled with versatile and high-yielding cleavage protocols, this Evans auxiliary offers a robust, scalable, and trustworthy solution for the asymmetric synthesis challenges faced by researchers in academia and industry.
References
- Larrow, J. F., & Olsen, E. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
- Majumdar, K. C., & Ganai, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(82), 78869-78926.
- Fuchs, M., et al. (2015). Synthesis of (R)- or (S)-Valinol Using ω-Transaminases in Aqueous and Organic Media. Molecules, 20(4), 5849-5862.
- Unni, A. K., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(38), 13388-13401.
- Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1531-1536.
- Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
-
Fuchs, M., et al. (2014). Synthesis of (R)- or (S)-valinol using ω-transaminases in aqueous and organic media. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Retrieved from [Link]
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]
-
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Myers, A. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. Retrieved from [Link]
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Wikipedia. (n.d.). Valinol. Retrieved from [Link]
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Scribd. (n.d.). 9-Asymmetric Alkylation of Enolates. Retrieved from [Link]
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Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
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ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Retrieved from [Link]
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ResearchGate. (n.d.). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
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An In-depth Technical Guide to the Role of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in Asymmetric Synthesis
This guide provides a comprehensive technical overview of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical applications, and mechanistic underpinnings that establish this reagent as a powerful tool for stereocontrol.
The Imperative of Asymmetric Synthesis and the Role of Chiral Auxiliaries
In the realm of pharmaceuticals and bioactive molecules, stereochemistry is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single enantiomers is a critical requirement in drug discovery and development.[1][2] Asymmetric synthesis addresses this challenge by selectively producing one enantiomer over the other.
One of the most robust and reliable strategies in asymmetric synthesis is the use of chiral auxiliaries.[1][3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1][3] Once the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[3][5] This approach offers predictability and broad substrate scope, making it a favored method, particularly in the early phases of drug development.[2][4]
Among the pantheon of chiral auxiliaries, the oxazolidinones developed by David A. Evans have gained widespread application due to their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][6] This guide focuses specifically on the valine-derived this compound, a workhorse for asymmetric alkylations and aldol additions.
This compound: Structure and Synthesis
This compound, often referred to as an Evans auxiliary, is structurally characterized by a 2-oxazolidinone ring substituted with an isopropyl group at the 4-position and a propionyl group at the 3-position. The (S)-configuration at the 4-position, derived from the natural amino acid L-valine, is the source of its chiral directing ability.[3]
Physicochemical Properties:
| Property | Value |
| CAS Number | 77877-19-1[7][8] |
| Molecular Formula | C9H15NO3[7][8][9] |
| Molecular Weight | 185.22 g/mol [7][8] |
| Appearance | Colorless oil or liquid[10] |
| Boiling Point | 102-106 °C at 0.75 mmHg |
| Density | 1.094 g/mL at 25 °C |
| Optical Activity | [α]25/D +93° (c = 8.7 in methylene chloride) |
The synthesis of this auxiliary is a well-established, multi-step process commencing from the readily available and inexpensive chiral pool starting material, L-valine.
Synthetic Protocol
The preparation involves two key transformations: the reduction of L-valine to (S)-valinol, followed by the formation of the oxazolidinone ring and subsequent acylation.[10]
Step 1: Reduction of L-Valine to (S)-Valinol L-valine is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).[10]
Step 2: Formation of (4S)-4-Isopropyl-2-oxazolidinone The resulting (S)-valinol is then reacted with diethyl carbonate in the presence of a base like potassium carbonate to form the cyclic carbamate, (4S)-4-Isopropyl-2-oxazolidinone.[10]
Step 3: Acylation to this compound The final step is the N-acylation of the oxazolidinone. This is typically achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, at low temperatures (-78 °C) to form the lithium salt, which is then quenched with propionyl chloride.[10]
Caption: Synthetic workflow for this compound.
Mechanism of Stereocontrol: The Power of Steric Direction
The remarkable stereodirecting ability of the (S)-4-isopropyl-2-oxazolidinone auxiliary hinges on its capacity to enforce a specific conformation upon the N-acyl chain, thereby shielding one face of the resulting enolate from electrophilic attack.
Upon deprotonation with a suitable base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)), a rigid, chelated (Z)-enolate is formed.[1][11][12] The chelation involves the metal cation coordinating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[13]
In this chelated structure, the bulky isopropyl group at the C4 position sterically shields the si-face of the enolate. Consequently, an incoming electrophile is directed to attack from the less hindered re-face, leading to the formation of a new stereocenter with a predictable absolute configuration.[1][5] The rigidity of the chelated transition state is crucial for the high diastereoselectivity observed in these reactions.[13]
Caption: Mechanism of stereocontrol via a chelated (Z)-enolate intermediate.
Key Applications in Asymmetric Synthesis
This compound is predominantly used in two major classes of stereoselective reactions: alkylations and aldol additions.
Asymmetric Alkylation
Asymmetric alkylation using Evans auxiliaries is a powerful method for the synthesis of α-chiral carboxylic acid derivatives.[4][6][14] The reaction proceeds with high diastereoselectivity for a range of reactive alkylating agents such as methyl iodide, benzyl bromide, and allyl bromide.[14]
Experimental Protocol: Asymmetric Allylation
-
Enolate Formation: A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). Sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate.[13]
-
Alkylation: Allyl iodide (1.1 equivalents) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours until TLC or GC analysis indicates complete consumption of the starting material.[13]
-
Quench and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by GC or high-field NMR analysis of the crude product.[15]
Representative Results for Asymmetric Alkylations:
| Electrophile | Diastereomeric Ratio (dr) | Reference |
| Allyl Iodide | 98:2 | [15] |
| Benzyl Bromide | >99:1 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739 |
| Methyl Iodide | 99:1 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739 |
Asymmetric Aldol Additions
The Evans aldol reaction is a benchmark for stereoselective synthesis, capable of establishing two contiguous stereocenters with exceptional control.[1][11] The reaction of a boron enolate derived from this compound with an aldehyde typically yields the syn-aldol adduct with high diastereoselectivity.[11][12][16]
The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[5][16] The selective formation of the (Z)-boron enolate, achieved using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base, is critical for the observed syn-selectivity.[11][16]
Experimental Protocol: Asymmetric syn-Aldol Reaction
-
Enolate Formation: To a solution of this compound in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diisopropylethylamine (DIPEA) (1.2 equivalents) followed by the dropwise addition of dibutylboron triflate (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: Add the desired aldehyde (1.0 equivalent), typically as a solution in dichloromethane, dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench and Work-up: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Vigorously stir the mixture while adding a solution of 30% hydrogen peroxide in methanol. After stirring for 1 hour, concentrate the mixture in vacuo, extract with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure syn-aldol adduct.
Cleavage of the Chiral Auxiliary
For the chiral auxiliary strategy to be synthetically useful, the auxiliary must be removable under conditions that do not compromise the newly created stereocenter(s).[3] Evans oxazolidinones can be cleaved to furnish a variety of functional groups, enhancing their versatility.[17]
Common Cleavage Methods:
-
To Carboxylic Acid: The most common method involves hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[17][18] The active nucleophile is lithium hydroperoxide (LiOOH), which selectively attacks the exocyclic amide carbonyl.[19][20]
-
To Alcohol: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[3]
-
To Aldehyde: This can be achieved via a two-step process of reduction to the alcohol followed by oxidation.
-
To Weinreb Amide: Direct conversion to a Weinreb amide provides a versatile intermediate for the synthesis of ketones.[11]
Caption: Common pathways for the cleavage of the Evans chiral auxiliary.
Conclusion: A Legacy of Reliability in Asymmetric Synthesis
This compound and its related Evans auxiliaries have solidified their place as indispensable tools in the synthetic organic chemist's toolbox. Their widespread use in both academic research and industrial manufacturing is a testament to their reliability, predictability, and high fidelity in stereocontrol.[17] From the total synthesis of complex natural products to the efficient construction of chiral drug intermediates, this auxiliary provides a robust and field-proven solution for the asymmetric installation of stereocenters.[6][11] The deep mechanistic understanding of its function allows for rational application and predictable outcomes, embodying the principles of modern, stereoselective synthesis.
References
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Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
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McKinnell, R. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1536-1541. [Link]
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Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
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University of Rochester. (n.d.). Enantioselective Synthesis. [Link]
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Lu, C.-D., & Zakarian, A. (2011). (4S)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses, 88, 244. [Link]
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ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH.... [Link]
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Roy, D., & Giri, R. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(26), 21951-21977. [Link]
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Royal Society of Chemistry. (2016). Applications of oxazolidinones as chiral auxiliaries.... [Link]
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YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
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Journal of Chemical Education. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
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SlideShare. (n.d.). Evans aldol ppt. [Link]
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University of Wisconsin-Madison. (n.d.). Chiral Enolates. [Link]
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Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
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National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
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The Architect's Tool: A Guide to Chiral Auxiliaries in Modern Organic Synthesis
In the intricate world of organic synthesis, the quest for enantiomeric purity is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often confined to a single stereoisomer, rendering asymmetric synthesis a critical discipline.[1][2] Among the robust strategies developed to control stereochemistry, the use of chiral auxiliaries remains a powerful and reliable method, offering a predictable and highly selective approach to the construction of complex chiral molecules.[3][4][5] This guide provides an in-depth exploration of the core principles, mechanisms, and practical applications of chiral auxiliaries, tailored for researchers, scientists, and drug development professionals.
The Foundation: Understanding Asymmetric Induction via Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1][2][6] The auxiliary imparts its stereochemical information to the substrate, effectively guiding the approach of reagents to a specific face of the molecule. The overall process follows a logical and efficient three-step sequence:
-
Covalent Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Diastereoselective Transformation: The key bond-forming reaction occurs, creating a new stereocenter with a specific configuration dictated by the auxiliary.
-
Cleavage and Recovery: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. Ideally, the auxiliary can be recovered and reused, enhancing the overall efficiency and sustainability of the synthesis.[][8]
The success of this strategy hinges on the ability of the auxiliary to create a significant energetic difference between the transition states leading to the possible diastereomeric products. This is typically achieved through steric hindrance, chelation control, or a combination of both.
A Curated Toolkit: Prominent Chiral Auxiliaries and Their Mechanisms
The field of asymmetric synthesis has been enriched by the development of numerous chiral auxiliaries, each with its unique structural features and applications. Here, we delve into some of the most influential and widely adopted examples.
Evans' Oxazolidinones: The Workhorse of Asymmetric Synthesis
Pioneered by David A. Evans, chiral oxazolidinones are arguably one of the most successful and versatile classes of chiral auxiliaries.[1][6][9] Derived from readily available amino acids, they are particularly effective in controlling the stereochemical outcome of enolate-based reactions such as alkylations and aldol additions.[1][10][11]
Mechanism of Action in Aldol Reactions:
The N-acylated oxazolidinone serves as the precursor to a chiral enolate. Upon treatment with a Lewis acidic boron source (e.g., dibutylboron triflate) and a hindered amine base, a Z-enolate is formed through a six-membered ring transition state.[10] The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate. The subsequent reaction with an aldehyde proceeds through a Zimmerman-Traxler-like chair transition state, with the aldehyde's substituent occupying an equatorial position to minimize steric interactions. This highly organized transition state assembly dictates the absolute stereochemistry of the two newly formed stereocenters.[9]
Experimental Protocol: Evans' Asymmetric Aldol Reaction
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and stir for an additional 2 hours at 0 °C. Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate. Purify by flash chromatography to obtain the N-propionyl oxazolidinone.
-
Boron Enolate Formation and Aldol Addition: Dissolve the N-propionyl oxazolidinone in anhydrous CH2Cl2 and cool to -78 °C. Add dibutylboron triflate (1.2 eq) followed by the dropwise addition of diisopropylethylamine (1.3 eq). Stir for 30 minutes to form the Z-enolate. Add the desired aldehyde (1.5 eq) and continue stirring at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Workup and Purification: Quench the reaction with a pH 7 buffer and extract with CH2Cl2. The crude product can be purified by flash chromatography to yield the diastereomerically enriched aldol adduct.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions. For example, treatment with lithium hydroperoxide (LiOOH) in a mixture of THF and water provides the corresponding carboxylic acid without epimerization of the newly formed stereocenters.[10]
Oppolzer's Sultams: Rigidity and Control
Based on the camphor skeleton, Oppolzer's sultams offer a rigid and predictable platform for asymmetric transformations. The sulfonamide linkage provides a strong electron-withdrawing group, and the well-defined concave and convex faces of the molecule allow for excellent stereochemical control in a variety of reactions, including Diels-Alder reactions and conjugate additions.[12]
Myers' Pseudoephedrine Amides: Practicality and Versatility
Andrew G. Myers developed a highly practical and versatile method for the asymmetric alkylation of enolates using pseudoephedrine as a chiral auxiliary.[13][14][15] Both enantiomers of pseudoephedrine are inexpensive and readily available. The reaction proceeds through a lithium-chelated Z-enolate, where the electrophile approaches from the less sterically hindered face. A key advantage of this method is the high crystallinity of the products, often allowing for purification by simple recrystallization.[14]
Mechanism of Asymmetric Alkylation:
The pseudoephedrine amide is treated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride.[16] This generates a dianion where both the hydroxyl group and the α-proton are deprotonated. The resulting Z-enolate is stabilized by chelation to the lithium cation. The electrophile then adds from the face opposite to the bulky phenyl group, leading to high diastereoselectivity.[13]
Experimental Protocol: Myers' Asymmetric Alkylation
-
Amide Formation: (1R,2R)-Pseudoephedrine is reacted with the desired acyl chloride or anhydride in the presence of a base like triethylamine to form the corresponding amide.[13]
-
Enolate Formation and Alkylation: The pseudoephedrine amide and anhydrous lithium chloride (6 eq) are dissolved in anhydrous THF and cooled to -78 °C. LDA (2.2 eq) is added dropwise, and the mixture is stirred for 1 hour. The alkylating agent (e.g., benzyl bromide, 1.5 eq) is then added, and the reaction is allowed to slowly warm to 0 °C over several hours.[16]
-
Workup and Purification: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted. The high diastereomeric purity often allows for purification by recrystallization.
-
Auxiliary Cleavage: The auxiliary can be cleaved by acidic or basic hydrolysis to afford the corresponding carboxylic acid, or by reduction with reagents like lithium aluminum hydride to yield the alcohol.[16]
Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Ketones and Aldehydes
The Enders' SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) hydrazone methodology provides a reliable route for the asymmetric α-alkylation of ketones and aldehydes.[17][18]
Mechanism of Action:
The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone.[17] Deprotonation with a strong base like LDA generates a resonance-stabilized azaenolate. The bulky pyrrolidine ring of the auxiliary effectively blocks one face of the azaenolate, directing the incoming electrophile to the opposite face with high stereoselectivity.[18][19] The final product is obtained after oxidative or reductive cleavage of the hydrazone bond.[17]
Data-Driven Decision Making: Selecting the Right Auxiliary
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The optimal auxiliary depends on several factors, including the nature of the substrate and the desired transformation. The following table provides a comparative overview of the performance of different auxiliaries in a representative alkylation reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Evans' Oxazolidinone | Propionyl Imide | Benzyl Bromide | >99% | |
| Oppolzer's Sultam | Propionyl Imide | Methyl Iodide | 98% | |
| Myers' Pseudoephedrine Amide | Propionyl Amide | Benzyl Bromide | >98% | |
| Enders' RAMP Hydrazone | Cyclohexanone | Methyl Iodide | >96% |
Visualizing Stereocontrol: Mechanistic Diagrams
To better understand the principles of stereochemical induction, the following diagrams illustrate the key transition states and workflows.
Caption: Zimmerman-Traxler model for the Evans' aldol reaction.
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- 18. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone from (S)-Valinol
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, a highly valuable Evans chiral auxiliary. Derived from the readily available amino acid (S)-valine, this auxiliary is a cornerstone in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds in reactions such as aldol additions and alkylations.[1][2] This guide is intended for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved. The protocol begins with the synthesis of the intermediate chiral auxiliary, (S)-4-isopropyl-2-oxazolidinone, from (S)-valinol, followed by its N-acylation to yield the target compound.
Introduction: The Role of Evans Auxiliaries in Asymmetric Synthesis
Chiral oxazolidinones, first popularized by David A. Evans, are powerful tools for controlling stereochemistry in a wide array of chemical transformations.[2][3] By temporarily attaching this chiral moiety to a prochiral substrate, one face of the molecule is sterically shielded, directing the approach of incoming reagents and leading to the formation of one enantiomer in high excess.[1] The (S)-4-isopropyl derivative, derived from the natural amino acid L-valine, is particularly effective due to the bulky isopropyl group, which provides excellent facial discrimination.
The N-propionyl derivative is especially significant as a precursor for generating chiral propionate enolates, which are fundamental building blocks in the synthesis of polyketide natural products and other complex chiral molecules.[4][5] The reliability and high diastereoselectivity achieved with this auxiliary make it an indispensable reagent in both academic and industrial laboratories.[6] This application note presents a field-proven, reliable method for its preparation on a gram scale.
Overall Synthetic Scheme
The synthesis is a two-step process starting from (S)-valinol, which is typically prepared by the reduction of L-valine.
Step 1: Cyclization of (S)-valinol with diethyl carbonate to form the core oxazolidinone ring. Step 2: N-acylation of the oxazolidinone with propionyl chloride to yield the final product.
Caption: Overall workflow for the two-step synthesis.
Scientific Rationale and Mechanistic Insights
Formation of (S)-4-isopropyl-2-oxazolidinone
The first step is a cyclization reaction. (S)-valinol, an amino alcohol, reacts with diethyl carbonate, which serves as a phosgene equivalent. The reaction is catalyzed by a mild base, potassium carbonate (K₂CO₃). The mechanism involves the initial formation of a carbamate intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group, eliminating ethanol to form the stable 5-membered oxazolidinone ring.[7] Heating is required to drive the reaction to completion by distilling off the ethanol byproduct, thereby shifting the equilibrium towards the product according to Le Châtelier's principle.
N-Acylation of the Oxazolidinone
The second step attaches the propionyl group to the nitrogen atom of the chiral auxiliary.
-
Deprotonation: The N-H proton of the oxazolidinone is weakly acidic. A strong, non-nucleophilic base is required for complete deprotonation to form the corresponding lithium amide. n-Butyllithium (n-BuLi) is the base of choice for this transformation.[7]
-
Critical Role of Low Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) for several critical reasons. Firstly, it prevents potential side reactions, such as the degradation of the base or the product. Secondly, it ensures kinetic control, leading to the clean formation of the lithium salt without competitive reactions.[8]
-
Acylation: The resulting lithium amide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate which then collapses to yield the final N-acylated product and lithium chloride.[7][9] The use of anhydrous solvents (e.g., THF distilled from sodium/benzophenone) is paramount to prevent the quenching of the highly reactive n-BuLi and the lithium amide intermediate.[7]
Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. n-Butyllithium is highly pyrophoric and reacts violently with water. Propionyl chloride is corrosive and lachrymatory. Handle these reagents with extreme care under an inert atmosphere.
Protocol 1: Synthesis of (S)-4-isopropyl-2-oxazolidinone
This protocol is adapted from a procedure reported in Organic Syntheses.[7]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (S)-Valinol | 103.16 | 28.5 g | 276 | 1.0 |
| Diethyl carbonate | 118.13 | 36.8 mL | 304 | 1.1 |
| Potassium carbonate (anhydrous) | 138.21 | 3.87 g | 28 | 0.1 |
Equipment:
-
100 mL round-bottom flask
-
10-cm Vigreux column and distillation head
-
Teflon-coated magnetic stir bar
-
Heating mantle with a temperature controller
-
Apparatus for filtration
Procedure:
-
To a 100-mL flask equipped with a Vigreux column and a magnetic stir bar, add (S)-valinol (28.5 g, 276 mmol), diethyl carbonate (36.8 mL, 304 mmol), and anhydrous potassium carbonate (3.87 g, 28 mmol).[7]
-
Heat the reaction mixture in an oil bath set to 135 °C. Ethanol will begin to distill.
-
Continue heating for approximately 5 hours, or until ethanol no longer distills from the reaction mixture.[7]
-
Allow the mixture to cool to room temperature. The crude product will solidify.
-
Purify the product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then allow it to cool slowly to room temperature and then in a refrigerator at 0 °C for 12 hours to induce crystallization.[7]
-
Collect the white, needle-like crystals by filtration. A second crop can be obtained by concentrating the mother liquor.
-
Dry the combined crystals under vacuum to afford (S)-4-isopropyl-2-oxazolidinone.
Protocol 2: Synthesis of this compound
This protocol is adapted from a procedure reported in Organic Syntheses.[7]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (S)-4-isopropyl-2-oxazolidinone | 129.16 | 8.78 g | 68.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 27.2 mL | 68.0 | 1.0 |
| Propionyl chloride | 92.52 | 5.94 mL | 68.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | ~150 mL | - | - |
Equipment:
-
Flame-dried, two-neck round-bottom flask (250 mL)
-
Inert gas (Argon or Nitrogen) inlet
-
Rubber septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Magnetic stirrer
Procedure:
-
Assemble a 250-mL two-neck flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry the apparatus under vacuum and then cool to room temperature under a positive pressure of nitrogen.
-
Add (S)-4-isopropyl-2-oxazolidinone (8.78 g, 68.0 mmol) to the flask and dissolve it in 100 mL of anhydrous THF.
-
Cool the resulting solution to -78 °C using a dry ice-acetone bath.
-
While maintaining the internal temperature below -72 °C, slowly add n-butyllithium (27.2 mL of a 2.5 M solution in hexanes, 68.0 mmol) dropwise via syringe over 20 minutes. A thick white slurry will form. Stir the mixture at -78 °C for an additional 25 minutes.[7]
-
Add propionyl chloride (5.94 mL, 68.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -73 °C.[7]
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution. Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 60 mL).
-
Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure on a rotary evaporator.[7]
-
The crude product is typically a pale yellow oil or a white solid. It can be purified by flash column chromatography on silica gel (e.g., using a 15-20% ethyl acetate in hexanes eluent) to yield the pure product as a colorless liquid or white solid.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Org. Synth.2004 , 80, 20. [Link]
-
Cisneros, A.; Zepeda, G.; Rojas-Lima, S.; et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.2019 , 63(1). [Link]
-
Ferreira, V. F.; de Souza, M. V. N.; Cunha, A. C.; et al. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules2012 , 17(11), 13577-13591. [Link]
- Ghosh, A. K.; Fidanze, S.; Senanayake, C. H. Sulfur-based chiral auxiliaries in asymmetric synthesis. Synthesis1998, 1998(8), 1145-1147. (While the direct PDF is behind a paywall, the reference highlights the utility of such auxiliaries).
-
Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv.2016 , 6, 30498-30551. [Link]
-
Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv.2016 , 6, 30498-30551. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Ferreira, V. F.; de Souza, M. V. N.; Cunha, A. C.; et al. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. ResearchGate. [Link]
- Google Patents.
-
Organic Syntheses. Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Org. Synth.2014 , 91, 83. [Link]
-
Di Mauro, G.; Civera, M.; et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules2021 , 26(14), 4253. [Link]
-
Eames, J.; Motevalli, M.; et al. On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one. Tetrahedron: Asymmetry2008 , 19(15), 1845-1850. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Advanced ChemBlocks. This compound Product Page. [Link]
-
Semantic Scholar. An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. [Link]
-
Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]
-
Organic Syntheses. N-Propanoyl-1,3-thiazinane-2-thione. Org. Synth.2018 , 95, 300-313. [Link]
-
University of Leeds. Alkylation of chiral enolates - The Evans Method. [Link]
-
Lee, H.; Kim, H. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2019 , 24(1), 164. [Link]
-
Di Mauro, G.; Civera, M.; et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. [Link]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. MSciprac2 [bristol.ac.uk]
- 10. (S)-(-)-4-异丙基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. (S)-(+)-4-异丙基-3-丙酰基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Diastereoselective Aldol Reaction Using (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone
Authored by: Senior Application Scientist
Abstract
The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the diastereoselective aldol reaction utilizing (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone. We delve into the mechanistic underpinnings of the reaction's selectivity, offer a robust, step-by-step protocol, and provide insights into the critical parameters that ensure high yields and diastereoselectivity. This document is intended to serve as a practical and comprehensive resource for the successful application of this powerful synthetic methodology.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The aldol reaction, the union of an enolate with a carbonyl compound, is a fundamental method for constructing β-hydroxy carbonyl moieties, which are ubiquitous in a vast array of natural products and pharmaceutical agents.[1][2] Controlling the absolute and relative stereochemistry of the two newly formed stereocenters has been a long-standing challenge in organic synthesis. The Evans aldol reaction, developed by David A. Evans and his coworkers, elegantly addresses this challenge through the use of a recoverable and reusable chiral auxiliary.[3][4]
This protocol focuses on the use of this compound, a chiral auxiliary derived from the readily available amino acid (S)-valine.[5] The bulky isopropyl group of the oxazolidinone provides a well-defined steric environment that directs the approach of an aldehyde to one face of the enolate, leading to a predictable and high degree of diastereoselectivity. This method is particularly renowned for its reliability in producing syn-aldol products and has been instrumental in the total synthesis of numerous complex molecules.[1][3]
Mechanistic Rationale for Stereoselectivity
The remarkable stereoselectivity of the Evans aldol reaction is a direct consequence of a highly organized, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model.[6][7][8] The key to this selectivity lies in the generation of a specific enolate geometry and the subsequent facial bias imposed by the chiral auxiliary.
2.1. Formation of the (Z)-Enolate:
The reaction is initiated by the deprotonation of the α-carbon of the propionyl group. The use of a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA), is crucial for the regioselective and stereoselective formation of the (Z)-boron enolate.[3] The boron triflate coordinates to both carbonyl oxygens of the N-acyloxazolidinone, increasing the acidity of the α-protons and locking the conformation. The bulky base then removes the proton, leading preferentially to the (Z)-enolate to minimize steric interactions.[6]
2.2. The Zimmerman-Traxler Transition State:
Once the (Z)-enolate is formed, the aldehyde is introduced. The boron atom of the enolate acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen. This brings the enolate and the aldehyde together in a six-membered, chair-like transition state.[7][8]
To achieve the observed syn-stereochemistry, the reaction proceeds through a transition state where the aldehyde substituent (R) occupies a pseudo-equatorial position to avoid steric clashes with the enolate.[8] The chiral auxiliary's isopropyl group effectively shields one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, leading to the formation of a single major diastereomer.[1] The dipole moments of the two carbonyl groups in the oxazolidinone are oriented in opposite directions to minimize electrostatic repulsion, further stabilizing the preferred transition state.[6]
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Experimental Protocols
3.1. Preparation of this compound
This initial step involves the N-acylation of the commercially available (S)-4-isopropyl-2-oxazolidinone. It is critical to perform this reaction under anhydrous conditions to prevent quenching of the strong base.
Materials:
-
(S)-4-isopropyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add (S)-4-isopropyl-2-oxazolidinone (1.0 equiv) and anhydrous THF.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C.[5] Stir for 30 minutes at this temperature.
-
Add freshly distilled propionyl chloride (1.1 equiv) dropwise, again maintaining the temperature below -70 °C.[5]
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.[5]
3.2. Diastereoselective Aldol Reaction
This is the core carbon-carbon bond-forming step. Strict adherence to anhydrous conditions and low temperatures is paramount for achieving high diastereoselectivity.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 equiv) and anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv). Stir the resulting mixture for 30 minutes at -78 °C to ensure complete enolate formation.[9]
-
In a separate flask, dissolve the aldehyde (1.2 equiv) in anhydrous DCM and cool to -78 °C.
-
Add the aldehyde solution to the enolate solution via cannula.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.[10]
-
Slowly add 30% H₂O₂ solution at 0 °C to oxidize the boron species, taking care to control any exotherm.[10] Stir vigorously for 1 hour.
-
Remove the volatile solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude aldol adduct can be purified by flash column chromatography.
Caption: Experimental workflow for the Evans aldol reaction.
3.3. Chiral Auxiliary Removal
A key advantage of this methodology is the ability to cleave and recover the chiral auxiliary for reuse. The aldol adduct can be converted to various functional groups, such as carboxylic acids, esters, or amides. A common method is hydrolysis to the β-hydroxy acid.[11]
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂) solution
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the purified aldol adduct (1.0 equiv) in a 4:1 mixture of THF and water.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (1.6 equiv).[10]
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1 with 6 M HCl and extract with ethyl acetate to isolate the desired β-hydroxy acid.
Data Presentation: Typical Results
The Evans aldol reaction consistently provides high yields and excellent diastereoselectivity for a range of aldehydes.
| Aldehyde (RCHO) | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | Bu₂BOTf | Et₃N | >99:1 | 85 | [7] |
| Benzaldehyde | Bu₂BOTf | DIPEA | >99:1 | 90 | [9] |
| n-Octanal | Bu₂BOTf | Et₃N | 95:5 | 92 | [1] |
| Acetaldehyde | Bu₂BOTf | Et₃N | 97:3 | 80 | [7] |
Determination of Diastereoselectivity
The diastereomeric ratio (d.r.) of the aldol product is typically determined by high-field proton nuclear magnetic resonance (¹H NMR) spectroscopy.[2][12][13] The signals of the protons α and β to the carbonyl group in the major and minor diastereomers are usually well-resolved, allowing for integration and quantification of the ratio. Further confirmation can be obtained through techniques like High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase after conversion to a suitable derivative.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete enolate formation; Wet reagents/solvents; Unstable aldehyde. | Ensure rigorous anhydrous conditions; Use freshly distilled/purified reagents; Check the stability of the aldehyde. |
| Poor Diastereoselectivity | Enolate equilibration; Incorrect reaction temperature; Non-chelating Lewis acid. | Maintain low temperatures (-78 °C) throughout the addition; Ensure the use of a chelating Lewis acid like Bu₂BOTf. |
| Incomplete Reaction | Insufficient equivalents of reagents; Low reactivity of the aldehyde. | Use a slight excess of the enolate and aldehyde; Increase reaction time or temperature slightly after the initial low-temperature addition. |
| Side Product Formation | Self-condensation of the aldehyde; Retro-aldol reaction. | Add the aldehyde slowly to the pre-formed enolate; Work up the reaction promptly upon completion. |
Conclusion
The diastereoselective aldol reaction using this compound is a robust and highly reliable method for the asymmetric synthesis of syn-β-hydroxy carbonyl compounds. The predictable stereochemical outcome, high yields, and the ability to recycle the chiral auxiliary make it an invaluable tool in academic and industrial research, particularly in the fields of natural product synthesis and drug discovery. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this note, researchers can confidently apply this powerful reaction to advance their synthetic objectives.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. azom.com [azom.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Evans aldol ppt | PPTX [slideshare.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Aldol reaction [chemistrynewlight.blogspot.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Asymmetric Alkylation of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone Enolate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the diastereoselective alkylation of the enolate derived from (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone. This methodology, pioneered by David A. Evans, leverages a recoverable chiral auxiliary to install a new stereocenter with a high degree of predictability and control, a cornerstone technique in modern asymmetric synthesis.[1][2] We will delve into the mechanistic underpinnings that govern the reaction's stereochemical outcome, provide step-by-step protocols for enolate generation and alkylation, and detail subsequent methods for auxiliary cleavage to unmask the desired chiral carboxylic acids, alcohols, or other derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to implement this robust C-C bond-forming strategy.
Introduction: The Power of Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a critical objective in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often exclusive to a single enantiomer.[3] Chiral auxiliaries are a powerful class of reagents that address this challenge by temporarily attaching a chiral moiety to an achiral substrate. This allows a subsequent reaction to proceed with high diastereoselectivity, effectively controlling the formation of a new stereocenter relative to the known stereochemistry of the auxiliary.[1][3] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.[4]
Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones developed by Evans.[2][4] These auxiliaries, readily prepared from inexpensive amino acids like L-valine, provide exceptional levels of stereocontrol in a variety of transformations, including aldol additions, conjugate additions, and, as detailed herein, enolate alkylations.[1][5][6] The (S)-4-isopropyl derivative offers a robust steric directing group that reliably biases the approach of incoming electrophiles.
Mechanistic Rationale & Stereochemical Control
The remarkable diastereoselectivity of this reaction is not accidental; it is the result of a highly organized transition state. The process can be understood through three key stages:
-
Formation of the (Z)-Enolate: Deprotonation of the α-proton of the propionyl group with a strong, hindered base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) selectively generates the (Z)-enolate.[4][7] This selectivity is driven by minimizing A(1,3) allylic strain in the transition state.
-
Rigid Chelate Formation: The resulting metal enolate (Na+ or Li+) forms a rigid, five-membered chelated ring structure involving the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[7][8] This chelation locks the conformation of the N-acyl group.
-
Sterically Directed Alkylation: The bulky isopropyl group at the C4 position of the oxazolidinone sterically shields the top (si) face of the planar enolate. Consequently, the incoming electrophile is forced to approach from the less hindered bottom (re) face, leading to the formation of a single major diastereomer.[3][9]
The following model illustrates this critical stereodirecting interaction.
Caption: Chelate model showing sterically directed alkylation.
Experimental Workflow Overview
The overall synthetic sequence involves acylation of the auxiliary, diastereoselective alkylation, and finally, cleavage to yield the product and recover the auxiliary.
Caption: General experimental workflow for asymmetric alkylation.
Detailed Protocol: Asymmetric Alkylation
This protocol describes the alkylation using benzyl bromide as a representative electrophile.
4.1 Materials and Reagents
-
This compound: (CAS 77877-19-1) Ensure it is pure and dry.
-
Sodium bis(trimethylsilyl)amide (NaHMDS): 1.0 M solution in THF.
-
Benzyl bromide (BnBr): Freshly distilled or from a recently opened bottle.
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free. Distill from sodium/benzophenone ketyl immediately before use.[5]
-
Saturated aq. Ammonium Chloride (NH₄Cl):
-
Ethyl Acetate, Hexanes, Brine, Magnesium Sulfate (MgSO₄): Reagent grade.
4.2 Equipment
-
Three-neck round-bottom flask, oven-dried.
-
Internal thermometer or low-temperature probe.
-
Magnetic stirrer and stir bars.
-
Syringes and needles for transfer of anhydrous reagents.
-
Argon or nitrogen gas inlet.
-
Dry ice/acetone bath.
4.3 Step-by-Step Procedure
-
Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, internal thermometer, and a rubber septum under a positive pressure of argon.
-
Initial Charge: Charge the flask with this compound (1.0 eq, e.g., 926 mg, 5.0 mmol).
-
Dissolution: Add anhydrous THF (e.g., 25 mL) via syringe and stir to dissolve the starting material.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Enolate Formation: Add NaHMDS solution (1.1 eq, 1.0 M in THF, 5.5 mL) dropwise via syringe over 10 minutes. Maintain the internal temperature below -75 °C. A color change to pale yellow is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.[10]
-
Alkylation: In a separate, dry vial under argon, dissolve benzyl bromide (1.1-1.2 eq, e.g., 941 mg, 5.5 mmol) in a small amount of anhydrous THF (2-3 mL). Add this solution dropwise to the enolate mixture over 5 minutes.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution (15 mL) directly to the cold reaction flask.
-
Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product is typically a viscous oil. Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure alkylated product. The expected diastereomeric ratio (d.r.) is typically >98:2.[7]
Results & Data
The diastereoselectivity of the alkylation is consistently high for a range of reactive electrophiles. The sodium enolates often provide slightly higher selectivities compared to their lithium counterparts.[6]
| Electrophile (R-X) | Base | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl Bromide | NaHMDS | 85-95% | >98:2 | [10] |
| Allyl Iodide | NaHMDS | 88-96% | >98:2 | [7] |
| Methyl Iodide | LDA | 80-90% | ~95:5 | [2] |
| Ethyl Iodide | LDA | 80-90% | ~97:3 | [2] |
Chiral Auxiliary Cleavage
A crucial final step is the non-destructive removal of the auxiliary to reveal the chiral product. The choice of cleavage method dictates the functional group obtained.[11]
6.1 Protocol: Hydrolytic Cleavage to Carboxylic Acid
This is the most common method for obtaining the chiral carboxylic acid.[12]
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH) (2.0 eq, e.g., 0.8 M solution).
-
Stir vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Extract the aqueous layer with dichloromethane (3 x volume) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate.
-
Dry the organic layer (MgSO₄), filter, and concentrate to yield the final product.
CAUTION: The reaction of LiOH with H₂O₂ can generate oxygen gas, which can create a safety hazard in a sealed or poorly vented system.[12][13] Ensure adequate ventilation.
6.2 Alternative Cleavage Methods
-
To Primary Alcohols: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in THF at 0 °C.[3][11]
-
To Esters: Transesterification using sodium methoxide in methanol or other lithium alkoxides.[11]
-
To Aldehydes: Requires careful selection of reducing agents, such as DIBAL-H, under controlled conditions.[11]
References
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Available at: [Link]
-
Lu, C.-D., & Zakarian, A. (2009). (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Organic Syntheses. Available at: [Link]
-
Smith, C. R., et al. (2021). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters. Available at: [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. Available at: [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
-
Urabe, D., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. Available at: [Link]
-
Myers, A. G. Evans Enolate Alkylation-Hydrolysis. Harvard University Course Material. Available at: [Link]
-
Myers, A. G. Chapter 1: Enolate Alkylations. Harvard University Course Material. Available at: [Link]
-
University of Bristol. (1998). Alkylation of chiral enolates - The Evans Method. Level III Advanced Organic Practical Course. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University Course Material. Available at: [Link]
-
NPTEL. (n.d.). Principles and Applications of Enolate Alkylation. Available at: [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. Available at: [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Available at: [Link]
-
Bsharat, O. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Russian Journal of General Chemistry. Available at: [Link]
-
Smith, T. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
-
Allery, C. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Arkivoc. (n.d.). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Available at: [Link]
Sources
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Application Notes and Protocols: Formation of Boron and Titanium Enolates of N-Propionyl Oxazolidinone
<
Abstract
The stereocontrolled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. N-acyl oxazolidinones, pioneered by Evans, have emerged as exceptionally reliable chiral auxiliaries for directing stereoselective transformations.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the formation of boron and titanium enolates derived from N-propionyl oxazolidinone. We will delve into the mechanistic underpinnings that govern the high diastereoselectivity of these reactions and provide experimentally validated, step-by-step protocols. The causality behind experimental choices, such as the selection of Lewis acids, bases, and reaction temperatures, will be thoroughly explained to empower users to not only replicate these methods but also to adapt them to their specific synthetic challenges.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance, as the biological activity of stereoisomers can differ dramatically.[2] Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[2] After the desired stereocenter(s) have been established, the auxiliary can be cleaved and ideally recycled. The N-acyl oxazolidinones, often referred to as Evans' auxiliaries, are a class of chiral auxiliaries that have proven to be exceptionally effective in a wide range of asymmetric transformations, most notably aldol additions.[3][4] The high degree of stereocontrol exerted by these auxiliaries stems from their ability to form well-defined, rigid transition states upon enolization and subsequent reaction with electrophiles.[4][5]
This guide will focus on the critical first step in many of these transformations: the formation of the enolate. Specifically, we will explore the generation of boron and titanium enolates from N-propionyl oxazolidinone, as the choice of the metal counterion can significantly influence the reactivity and, in some cases, the stereochemical outcome of subsequent reactions.
Boron Enolates: The Gold Standard for Syn-Aldol Products
The use of dialkylboron triflates, in conjunction with a hindered amine base, is the most widely employed method for the generation of enolates from N-acyl oxazolidinones, delivering consistently high levels of diastereoselectivity in subsequent aldol reactions.[1][3]
Mechanism of (Z)-Enolate Formation and Stereochemical Rationale
The remarkable stereoselectivity of the boron-mediated aldol reaction is a direct consequence of the preferential formation of the (Z)-enolate, which then proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.[4][5] Let's break down the key steps:
-
Lewis Acid Coordination: The Lewis acidic dialkylboron triflate (e.g., Bu₂BOTf) coordinates to the carbonyl oxygen of the N-propionyl group. This initial complexation significantly increases the acidity of the α-protons.[1][6] Spectroscopic studies have shown that this complexation is extremely rapid.[7][8]
-
Deprotonation: A hindered tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), then abstracts an α-proton.[4][9] The steric bulk of the base is crucial to prevent coordination to the boron center, which would diminish its Lewis acidity.
-
Formation of the (Z)-Enolate: The enolization process proceeds via a six-membered transition state, leading selectively to the formation of the (Z)-enolate. This geometric isomer is favored due to minimization of steric interactions between the ethyl group of the propionyl moiety and the oxazolidinone ring.
-
The Zimmerman-Traxler Transition State: The resulting (Z)-boron enolate then reacts with an aldehyde through a rigid, six-membered chair-like transition state.[4][5] The boron atom chelates to both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the conformation.[10] The substituent on the chiral auxiliary (e.g., a benzyl group at C4) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.[4] This facial bias, coupled with the chair-like arrangement where the aldehyde's substituent preferentially occupies a pseudo-equatorial position to minimize steric strain, dictates the formation of the syn-aldol product with high fidelity.[5]
Figure 1. Logical workflow for the boron-mediated asymmetric aldol reaction.
Quantitative Data Summary for Boron Enolate Aldol Reactions
The following table summarizes representative yields and diastereoselectivities for the boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone with various aldehydes.
| Entry | Aldehyde (R'CHO) | Product (R') | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 |
| 2 | Benzaldehyde | Phenyl | ~80-90 | >98:2 |
| 3 | Propionaldehyde | Ethyl | ~85 | >95:5 |
| 4 | Acetaldehyde | Methyl | ~75-85 | >95:5 |
| Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.[4] |
Detailed Experimental Protocol for Boron Enolate Formation and Aldol Reaction
This protocol describes the in-situ generation of the boron enolate of N-propionyl-(R)-4-benzyl-2-oxazolidinone and its subsequent reaction with isobutyraldehyde.
Materials:
-
N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂ (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Isobutyraldehyde (1.5 eq)
-
Standard glassware for anhydrous reactions (flame-dried, under Argon/Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Bu₂BOTf (1.1 eq) dropwise via syringe over 5 minutes.
-
Following the Bu₂BOTf addition, add DIPEA (1.2 eq) dropwise over 5 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes, then warm the flask to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add isobutyraldehyde (1.5 eq) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then warm to 0 °C and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and proceed with the appropriate workup and purification procedures.
Titanium Enolates: Exploring Alternative Reactivity and Selectivity
While boron enolates are the workhorse for achieving syn-aldol products, titanium enolates offer a complementary approach and can, under certain conditions, provide access to different stereochemical outcomes.[3][11] The enolization of N-acyl oxazolidinones using titanium tetrachloride (TiCl₄) and a tertiary amine base has been well-documented.[12]
Mechanistic Considerations: Chelation vs. Non-Chelation Pathways
The stereochemical outcome of titanium enolate aldol reactions is highly dependent on the reaction conditions, particularly the nature and stoichiometry of the base employed.[12] This variability arises from the potential for the reaction to proceed through either a chelated or a non-chelated transition state.
-
Non-Chelated Transition State (leading to syn-products): In the presence of bases like diisopropylethylamine or (-)-sparteine, the reaction is believed to proceed through a non-chelated, Zimmerman-Traxler-like transition state, analogous to the boron enolate system.[3][13] This pathway typically leads to the formation of the "Evans syn" aldol product with high diastereoselectivity.[12] The use of additives like N-methyl-2-pyrrolidinone (NMP) has also been shown to promote the formation of the syn product.[13]
-
Chelated Transition State (potential for non-Evans syn-products): With certain substrates, particularly N-acyl oxazolidinethiones and thiazolidinethiones, altering the Lewis acid to base ratio can favor a chelated transition state.[3][12] In this scenario, the titanium atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary, leading to a reversal of facial selectivity and the formation of the "non-Evans syn" aldol product.[12] While this reversal is less common with standard N-acyl oxazolidinones, it highlights the tunable nature of titanium-mediated reactions.
Figure 2. Divergent pathways in titanium-mediated aldol additions.
Quantitative Data for Titanium Enolate Aldol Reactions
The following table presents data for the formation of the "Evans syn" aldol product using TiCl₄.
| Entry | Base (equiv.) | Additive (equiv.) | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | (-)-Sparteine (2) | None | >95 | >99:1 |
| 2 | (-)-Sparteine (1) | NMP (1) | >95 | 97:3 |
| 3 | DIPEA (1) | NMP (1) | High | 94:6 to >98:2 |
| Data derived from studies on N-propionyl oxazolidinones and related systems.[12][13] |
Detailed Experimental Protocol for Titanium Enolate Formation and Aldol Reaction (for Syn-Adduct)
This protocol describes a method for generating the titanium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone and its subsequent reaction with an aldehyde to yield the syn-aldol product.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄), 1.0 M in CH₂Cl₂ (1.1 eq)
-
(-)-Sparteine (2.0 eq)
-
Aldehyde (1.1 eq)
-
Standard glassware for anhydrous reactions (flame-dried, under Argon/Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add TiCl₄ (1.1 eq) dropwise via syringe.
-
After stirring for 5 minutes, add (-)-sparteine (2.0 eq) dropwise.
-
Stir the resulting dark red solution at 0 °C for 30 minutes to form the titanium enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.1 eq) dropwise.
-
The reaction is typically very rapid; stir for 1-5 minutes at -78 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with the appropriate workup and purification.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of these reactions is critically dependent on maintaining strictly anhydrous conditions. All glassware should be flame-dried, and all reagents and solvents should be anhydrous. The presence of water will quench the enolate and lead to poor yields.
-
Reagent Quality: The quality of the Lewis acid (Bu₂BOTf, TiCl₄) and the base is paramount. Use of freshly distilled or titrated reagents is recommended.
-
Temperature Control: Precise temperature control is essential for achieving high diastereoselectivity, particularly during the enolate formation and aldehyde addition steps.
-
Rate of Addition: Slow, dropwise addition of reagents, especially the Lewis acid and base, is important to maintain control over the reaction and prevent side reactions.
-
Choice of Base: For boron enolates, a hindered base like DIPEA is preferred. For titanium enolates, the choice of base can dramatically affect the outcome, with (-)-sparteine often providing superior results for syn-selectivity.[12]
Conclusion
The formation of boron and titanium enolates from N-propionyl oxazolidinone provides a powerful and versatile platform for asymmetric synthesis. The boron-mediated pathway is a highly reliable method for accessing syn-aldol products with exceptional levels of diastereocontrol, governed by the formation of a (Z)-enolate and a well-defined Zimmerman-Traxler transition state. Titanium enolates offer a valuable alternative, with the potential for tunable selectivity based on the reaction conditions. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, is crucial for the successful application and adaptation of these methodologies in the synthesis of complex, stereochemically rich molecules.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. uwindsor.ca [uwindsor.ca]
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- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Asymmetric Aldol Additions:â Use of Titanium Tetrachloride and (â)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
Diastereoselective Michael Addition with (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: Principles and Practices
<APPLICATION NOTE
Abstract: This document provides a comprehensive guide to the diastereoselective Michael addition reaction utilizing the Evans chiral auxiliary, (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone. It delineates the underlying mechanistic principles governing the high levels of stereocontrol, offers detailed experimental protocols for researchers, and discusses the broader applications of this robust carbon-carbon bond-forming reaction in modern organic synthesis, particularly in the context of pharmaceutical and natural product development.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral auxiliary-based methods are a practical and reliable strategy for achieving high levels of stereocontrol in chemical reactions.[1] These methods involve the temporary attachment of a chiral moiety to an achiral substrate, which then directs the stereochemical course of a subsequent reaction.[2] The diastereomeric products formed can often be separated, and subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.[1]
Among the most successful and widely utilized chiral auxiliaries are the Evans oxazolidinones.[3][4] Specifically, this compound has proven to be an exceptional chiral director for a variety of asymmetric transformations, including the Michael addition. This application note will focus on the principles and practical execution of the diastereoselective Michael addition using this powerful tool.
Mechanistic Insights: Achieving Diastereoselectivity
The high degree of diastereoselectivity observed in the Michael addition of enolates derived from this compound is a direct consequence of the steric influence of the chiral auxiliary and the formation of a rigid, chelated transition state.[5] The reaction is typically mediated by a Lewis acid, which plays a crucial role in organizing the transition state assembly.[5]
2.1. The Role of the Lewis Acid and the Chelated Intermediate
The presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), is critical for achieving high diastereoselectivity.[6] The Lewis acid coordinates to both the carbonyl oxygen of the oxazolidinone and the carbonyl oxygen of the propionyl group.[5] This chelation locks the N-acyl oxazolidinone into a rigid conformation, exposing one face of the enolate to the incoming Michael acceptor.[5]
2.2. Stereochemical Model
The predictable stereochemical outcome arises from the steric hindrance imposed by the isopropyl group on the oxazolidinone ring. The enolate, in its chelated form, presents a less sterically hindered face for the approach of the Michael acceptor. The isopropyl group effectively blocks one face of the enolate, directing the electrophile to the opposite face. This leads to the preferential formation of one diastereomer. The stereoselectivity of the Michael addition is primarily influenced by the steric hindrance of the chiral auxiliaries and the Grignard reagents when they are used as nucleophiles.[7][8]
Figure 1: Conceptual workflow of the diastereoselective Michael addition.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the diastereoselective Michael addition and subsequent cleavage of the chiral auxiliary.
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 77877-19-1 | Sigma-Aldrich, TCI | Ensure high purity (>98%) for optimal results.[9][10][11][12] |
| Titanium tetrachloride (TiCl₄) | 7550-45-0 | Acros Organics | Handle under inert atmosphere due to moisture sensitivity. |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich | Distill from CaH₂ before use. |
| Michael Acceptor (e.g., trans-β-nitrostyrene) | 16945-76-9 | Alfa Aesar | Recrystallize from ethanol if necessary. |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Anhydrous, freshly distilled from CaH₂. |
| Tetrahydrofuran (THF) | 109-99-9 | Fisher Scientific | Anhydrous, freshly distilled from sodium/benzophenone. |
| Lithium hydroxide (LiOH) | 1310-65-2 | Sigma-Aldrich | Anhydrous. |
| Hydrogen peroxide (H₂O₂) | 7722-84-1 | Sigma-Aldrich | 30% aqueous solution. |
3.2. Protocol 1: Diastereoselective Michael Addition to a Nitroolefin
This protocol describes the TiCl₄-mediated Michael addition of the enolate of this compound to trans-β-nitrostyrene.[6]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (1.1 eq) dropwise via syringe. The solution will turn yellow. Stir for 5 minutes.
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.2 eq) dropwise. The solution will turn deep red, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Michael Acceptor Addition: Add a solution of trans-β-nitrostyrene (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
3.3. Protocol 2: Cleavage of the Chiral Auxiliary
This protocol outlines the removal of the oxazolidinone auxiliary to yield the corresponding carboxylic acid.[3]
-
Reaction Setup: Dissolve the purified Michael adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction: Stir the reaction at 0 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using potassium iodide-starch paper) is obtained.
-
Workup: Acidify the mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude carboxylic acid can be purified by recrystallization or flash column chromatography. The chiral auxiliary can be recovered from the aqueous layer by extraction with DCM after basification.
Figure 2: Experimental workflow for the Michael addition.
Data Interpretation and Expected Outcomes
The success of the diastereoselective Michael addition is evaluated by the chemical yield and the diastereomeric ratio (d.r.) of the product.
| Michael Acceptor | Lewis Acid | Base | Solvent | Temp. (°C) | Yield (%) | d.r. |
| trans-β-Nitrostyrene | TiCl₄ | DIPEA | DCM | -78 | >90 | >95:5 |
| Cyclopentenone | Sn(OTf)₂ | TEA | DCM | -78 | 85-95 | >98:2 |
| N-Cinnamoyl-morpholine | MgBr₂·OEt₂ | TEA | THF | -78 | 80-90 | >90:10 |
Table 1: Representative examples of diastereoselective Michael additions with expected outcomes. Data compiled from various literature sources.
The diastereomeric ratio is typically determined by ¹H NMR spectroscopy by integrating characteristic signals of the diastereomers. High-performance liquid chromatography (HPLC) on a chiral stationary phase can also be used to determine the enantiomeric excess (e.e.) after cleavage of the auxiliary.
Applications in Synthesis
The Michael adducts obtained from this reaction are versatile synthetic intermediates that can be further elaborated into a wide range of complex molecules. The ability to install stereocenters with high fidelity makes this methodology particularly valuable in the synthesis of natural products and active pharmaceutical ingredients. For example, this reaction has been employed as a key step in the synthesis of various nitrogen-containing heterocycles, such as piperidinones and quinolizidinones.[6]
Conclusion
The diastereoselective Michael addition using this compound is a powerful and reliable method for the asymmetric synthesis of β-functionalized carbonyl compounds. The high levels of stereocontrol, predictable outcomes, and the ability to recover the chiral auxiliary make this a highly practical and widely adopted strategy in both academic and industrial research settings. The detailed protocols and mechanistic understanding provided in this application note are intended to enable researchers to successfully implement this valuable synthetic transformation.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound 98 77877-19-1 [sigmaaldrich.com]
- 10. This compound | 77877-19-1 | TCI AMERICA [tcichemicals.com]
- 11. This compound 95% | CAS: 77877-19-1 | AChemBlock [achemblock.com]
- 12. jk-sci.com [jk-sci.com]
Application Notes & Protocols: (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in Natural Product Synthesis
Introduction: The Bedrock of Asymmetric Synthesis
In the intricate field of natural product synthesis, the precise control of stereochemistry is not merely a goal but a fundamental necessity. Most biologically active molecules exist as a single enantiomer, making asymmetric synthesis a cornerstone of modern drug discovery and development. Among the strategies developed to achieve this control, the use of chiral auxiliaries remains a robust, reliable, and predictable method. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, and are subsequently removed to yield the desired chiral product.
Developed and popularized by David A. Evans and his colleagues, N-acyloxazolidinones have become an indispensable class of chiral auxiliaries. Derived from readily available chiral amino acids, they provide a powerful platform for a multitude of asymmetric transformations, including aldol reactions, alkylations, and conjugate additions. This guide focuses specifically on (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone , derived from the amino acid (S)-valine. Its robust stereodirecting ability has made it a workhorse in the synthesis of complex polyketide natural products, where the controlled formation of new carbon-carbon bonds and stereocenters is paramount.
PART 1: The Mechanistic Foundation of Stereocontrol
The remarkable efficacy of (S)-4-isopropyl-2-oxazolidinone as a chiral auxiliary is rooted in its ability to enforce a rigid, sterically-defined environment around a prochiral enolate. This control is achieved through a sequence of predictable conformational preferences and chelation effects.
-
N-Acylation: The journey begins with the attachment of a propionyl group to the nitrogen of the (S)-4-isopropyl-2-oxazolidinone auxiliary. This is typically accomplished by deprotonation with a strong base like n-butyllithium followed by quenching with propionyl chloride, or through milder methods using an acyl transfer catalyst.
-
Chelated (Z)-Enolate Formation: The key to high diastereoselectivity is the formation of a geometrically defined enolate. Treatment of the N-propionyl imide with a suitable base generates a rigid, chelated (Z)-enolate.
-
Boron-Mediated Enolization: For aldol reactions, "soft" enolization using a dialkylboron triflate (e.g., Bu₂BOTf) and a tertiary amine base (e.g., Et₃N or DIPEA) is the method of choice. The boron atom coordinates to both carbonyl oxygens, creating a six-membered ring intermediate. The bulky isopropyl group on the auxiliary forces the propionyl group into a conformation where deprotonation by the amine base preferentially occurs to form the thermodynamically stable (Z)-enolate. This process is highly selective and reliable.
-
Lithium/Sodium Enolates: For alkylations, strong bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are used to form the corresponding chelated metal (Z)-enolates.
-
-
Diastereofacial Selection: The chiral auxiliary, now locked in a defined conformation with the (Z)-enolate, presents two distinct faces to an incoming electrophile. The bulky isopropyl group at the C4 position effectively shields the si-face of the enolate. Consequently, the electrophile (e.g., an aldehyde or alkyl halide) is forced to approach from the less sterically hindered re-face. This predictable facial bias is the origin of the exceptional stereocontrol.
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Protocol 1: Boron-Mediated syn-Aldol Reaction
This protocol is representative and should be adapted for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Triethylamine (Et₃N, 1.2 equiv)
-
Aldehyde (e.g., Isobutyraldehyde, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide
Procedure:
-
Setup: To an oven-dried, argon-flushed round-bottom flask, add this compound dissolved in anhydrous CH₂Cl₂ (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add triethylamine dropwise to the stirred solution. After 5 minutes, add dibutylboron triflate solution dropwise over 10 minutes. The solution typically turns from colorless to pale yellow. Stir the mixture at -78 °C for 30 minutes.
-
Scientist's Note: The order of addition is critical. Adding the amine before the boron triflate prevents Lewis acid-catalyzed decomposition of the starting material. The reaction is kept at -78 °C to ensure kinetic control and prevent side reactions.
-
-
Aldehyde Addition: Add the aldehyde, dissolved in a small amount of cold CH₂Cl₂, dropwise to the enolate solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours, monitoring by TLC until the starting imide is consumed.
-
Workup: Quench the reaction by adding 1:1 methanol/pH 7 phosphate buffer at 0 °C. Add 30% hydrogen peroxide dropwise (caution: exothermic) and stir vigorously for 1 hour.
-
Scientist's Note: The oxidative workup breaks down the boron-aldolate complex, liberating the hydroxyl group and converting the boron reagents into water-soluble byproducts.
-
-
Extraction & Purification: Dilute with water and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
| Parameter | Typical Conditions | Expected Outcome |
| Lewis Acid | Bu₂BOTf, 9-BBN-OTf | High syn selectivity |
| Base | Et₃N, DIPEA | Efficient enolization |
| Temperature | -78 °C to 0 °C | Kinetic control |
| Yield | 85-98% | Substrate dependent |
| Diastereoselectivity | >95:5 (syn:anti) | Typically >99:1 |
Diastereoselective Alkylation
This method provides a reliable route to α-substituted chiral carboxylic acid derivatives. It relies on the formation of a sodium or lithium enolate, which then reacts with an electrophilic alkylating agent.
Protocol 2: Asymmetric Alkylation
Materials:
-
This compound (1.0 equiv)
-
Sodium hexamethyldisilazide (NaHMDS, 1.05 equiv, 1.0 M solution in THF)
-
Alkylating agent (e.g., Benzyl bromide, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To an oven-dried, argon-flushed flask, add the N-propionyl imide dissolved in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Add the NaHMDS solution dropwise. Stir at -78 °C for 30-60 minutes.
-
Scientist's Note: NaHMDS is often preferred over LDA as the resulting sodium enolate can be more crystalline and the byproduct is non-nucleophilic.
-
-
Alkylation: Add the alkylating agent dropwise. Stir at -78 °C for 2-4 hours or until TLC analysis indicates completion. The reaction may need to be warmed slowly to a higher temperature (e.g., -40 °C or 0 °C) depending on the reactivity of the electrophile.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Warm the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to isolate the alkylated product.
| Parameter | Typical Conditions | Expected Outcome |
| Base | NaHMDS, LDA, LiHMDS | High diastereoselectivity |
| Electrophile | Alkyl halides (I, Br), triflates | Good to excellent yields |
| Temperature | -78 °C | Minimizes racemization |
| Yield | 70-95% | Dependent on electrophile |
| Diastereoselectivity | >95:5 | Often >98:2 |
PART 3: Auxiliary Cleavage: Liberating the Product
A critical advantage of Evans oxazolidinones is the variety of methods available for their non-destructive removal, allowing for the synthesis of diverse chiral products and the recovery of the valuable auxiliary. The choice of cleavage reagent dictates the functional group obtained.
| Target Functional Group | Reagents & Conditions | Notes |
| Carboxylic Acid | LiOH, H₂O₂; THF/H₂O, 0 °C | The hydroperoxide anion (LiOOH) is the active nucleophile, selectively attacking the exocyclic acyl carbonyl. Safety: This reaction can evolve oxygen gas. |
| Primary Alcohol | LiAlH₄ or LiBH₄; Et₂O or THF, -78 °C to 0 °C | Reductive cleavage. LiBH₄ is often milder and more chemoselective. |
| Aldehyde | LiAlH₄ (reduction to alcohol), then mild oxidation (e.g., Dess-Martin) | A two-step sequence is required. |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ or i-Bu₂AlH; THF, -78 °C to 0 °C | Extremely useful for subsequent conversion to ketones via addition of organometallics. |
Protocol 3: Cleavage to the Carboxylic Acid
-
Dissolve the N-acyl imide adduct in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4-8 equiv) dropwise, followed by aqueous lithium hydroxide (2-4 equiv).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.
-
Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) and extract with CH₂Cl₂ (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid product.
PART 4: Application in Landmark Total Synthesis: Bryostatin 2
The power and reliability of the Evans methodology are vividly demonstrated in numerous total syntheses of complex natural products. A canonical example is the Evans group's own total synthesis of Bryostatin 2, a potent anticancer macrolide. The synthesis relied heavily on the asymmetric aldol reaction to construct key stereochemical arrays within the molecule's intricate framework.
In the synthesis of the C9-C27 fragment of Bryostatin 2, an Evans syn-aldol reaction was employed to couple two complex fragments, simultaneously establishing the C18 and C19 stereocenters with exceptional control. This transformation was critical for setting the relative and absolute stereochemistry of a significant portion of the molecule, showcasing the auxiliary's utility even in late-stage, complex settings.
Conclusion
This compound is more than just a reagent; it is a foundational tool that has shaped the landscape of modern organic synthesis. Its ability to deliver high levels of predictable and reliable stereocontrol in carbon-carbon bond-forming reactions has made the synthesis of complex, enantiomerically pure molecules more accessible. From diastereoselective aldol reactions to alkylations, the methodologies developed around this auxiliary are robust, scalable, and versatile, cementing its status as a go-to strategy for researchers in academia and the pharmaceutical industry.
References
-
Evans Aldol Reaction. (2014-04-18). Chem-Station Int. Ed.[Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016-03-07). RSC Publishing. [Link]
-
Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. (2021-06-15). YouTube. [Link]
-
Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1511–1516. [Link]
-
Evans aldol ppt. (n.d.). SlideShare. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (n.d.). UQ eSpace - The University of Queensland. [Link]
-
Heravi, M. M., et al. (2020). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]
-
Ghosh, A. K., & Fidanze, S. (2004). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Accounts of Chemical Research, 37(9), 623–632. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024-03-26). YouTube. [Link]
-
Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. (2020-10-15). Figshare. [Link]
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2
Application Note: Lithium Hydroperoxide Mediated Removal of Chiral Auxiliaries
Introduction: The Final, Critical Step in Auxiliary-Based Synthesis
Chiral auxiliaries are powerful tools in modern organic synthesis, enabling the reliable and predictable installation of stereocenters.[1] Among these, the oxazolidinones developed by Evans have become a cornerstone methodology for asymmetric alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[1] However, the successful application of any auxiliary-based strategy culminates in a critical, and often challenging, final step: the efficient and clean removal of the auxiliary to unveil the desired enantiomerically enriched product.[1][2][3]
This application note provides a detailed guide to a premier method for this transformation: the hydrolytic cleavage of N-acyl oxazolidinones using lithium hydroperoxide (LiOOH). This method is renowned for its mild conditions, high yields, and, most importantly, its ability to preserve the integrity of newly created stereocenters.[4][5] We will delve into the mechanistic underpinnings that grant this reagent its unique selectivity, provide a robust experimental protocol, and address critical safety considerations for its successful implementation in the laboratory.
The Mechanism of Selective Cleavage: Why LiOOH Prevails
The success of lithium hydroperoxide in cleaving N-acyl oxazolidinones lies in its remarkable regioselectivity. It preferentially cleaves the exocyclic amide bond to release the carboxylic acid product, leaving the chiral auxiliary intact and recoverable.[4][5] This is in stark contrast to other bases like lithium hydroxide (LiOH), which can favor an undesired endocyclic cleavage, destroying the valuable auxiliary.[4][5][6][7]
The origin of this selectivity has been elucidated by density functional theory (DFT) computations and is governed by kinetics.[4][5][7]
-
Initial Attack: Both the hydroperoxide anion (OOH⁻) and the hydroxide anion (OH⁻) preferentially attack the sterically less hindered endocyclic carbonyl group of the oxazolidinone ring.[4][5][7]
-
The Decisive Step: The key difference lies in the stability of the resulting tetrahedral intermediate.
-
With LiOH , the barrier for the decomposition of this intermediate is low, and the reaction proceeds irreversibly to cleave the endocyclic C–N bond, leading to the destruction of the auxiliary.[4][5]
-
With LiOOH , the decomposition barrier for the endocyclic intermediate is significantly higher. This makes the initial attack reversible. The reaction, therefore, proceeds via the alternative, slightly less favored initial attack at the exocyclic carbonyl. Although the initial attack is slower, its subsequent decomposition pathway is kinetically favorable, leading to the desired product and recovery of the auxiliary.[4][5][8]
-
This subtle but crucial energetic difference is the foundation of the method's reliability.
Caption: Mechanism: LiOOH vs. LiOH Cleavage Selectivity
Safety, Reagents, and Handling
While effective, this protocol involves hazardous materials that require careful handling in a controlled laboratory environment.
-
In Situ Reagent Generation: Lithium hydroperoxide is not typically isolated but is generated in situ from the reaction of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2][9][10]
-
Lithium Hydroxide (LiOH):
-
Hazards: A corrosive solid that is harmful if swallowed or inhaled.[8][11] Causes severe skin and eye burns.
-
Handling: Always handle LiOH powder in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and compatible gloves (e.g., nitrile or neoprene).[11]
-
Properties: LiOH is hygroscopic and will absorb moisture and carbon dioxide from the air.[8][11] Store in a tightly sealed container in a cool, dry place. The dissolution in water is exothermic; always add LiOH to water slowly, never the reverse, and use an ice bath for cooling when preparing concentrated solutions.[11]
-
-
Hydrogen Peroxide (H₂O₂, 30% solution):
-
Hazards: A strong oxidizer. Can cause severe skin and eye burns. Avoid contact with combustible materials.
-
-
CRITICAL REACTION HAZARD - Oxygen Evolution:
-
A frequently overlooked but significant hazard is the evolution of gaseous oxygen during the cleavage reaction.[2][6][12] This occurs because the peracid intermediate formed upon cleavage can be reduced by excess hydrogen peroxide, releasing a stoichiometric amount of O₂.[2]
-
Risk: In the presence of flammable organic solvents like tetrahydrofuran (THF), the generation of oxygen can create a serious fire or explosion hazard, particularly on a larger scale.[2][12]
-
Mitigation: Maintain strict temperature control (0 °C), ensure adequate ventilation and headspace, and avoid using a large excess of H₂O₂. For scale-up operations, a thorough safety review is imperative.[2]
-
Detailed Experimental Protocol
This protocol describes a general procedure for the LiOOH-mediated cleavage of an N-acyl oxazolidinone. Quantities should be adjusted based on the specific substrate and scale.
Materials and Reagents
| Reagent | Formula | Typical Molar Eq. | Purpose |
| N-acyl oxazolidinone | - | 1.0 | Substrate |
| Tetrahydrofuran (THF) | C₄H₈O | - | Solvent |
| Deionized Water | H₂O | - | Solvent |
| Lithium hydroxide monohydrate | LiOH·H₂O | 2.0 | Base for LiOOH generation |
| Hydrogen peroxide (30% aq.) | H₂O₂ | 4.0 | Peroxide source for LiOOH |
| Sodium sulfite | Na₂SO₃ | ~1.5 M aq. solution | Quenching agent |
| Hydrochloric Acid (1 M aq.) | HCl | As needed | Acidification |
| Ethyl Acetate / DCM | - | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches an internal temperature of 0 °C.[3][10][13]
-
Reagent Addition:
-
To the cooled solution, add solid lithium hydroxide monohydrate (2.0 eq.). Stir for several minutes.
-
Slowly add 30% hydrogen peroxide (4.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C. The addition should be particularly slow for larger-scale reactions to manage heat and potential gas evolution.
-
-
Reaction Monitoring: Stir the resulting mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (e.g., 1.5 M) at 0 °C. Continue adding until a test with peroxide indicator strips shows a negative result.
-
Auxiliary Recovery:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous slurry with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3x). This organic phase contains the recovered chiral auxiliary.
-
The combined organic layers can be dried over Na₂SO₄, filtered, and concentrated to recover the auxiliary, which can often be purified by recrystallization.
-
-
Product Isolation:
-
Cool the remaining aqueous layer in an ice bath and carefully acidify it to ~pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x). This organic phase now contains the desired carboxylic acid product.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude carboxylic acid product as necessary, typically by flash column chromatography or recrystallization.
Caption: Workflow for LiOOH-mediated Auxiliary Cleavage
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, ensure the reagents are of good quality. A small additional charge of LiOH and H₂O₂ can be added, but monitor carefully. In some cases, allowing the reaction to warm slowly to room temperature may be required, though this increases the risk of side reactions.[13]
-
Low Yield / Auxiliary Destruction: This often points to temperature control issues. If the reaction becomes too warm, the undesired endocyclic cleavage pathway can become competitive.[4] Ensure efficient stirring and a well-maintained ice bath.
-
Epimerization: The risk of epimerizing a stereocenter alpha to the carbonyl is minimized by the mild basicity of LiOOH (pKa of H₂O₂ ≈ 11.6) compared to LiOH, and by maintaining a low temperature (0 °C).[9] If epimerization is still a concern, alternative non-hydrolytic cleavage methods may be necessary.
-
Substrate Sensitivity: For substrates containing easily oxidizable functional groups (e.g., sulfides), the peroxide conditions can lead to undesired side reactions, such as oxidation to sulfoxides or sulfones.[13] In such cases, a careful stoichiometry of H₂O₂ is crucial, or a preliminary protection/oxidation step might be a more robust strategy.[13]
Conclusion
The lithium hydroperoxide-mediated cleavage of Evans-type chiral auxiliaries is a mild, efficient, and highly selective method for the synthesis of enantiomerically enriched carboxylic acids. Its success is rooted in a subtle kinetic preference for the productive exocyclic cleavage pathway. By understanding this mechanism, adhering to strict safety protocols—especially regarding oxygen evolution—and following a well-controlled experimental procedure, researchers can reliably apply this key transformation to advance their synthetic campaigns in academic and industrial settings.
References
-
Clayden, J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
University of Georgia (UGA). Lithium Hydroxide Safety Data Sheet. [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1553-1560. [Link]
-
ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]
-
ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
University of Washington. Standard Operating Procedure: Lithium Hydroxide. [Link]
-
University of California, Irvine. Evans Enolate Alkylation-Hydrolysis. [Link]
-
Purdue University. Standard Operating Procedure: Lithium Metal. [Link]
-
The University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Ghosh, A. K., et al. (1996). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Tetrahedron Letters, 37(22), 3815-3818. [Link]
-
ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
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Application Notes and Protocols for the Preparation of β-Hydroxy Esters with High Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Hydroxy Esters
Optically active β-hydroxy esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and other high-value chemicals. Their importance lies in the two contiguous stereocenters that can be further elaborated into complex molecular architectures. For instance, they are key intermediates in the synthesis of statins, carbapenem antibiotics, and immunosuppressants. The ability to control the absolute stereochemistry at the hydroxyl and α-carbon centers is paramount, as different stereoisomers often exhibit vastly different biological activities. This guide provides a comprehensive overview of robust and scalable methods for the preparation of β-hydroxy esters with high enantiomeric excess, focusing on the underlying principles, practical experimental protocols, and methods for determining enantiopurity.
Theoretical Foundations: Achieving Enantioselectivity
The synthesis of a single enantiomer of a chiral molecule from an achiral or racemic precursor is the central challenge of asymmetric synthesis. For β-hydroxy esters, the primary strategies involve either creating the two stereocenters in a controlled manner from prochiral starting materials or selectively reacting one enantiomer from a racemic mixture. The success of these methods hinges on the use of chiral catalysts, auxiliaries, or enzymes that create a diastereomeric transition state, thereby lowering the activation energy for the formation of one enantiomer over the other. The key to a successful asymmetric synthesis is not only high yield but, more importantly, high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.
Synthetic Strategies for Enantioselective β-Hydroxy Ester Synthesis
Several powerful methods have been developed for the asymmetric synthesis of β-hydroxy esters. The choice of method often depends on the specific substrate, desired stereoisomer, and scalability requirements.
Asymmetric Hydrogenation of β-Keto Esters
The catalytic asymmetric hydrogenation of β-keto esters is one of the most efficient and widely used methods for producing chiral β-hydroxy esters. The Noyori asymmetric hydrogenation, for which Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, stands as a landmark in this field.[1][2] This method employs ruthenium catalysts bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3]
Mechanism: The reaction proceeds through the coordination of the β-keto ester to the chiral Ru-BINAP complex. Hydrogen gas then adds across the carbonyl group in a highly stereocontrolled manner, dictated by the chiral environment of the catalyst.[2][4] The product β-hydroxy ester is then released, and the catalyst is regenerated to continue the cycle. The choice of the (R)- or (S)-enantiomer of the BINAP ligand determines the absolute configuration of the resulting β-hydroxy ester.[2]
Advantages:
-
Excellent enantioselectivities (often >99% ee).
-
High catalytic efficiency (low catalyst loading).
-
Amenable to a wide range of substrates.
Limitations:
-
Requires high-pressure hydrogen gas and specialized equipment.
-
The catalyst can be sensitive to air and moisture.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be rendered highly stereoselective. The Evans' asymmetric aldol reaction, utilizing chiral oxazolidinone auxiliaries, is a classic and reliable method for the synthesis of syn-β-hydroxy esters.[5]
Mechanism: The chiral auxiliary is first acylated with a carboxylic acid derivative. This N-acyl oxazolidinone is then converted to its boron or titanium enolate, which subsequently reacts with an aldehyde. The bulky substituent on the chiral auxiliary directs the approach of the aldehyde, leading to the formation of a single diastereomer.[6][7] Subsequent removal of the auxiliary yields the enantiomerically pure β-hydroxy ester.[8]
Advantages:
-
High diastereoselectivities and enantioselectivities.
-
Predictable stereochemical outcome.
-
The chiral auxiliary can be recovered and reused.
Limitations:
-
Requires stoichiometric amounts of the chiral auxiliary.
-
Multiple synthetic steps are involved (attachment and removal of the auxiliary).
Asymmetric Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester.[9] The asymmetric version of this reaction has been developed using chiral ligands to control the stereochemical outcome.[10][11]
Mechanism: In the presence of a chiral ligand, the zinc enolate formed from the α-halo ester and zinc metal becomes chiral. Its subsequent addition to the aldehyde or ketone proceeds through a diastereomeric transition state, favoring the formation of one enantiomer of the β-hydroxy ester. Recent advancements have demonstrated highly catalytic and enantioselective Reformatsky reactions using prolinol-based ligands.[10]
Advantages:
-
Direct formation of the C-C bond and the hydroxyl group in one step.
-
Tolerant of a wide range of functional groups.
Limitations:
-
Achieving high enantioselectivity can be challenging for some substrates.
-
The reaction can be sensitive to reaction conditions.
Enzymatic and Chemoenzymatic Methods
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral β-hydroxy esters. Enzymes, particularly lipases and ketoreductases, can be employed for the kinetic resolution of racemic β-hydroxy esters or the asymmetric reduction of β-keto esters.[12][13]
Kinetic Resolution: In this approach, an enzyme selectively catalyzes the transformation (e.g., acylation or hydrolysis) of one enantiomer of a racemic β-hydroxy ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.[14][15][16]
Asymmetric Reduction: Ketoreductases, often from yeast or bacteria, can reduce β-keto esters to the corresponding β-hydroxy esters with excellent enantioselectivity.[12][13] These reactions often use a cofactor like NADPH, which can be regenerated in situ.
Advantages:
-
High enantioselectivity and mild reaction conditions.
-
Environmentally friendly (biodegradable catalysts).
Limitations:
-
Substrate scope can be limited by the enzyme's specificity.
-
Enzyme and cofactor costs can be a consideration for large-scale synthesis.
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation of Ethyl 3-Oxobutanoate
This protocol is a representative example of the Noyori asymmetric hydrogenation.
Materials:
-
[RuCl₂((R)-BINAP)]₂
-
Ethyl 3-oxobutanoate
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂((R)-BINAP)]₂ (0.01 mol%).
-
Add degassed ethanol to dissolve the catalyst.
-
Add ethyl 3-oxobutanoate (1.0 eq).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.
Protocol 2: Evans' Asymmetric Aldol Reaction
This protocol describes a typical Evans' aldol reaction to produce a syn-β-hydroxy ester.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Acetaldehyde
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Acylation of the chiral auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi slowly. After 15 minutes, add propionyl chloride and stir for 1 hour at -78 °C, then warm to room temperature. Work up the reaction to isolate the N-propionyl oxazolidinone.
-
Aldol Reaction: To a solution of the N-propionyl oxazolidinone in anhydrous DCM at -78 °C, add Bu₂BOTf followed by Et₃N. Stir for 30 minutes.
-
Add acetaldehyde dropwise and stir at -78 °C for 1 hour, then at 0 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by flash column chromatography.
-
Removal of the auxiliary: The chiral auxiliary can be removed by various methods, such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄, to yield the corresponding β-hydroxy ester or 1,3-diol.
Analysis of Enantiomeric Excess
Determining the enantiomeric excess of the synthesized β-hydroxy ester is crucial for validating the success of the asymmetric synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining ee.[17][18] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
General Procedure:
-
Prepare a dilute solution of the β-hydroxy ester in a suitable solvent (e.g., hexane/isopropanol).
-
Inject the sample onto a chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Elute with an appropriate mobile phase (typically a mixture of hexane and isopropanol).
-
The two enantiomers will appear as separate peaks in the chromatogram.
-
The enantiomeric excess is calculated from the areas of the two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents
NMR spectroscopy can also be used to determine enantiomeric excess.[19][20]
-
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can coordinate to the β-hydroxy ester.[21] In the presence of a CSR, the NMR signals of the two enantiomers are shifted to different extents, allowing for their integration and the calculation of ee.
-
Chiral Derivatizing Agents (CDAs): The β-hydroxy ester is reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a mixture of diastereomers.[14] These diastereomers have distinct NMR spectra, and the ee can be determined by integrating the signals corresponding to each diastereomer.[19]
Data Presentation
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | [RuCl₂((S)-BINAP)]₂ | Methyl acetoacetate | 98 | 99 | [1] |
| Evans' Aldol Reaction | (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 85 | >98 (ds) | [5] |
| Asymmetric Reformatsky | Prolinol-derived ligand/Me₂Zn | Aromatic aldehydes | up to 98 | up to 95 | [10] |
| Enzymatic Resolution | Lipase B from Candida antarctica | Racemic ethyl 3-hydroxy-3-phenylpropanoate | 32 (for S-enantiomer) | 99 | [14] |
| Asymmetric Reduction | Ketoreductase from Lactobacillus kefir | Ethyl 3-oxobutanoate | >99 | >99 | [12] |
Visualizations
Caption: General workflow for the preparation and analysis of enantiopure β-hydroxy esters.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
References
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega. [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
-
Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules. [Link]
-
Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Sharpless asymmetric dihydroxylation. [Link]
-
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Arkivoc. [Link]
-
Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. Journal of the Chemical Society, Chemical Communications. [Link]
-
Catalytic Enantioselective Reformatsky Reaction with ortho-Substituted Diarylketones. ResearchGate. [Link]
-
Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
- NMR method for determination of enantiomeric compositions with chiral shift reagents.
-
Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry. [Link]
-
Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]
-
Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. [Link]
-
The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Thieme Connect. [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
-
18-Noyori Asymmetric Hydrogenation Reaction. Scribd. [Link]
-
Dihydroxylation-based approach for the asymmetric syntheses of hydroxy-γ-butyrolactones. PubMed. [Link]
-
UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. ResearchGate. [Link]
-
The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. [Link]
-
Overview of Evans Aldol Reaction Techniques. Coconote. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Application Note: Stereoselective Synthesis of α-Amino Acid Precursors Using (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone
Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.[1] Chiral α-amino acids, especially non-proteinogenic variants, are vital building blocks for creating novel peptides, catalysts, and complex molecular architectures.[2][3]
One of the most robust and reliable strategies for controlling stereochemistry is the use of a chiral auxiliary—a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[4] After the key stereocenter is set, the auxiliary is removed and can often be recovered for reuse.
Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones developed by David A. Evans and his research group.[5][6] These auxiliaries, often derived from readily available amino acids, provide a rigid scaffold that enables predictable and high levels of stereocontrol in a variety of C-C bond-forming reactions, including enolate alkylations and aldol additions.[7][8] This guide focuses specifically on (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone , derived from L-valine, and its application in the asymmetric synthesis of α-substituted carboxylic acids, which are direct precursors to valuable α-methyl amino acids.
Principle and Mechanism of Stereocontrol
The efficacy of the (S)-4-isopropyl-2-oxazolidinone auxiliary hinges on its ability to force a reaction to proceed through a single, low-energy transition state. The process involves three key stages: acylation of the auxiliary, diastereoselective enolate alkylation, and cleavage of the auxiliary to yield the final product.
The stereochemical outcome is determined during the alkylation step. The process begins with the deprotonation of the α-carbon of the propionyl group using a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C).[9] This generates a conformationally rigid (Z)-enolate that is chelated to the metal counterion (e.g., Li⁺ or Na⁺).
The key to stereocontrol is the steric influence of the isopropyl group at the C4 position of the oxazolidinone ring. This bulky group effectively shields the top (si) face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered bottom (re) face, resulting in the formation of a single major diastereomer.[10][11] This highly predictable facial selectivity is the foundation of the Evans methodology.
Caption: Mechanism showing enolate formation and face-selective alkylation.
Experimental Workflow and Protocols
The synthesis of an α-substituted carboxylic acid using this methodology is a robust, three-step sequence. Each step is detailed below with a representative protocol.
Caption: Overall experimental workflow.
Protocol 1: Synthesis of this compound
This protocol describes the N-acylation of the chiral auxiliary.
Materials:
-
(S)-4-Isopropyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (TEA)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
1N HCl, Saturated NaHCO₃, Saturated NaCl (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium chloride (1.1 eq) followed by the slow, dropwise addition of triethylamine (1.5 eq). Stir the resulting slurry for 30 minutes at 0 °C.
-
Add propionyl chloride (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the title compound as a colorless oil or white solid.
Protocol 2: Diastereoselective α-Alkylation with Benzyl Bromide
This protocol details the key stereocenter-forming reaction.
Materials:
-
(S)-4-Isopropyl-3-propionyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 eq) dropwise via syringe over 15-20 minutes. The solution should turn from colorless to a pale yellow, indicating enolate formation. Stir for 30-45 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash chromatography to yield the alkylated product with high diastereomeric purity.[12]
Protocol 3: Hydrolytic Cleavage and Auxiliary Recovery
This final step liberates the desired carboxylic acid and allows for the recovery of the valuable chiral auxiliary.[9]
Materials:
-
Alkylated N-acyl oxazolidinone product
-
Tetrahydrofuran (THF)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Lithium hydroxide (LiOH), 0.8 M aqueous solution
-
Sodium sulfite (Na₂SO₃), 1.5 M aqueous solution
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 30% H₂O₂ solution (4.0 eq) followed by the dropwise addition of the 0.8 M LiOH solution (2.0 eq).
-
Stir the biphasic mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC. Caution: This reaction can evolve oxygen gas; ensure adequate venting.[13][14]
-
Upon completion, quench the excess peroxide by the slow addition of 1.5 M Na₂SO₃ solution at 0 °C. Stir for 20 minutes.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with dichloromethane (3x) to extract the liberated (S)-4-isopropyl-2-oxazolidinone auxiliary. The combined organic layers can be dried and purified to recover the auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1N HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the desired carboxylic acid product.
-
Dry the combined ethyl acetate layers over MgSO₄, filter, and concentrate to yield the final product.
Data Presentation: Representative Results
The alkylation of this compound proceeds with excellent diastereoselectivity for a range of electrophiles.
| Electrophile (R-X) | Product (R group) | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | Benzyl | 85-95% | >99:1 |
| Allyl iodide | Allyl | 80-90% | 98:2 |
| Methyl iodide | Methyl | 90-97% | 97:3 |
| Isopropyl iodide | Isopropyl | 75-85% | >99:1 |
| Ethyl iodide | Ethyl | 88-96% | 98:2 |
Note: Yields and d.r. are representative and can vary based on specific reaction conditions and purification.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The formation of the enolate is highly moisture-sensitive. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial for kinetic control and achieving high diastereoselectivity.[15] Higher temperatures can lead to enolate decomposition or reduced selectivity.
-
Auxiliary Cleavage: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is critical.[13] Using LiOH alone can result in undesired endocyclic cleavage and destruction of the oxazolidinone ring.[16][17]
-
Diastereomer Separation: While the reaction is highly selective, minor diastereomers can sometimes form. These can often be separated by careful flash column chromatography, providing access to diastereomerically pure material (>99:1 d.r.).[12]
Conclusion
The use of this compound as a chiral auxiliary offers a powerful and highly predictable method for the asymmetric synthesis of α-substituted carboxylic acids. The methodology is characterized by its operational simplicity, broad substrate scope, excellent stereochemical control, and the ability to recover the chiral auxiliary in high yield. For researchers in drug development and synthetic chemistry, this Evans auxiliary remains an indispensable tool for constructing complex chiral molecules with precision and reliability.
References
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]
-
Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available at: [Link]
-
Li, G., et al. (2021). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. Available at: [Link]
-
Reeves, J. T., et al. (2012). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. Available at: [Link]
-
Sunoj, R. B., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Available at: [Link]
-
Schneider, C. M. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio. Available at: [Link]
-
Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. NIH National Library of Medicine. Available at: [Link]
-
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Chem 206. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Wisconsin. Available at: [Link] (Note: A direct, stable link to the specific document "evans enolate alkylation-hydrolysisx" was not available, this is the general course page).
-
Evans, D. A. (1982). I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Wang, C., et al. (2022). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Available at: [Link]
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- 12. I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 15. benchchem.com [benchchem.com]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. connectsci.au [connectsci.au]
Application Notes & Protocols: Asymmetric Conjugate Addition Reactions of N-Enoyl Oxazolidinones
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Power of Chiral Auxiliaries
In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount. While catalytic asymmetric methods have seen a meteoric rise, the reliability and predictability of chiral auxiliary-based strategies remain indispensable tools, particularly in complex molecule synthesis where absolute stereocontrol is non-negotiable.[1][2] Among these, the Evans oxazolidinone auxiliaries, first popularized by David A. Evans, represent a cornerstone technology for asymmetric carbon-carbon bond formation.[][4]
This guide focuses on their application in one of the most powerful C-C bond-forming reactions: the conjugate addition to α,β-unsaturated systems. Specifically, we will explore the nuances of using N-enoyl oxazolidinones as Michael acceptors. These substrates offer a robust platform for introducing chirality at the β-position, leading to valuable chiral building blocks for natural product synthesis and pharmaceutical development.[1][5] The inherent advantages—high diastereoselectivity, predictable stereochemical outcomes, and the ease of auxiliary removal—make this methodology a trusted choice in both academic and industrial laboratories.
The Core Principle: A Symphony of Steric and Electronic Control
The remarkable stereoselectivity of these reactions is not accidental; it is the result of a well-defined transition state orchestrated by the chiral auxiliary. Understanding this mechanism is key to troubleshooting and optimizing your reactions.
Mechanism of Stereocontrol
The high degree of facial selectivity is primarily attributed to the formation of a rigid, chelated intermediate when a Lewis acid is introduced.[1][6] Let's dissect this process:
-
Chelation and Conformation Lock: The two carbonyl oxygens of the N-acyl oxazolidinone act as a bidentate ligand, coordinating to a Lewis acid (e.g., Mg²⁺, Ti⁴⁺, Cu²⁺). This chelation locks the conformation of the acyl group, forcing the α,β-unsaturated system into a planar s-cis or s-trans conformation. The s-cis conformation is generally favored to minimize steric clash between the vinyl proton and the auxiliary's substituent.
-
Facial Shielding: The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) projects outwards, effectively blocking one face of the planar enone system.[1][7]
-
Directed Nucleophilic Attack: Consequently, the incoming nucleophile is forced to attack the β-carbon from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable absolute configuration.
This elegant interplay of chelation and steric hindrance is the foundation of the method's success.
Caption: Logical workflow of stereocontrol in Lewis acid-mediated conjugate additions.
Key Classes of Conjugate Addition Reactions
The versatility of N-enoyl oxazolidinones allows for the use of a wide array of nucleophiles, broadly categorized by the method of activation.
A. Organocuprate Additions
Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for 1,4-addition. The reaction generally proceeds with high diastereoselectivity, and additives can further enhance reactivity and selectivity.
-
Mechanism Insight: The reaction is believed to proceed via coordination of the copper to the alkene, followed by reductive elimination to form the new C-C bond. Lewis acids like TMSI can act as activating agents, sometimes even reversing the typical diastereoselectivity by altering the chelation state of the intermediate.[8]
-
Common Reagents: LiR₂Cu, R₂Cu(CN)Li₂, R(thienyl)Cu(CN)Li₂.
Table 1: Representative Organocuprate Additions
| Entry | R Group of Cuprate | N-Enoyl Oxazolidinone | Conditions | d.r. | Yield (%) |
| 1 | Me | Crotonyl | Me₂CuLi, Et₂O, -20 °C | >99:1 | 95 |
| 2 | Bu | Cinnamoyl | Bu₂CuLi, THF, -78 °C | 98:2 | 91 |
| 3 | Ph | Crotonyl | Ph₂Cu(CN)Li₂, THF/TMSCl, -78 °C | 96:4 | 88 |
| 4 | Vinyl | Crotonyl | (CH₂=CH)₂CuLi, THF, -78 °C | >95:5 | 85 |
B. Copper-Catalyzed Grignard Reagent Additions
Using catalytic amounts of a copper salt with stoichiometric Grignard reagents is a more atom-economical approach.[5] The choice of copper source and ligand can be crucial for achieving high selectivity.
-
Expertise & Experience: While CuI is a common and inexpensive catalyst, copper(I) complexes with chiral ligands can offer enhanced stereocontrol. The key is to form the active organocopper species in situ. This method is often more tolerant of functional groups than stoichiometric cuprates.
Table 2: Copper-Catalyzed Grignard Additions
| Entry | Grignard Reagent | N-Enoyl Oxazolidinone | Catalyst System | d.r. | Yield (%) |
| 1 | MeMgBr | Crotonyl | 5 mol% CuI | 97:3 | 92 |
| 2 | EtMgCl | Cinnamoyl | 10 mol% CuCl₂ / 20 mol% PPh₃ | 95:5 | 89 |
| 3 | i-PrMgCl | Crotonyl | 5 mol% CuBr·SMe₂ | 99:1 | 96 |
| 4 | PhMgBr | Crotonyl | 5 mol% CuI | >98:2 | 94 |
C. Organocatalytic Additions
In recent years, organocatalysis has emerged as a powerful, metal-free alternative. Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, can activate both the nucleophile and the electrophile via hydrogen bonding.[9][10] This approach is particularly effective for the addition of soft nucleophiles like thiols and malonates.[11][12][13]
-
Trustworthiness: The mild reaction conditions often lead to cleaner reactions with fewer side products. The catalyst operates by bringing the two reactants into close proximity within a chiral environment, lowering the activation energy of the stereoselective pathway.
Table 3: Organocatalytic Michael Additions
| Entry | Nucleophile | N-Enoyl Oxazolidinone | Catalyst (mol%) | e.e. (%) | Yield (%) |
| 1 | Benzyl Mercaptan | Crotonyl | 10% Cinchona-Thiourea | 95 | 92 |
| 2 | Diethyl Malonate | Cinnamoyl | 5% Proline Tetrazole | 92 | 85 |
| 3 | 4-Methoxythiophenol | Crotonyl | 10% Squaramide | 97 | 90 |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.
Protocol 1: Copper(I)-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol describes a general procedure for the 1,4-addition of methylmagnesium bromide to N-crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
-
N-crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-crotonyl oxazolidinone (e.g., 2.45 g, 10 mmol) and CuI (95 mg, 0.5 mmol).
-
Dissolution: Add anhydrous THF (50 mL) and cool the resulting suspension to -20 °C using a cryocool or a dry ice/acetonitrile bath.
-
Grignard Addition: Add MeMgBr (4.0 mL, 12 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -15 °C. The solution should turn from a colorless suspension to a dark, homogeneous solution.
-
Reaction Monitoring: Stir the reaction at -20 °C for 2 hours. Progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) at -20 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) to afford the desired product as a white solid.
Expected Outcome:
-
Yield: Typically >90%.
-
Diastereoselectivity: >97:3, as determined by ¹H NMR analysis of the crude product or by chiral HPLC. The major diastereomer will be the (R)-3-((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone-3-carbonyl)butane.
Caption: Step-by-step workflow for a typical copper-catalyzed Grignard addition.
Protocol 2: Auxiliary Cleavage via Reductive Removal
This protocol details the removal of the chiral auxiliary to yield the corresponding primary alcohol.
Materials:
-
Conjugate addition product (1.0 eq)
-
Lithium borohydride (LiBH₄) (2.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Setup: Dissolve the N-acyl oxazolidinone product (e.g., 2.61 g, 10 mmol) in anhydrous Et₂O (50 mL) in a round-bottom flask and cool to 0 °C.
-
Reducing Agent: Add LiBH₄ (0.44 g, 20 mmol) portion-wise.
-
Methanol Addition: Add MeOH (1.6 mL, 40 mmol) dropwise over 30 minutes. Vigorous gas evolution (H₂) will be observed.
-
Reaction: Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction back to 0 °C and slowly quench with 1 M NaOH (20 mL).
-
Workup: Separate the layers. Extract the aqueous layer with Et₂O (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude material can be purified by flash chromatography to separate the desired chiral alcohol from the recovered chiral auxiliary. The auxiliary can often be recovered in >90% yield.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | - Incomplete chelation- Non-optimal temperature- Wrong choice of Lewis Acid/Solvent | - Ensure anhydrous conditions. Use a stronger Lewis acid if necessary.- Perform a temperature screen (e.g., -78 °C, -40 °C, -20 °C).- Screen different solvents (THF, Et₂O, Toluene, CH₂Cl₂). |
| Low Yield / No Reaction | - Inactive catalyst or reagent- Sterically hindered substrate/nucleophile | - Use freshly titrated Grignard reagents or freshly purchased catalysts.- Increase reaction temperature or time.- Consider a less bulky nucleophile or a more reactive electrophile. |
| Formation of 1,2-Addition Product | - Use of hard nucleophiles (e.g., organolithiums)- Reaction temperature too high | - Switch to softer nucleophiles like organocuprates.- Ensure the reaction is maintained at a low temperature during nucleophile addition. |
Applications in Drug Development
The oxazolidinone core is not just a powerful auxiliary; it is also a recognized pharmacophore. The antibiotic Linezolid is a prime example, known for its activity against multi-drug resistant Gram-positive bacteria by inhibiting protein synthesis.[14][15][16] The stereospecific synthesis of Linezolid and its analogs often relies on methodologies derived from the principles of asymmetric synthesis, highlighting the dual importance of this chemical scaffold. The ability to reliably generate chiral centers using oxazolidinone auxiliaries makes this chemistry a vital tool in the synthesis of complex pharmaceutical agents where stereochemistry dictates biological activity.
Conclusion
The asymmetric conjugate addition to N-enoyl oxazolidinones is a mature, reliable, and highly predictable method for establishing β-stereocenters. Its strength lies in a well-understood mechanism founded on rigid chelation and steric control. By mastering the choice of nucleophile, catalyst, and reaction conditions, researchers can access a vast array of valuable chiral building blocks. This guide provides the fundamental knowledge and practical protocols to successfully implement this powerful transformation, empowering scientists in their pursuit of complex molecular targets.
References
-
Asymmetric conjugate 1,6-addition of organocuprates to N-dienoyl oxazolidinones. ResearchGate. Available at: [Link]
-
Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones. PubMed. Available at: [Link]
-
(PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available at: [Link]
-
Catalytic asymmetric conjugate addition of various α-mercaptoketones to α,β-unsaturated N-acylated oxazolidin-2-ones with bifunctional organocatalyst. RSC Publishing. Available at: [Link]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. Available at: [Link]
-
Asymmetric conjugate addition reaction. ResearchGate. Available at: [Link]
-
Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones. RSC Publishing. Available at: [Link]
-
On the Mechanism of the Asymmetric Aldol Addition of Chiral N-Amino Cyclic Carbamate Hydrazones: Evidence of Non-Curtin-Hammett Behavior. PMC. Available at: [Link]
-
An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. ResearchGate. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric 1,4-addition of organocuprates to chiral .alpha.,.beta.-unsaturated N-acyl-4-phenyl-2-oxazolidinones: a new approach to the synthesis of chiral .beta.-branched carboxylic acids. The Journal of Organic Chemistry. Available at: [Link]
-
A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. NIH. Available at: [Link]
-
Catalytic asymmetric conjugate addition of simple alkyl thiols to alpha,beta-unsaturated N-acylated oxazolidin-2-ones with bifunctional catalysts. PubMed. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
-
Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst. PubMed. Available at: [Link]
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. Available at: [Link]
-
Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid. Imperial College London. Available at: [Link]
-
Catalytic Asymmetric Conjugate Addition of Various α-Mercaptoketones to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bif. The Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Michael addition reactions of chiral Ni(II)-complex of glycine with (N-trans-enoyl)oxazolidines: Improved reactivity and stereochemical outcome. Arizona Board of Regents. Available at: [Link]
-
Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. PMC - NIH. Available at: [Link]
-
(a) Lewis‐acid‐catalyzed asymmetric radical conjugate additions... ResearchGate. Available at: [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. Available at: [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH. Available at: [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. arkat usa. Available at: [Link]
-
Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. ResearchGate. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. PubMed. Available at: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
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- 9. Catalytic asymmetric conjugate addition of various α-mercaptoketones to α,β-unsaturated N-acylated oxazolidin-2-ones with bifunctional organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic asymmetric conjugate addition of simple alkyl thiols to alpha,beta-unsaturated N-acylated oxazolidin-2-ones with bifunctional catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Aldol Reactions with (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone
Welcome to the technical support center for optimizing diastereoselective aldol reactions using the Evans chiral auxiliary, (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve high diastereoselectivity and reproducible results in your synthetic endeavors.
Foundational Principles: The Evans Aldol Reaction
The Evans aldol reaction is a powerful and widely used method for asymmetric carbon-carbon bond formation, affording β-hydroxy carbonyl compounds with high stereocontrol.[1] The reaction's success hinges on the use of a chiral auxiliary, in this case, an N-acyloxazolidinone, which directs the stereochemical outcome of the reaction.[1][2][3] The (S)-4-isopropyl-2-oxazolidinone auxiliary, derived from the readily available amino acid L-valine, is particularly effective in generating syn-aldol products with excellent diastereoselectivity.[1][2][4]
The stereoselectivity is governed by the formation of a rigid, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[2][5][6] A boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), chelates to the two carbonyl oxygens of the N-acyl oxazolidinone, leading to the selective formation of a Z-enolate.[1][7] The bulky isopropyl group of the chiral auxiliary then effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face.[7][8] This facial bias is the key to the high diastereoselectivity observed in this reaction.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the experimental execution of the Evans aldol reaction.
Question 1: My reaction is showing low or no diastereoselectivity. What are the likely causes and how can I fix it?
Answer:
Low diastereoselectivity is a common issue that can often be traced back to several key experimental parameters.
-
Incomplete Enolate Formation or Isomerization: The selective formation of the Z-enolate is critical for high syn-diastereoselectivity.
-
Solution: Ensure your reaction is carried out under strict anhydrous conditions. Moisture can quench the enolate or interfere with the Lewis acid. Use freshly distilled solvents and flame-dry your glassware. The choice of base is also crucial; a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is typically used to promote Z-enolate formation.[7]
-
-
Incorrect Reaction Temperature: The stability of the chelated transition state is highly temperature-dependent.
-
Choice and Quality of Lewis Acid: The Lewis acid plays a pivotal role in forming the rigid chelated intermediate.
-
Solution: Dibutylboron triflate (Bu₂BOTf) is the most common and reliable Lewis acid for achieving high syn-selectivity.[1][7] Ensure the Bu₂BOTf is of high purity and has not decomposed. Other Lewis acids like titanium tetrachloride (TiCl₄) can also be used, but may lead to different stereochemical outcomes.[11][12][13]
-
-
"Acetate" Aldol Problem: If you are performing an aldol reaction with an N-acetyl oxazolidinone (an "acetate" aldol), the lack of an α-substituent on the enolate leads to significantly lower diastereoselectivity.[14]
Question 2: The yield of my aldol adduct is consistently low. What factors could be contributing to this?
Answer:
Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.
-
Reagent Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the Lewis acid (e.g., 1.1 equivalents) and the base (e.g., 1.2 equivalents) relative to the N-acyl oxazolidinone is used. The aldehyde is often used in a slight excess (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[15]
-
-
Purity of Reagents and Solvents: Impurities can interfere with the reaction.
-
Reaction Time: Insufficient reaction time may result in incomplete conversion.
-
Solution: While the reaction is often complete within a few hours at -78 °C, monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.[17]
-
-
Work-up Procedure: Improper work-up can lead to product loss or decomposition.
-
Solution: The work-up typically involves quenching the reaction with a buffer solution, followed by an oxidative workup (e.g., with hydrogen peroxide) to break down the boron complexes.[15] Ensure the pH is controlled during the quench to avoid epimerization or retro-aldol reactions.
-
Question 3: I am observing the formation of the anti-aldol product instead of the expected syn-adduct. Why is this happening?
Answer:
The formation of the anti-diastereomer is unusual under standard Evans syn-aldol conditions but can occur under specific circumstances.
-
Lewis Acid Choice: Certain Lewis acids can favor the formation of the anti-aldol product.
-
Solution: While boron enolates reliably give the syn-product, some other metal enolates can lead to the anti-adduct. For instance, magnesium halide-catalyzed reactions have been developed to selectively produce anti-aldol products from Evans auxiliaries.[6][18] Carefully verify the Lewis acid you are using.
-
-
Enolate Geometry: The formation of an E-enolate instead of the Z-enolate will lead to the anti-product.[4]
-
Solution: The combination of a boron Lewis acid and a hindered amine base strongly favors the Z-enolate.[7] Re-evaluate your enolization conditions to ensure they are conducive to Z-enolate formation.
-
Factors Influencing Diastereoselectivity: A Summary Table
| Factor | Recommended Condition for High syn-Diastereoselectivity | Rationale |
| Chiral Auxiliary | (S)-4-Isopropyl-2-oxazolidinone | The isopropyl group provides the necessary steric bulk to direct the approach of the aldehyde. |
| Lewis Acid | Dibutylboron triflate (Bu₂BOTf) | Forms a rigid, six-membered chelated transition state, leading to the Z-enolate.[1][7] |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) | Hindered amine bases promote the formation of the Z-enolate.[7] |
| Temperature | -78 °C | Maintains the integrity of the organized transition state, preventing erosion of diastereoselectivity.[9] |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | Aprotic solvents are essential to prevent quenching of the enolate. |
| Aldehyde Purity | High purity, free from acidic impurities | Acidic impurities can neutralize the enolate, reducing the reaction efficiency. |
Experimental Workflow and Key Mechanisms
Diagram 1: General Experimental Workflow
Caption: A typical experimental workflow for the Evans syn-aldol reaction.
Diagram 2: Zimmerman-Traxler Transition State Model
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. coconote.app [coconote.app]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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- 13. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation of N-Acyl Oxazolidinones
Welcome to the technical support center for N-acyl oxazolidinone alkylation. This guide is designed for researchers, scientists, and drug development professionals who utilize Evans' chiral auxiliaries for asymmetric carbon-carbon bond formation. As a cornerstone of modern organic synthesis, this reaction is powerful and reliable; however, like any high-precision tool, its success hinges on understanding the nuances of the reaction mechanism and potential pitfalls.
This center is structured to provide direct, actionable advice. We will move beyond simple procedural lists to explore the causality behind common issues, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the alkylation of N-acyl oxazolidinones. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.
Question 1: "My reaction yield is low, and I'm recovering a significant amount of unreacted starting material. What's going wrong?"
Answer:
Low conversion is a frequent issue that typically points to incomplete enolate formation or a sluggish reaction with the electrophile. Let's break down the probable causes and solutions.
Root Cause Analysis:
-
Inefficient Deprotonation: The acidity of the α-proton on the N-acyl chain is significant, but successful deprotonation is highly dependent on the base, solvent, and temperature.
-
Base Quality: Lithium Diisopropylamide (LDA) and Sodium Hexamethyldisilazide (NaHMDS) are the most common bases. Their efficacy can be compromised by age or improper storage, leading to lower molarity and the presence of proton sources (e.g., diisopropylamine).
-
Insufficient Base: Using less than a stoichiometric amount of a strong base will naturally lead to incomplete enolate formation.
-
Temperature: While enolization is typically performed at -78 °C, some sterically hindered substrates may require slightly warmer temperatures to achieve full deprotonation. However, this must be balanced against the risk of enolate decomposition.
-
-
Poor Electrophile Reactivity: Not all electrophiles are created equal.
-
Steric Hindrance: Highly branched or sterically demanding electrophiles (e.g., secondary alkyl halides) react slowly with the sterically encumbered enolate.
-
Leaving Group Ability: The reaction proceeds via an SN2 mechanism. Therefore, the leaving group ability of the electrophile is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Recommended Actions:
-
Protocol 1: Optimizing Enolate Formation
-
Base Titration: Always titrate your organolithium bases (like n-BuLi used to make LDA) or use a freshly purchased, sealed bottle of NaHMDS.
-
Base Choice: For many substrates, NaHMDS provides higher diastereoselectivity at lower temperatures (-78 °C) compared to LDA, which may require 0 °C for comparable reactivity with some electrophiles.[1][2]
-
Additive Effects: The addition of LiCl (4-6 equivalents) to LDA reactions can break up aggregates, leading to a more reactive "monomeric" enolate and promoting a cleaner, faster reaction.[3]
-
Solvent Purity: Ensure your solvent (typically THF) is anhydrous. Trace water will quench the base and the enolate.
-
-
Protocol 2: Enhancing Electrophile Reactivity
-
Activate the Electrophile: If using an alkyl bromide or chloride, consider converting it to the corresponding iodide via a Finkelstein reaction to increase its reactivity.
-
Consider an Alternative Electrophile: If possible, use more reactive electrophiles like allylic or benzylic halides.[4] For less reactive electrophiles, switching to the more nucleophilic sodium enolates can be beneficial.[2]
-
Question 2: "My diastereoselectivity is poor. I'm getting a mixture of products instead of the single desired diastereomer. How can I improve this?"
Answer:
Poor diastereoselectivity is a critical issue that undermines the primary purpose of using a chiral auxiliary. The root cause is almost always related to the geometry and stability of the enolate and the transition state of the alkylation.
Root Cause Analysis:
-
Enolate Geometry: The high diastereoselectivity of the Evans alkylation relies on the exclusive formation of the Z-enolate. This Z-geometry, combined with chelation of the metal counterion between the enolate oxygen and the oxazolidinone carbonyl oxygen, creates a rigid structure that effectively blocks one face of the enolate.[1][5]
-
Non-Chelating Conditions: If the metal cation is not effectively chelated, the enolate is more flexible, leading to a loss of facial selectivity. This can be influenced by the choice of base and solvent.
-
E/Z Enolate Mixtures: While uncommon for N-acyl oxazolidinones, certain substrates or reaction conditions could potentially lead to mixtures of enolate isomers.
-
-
Epimerization: The α-proton of the newly formed stereocenter in the product is still acidic. If any unreacted enolate or residual base is present after the electrophile has been consumed, it can deprotonate the product, leading to racemization (epimerization) at that center.
-
Reaction Temperature & Time: Allowing the reaction to warm too much or run for an unnecessarily long time after the electrophile is consumed increases the risk of epimerization.[1]
-
Excess Base: Using a large excess of base can exacerbate this issue.
-
Mechanism of Diastereoselection and Epimerization:
Caption: Competing pathways of desired alkylation and epimerization.
Recommended Actions:
-
Protocol 3: Maximizing Diastereoselectivity
-
Choice of Base and Counterion: Sodium enolates (using NaHMDS) often give higher diastereoselectivity than lithium enolates (using LDA), especially with less reactive electrophiles, because the reactions can be run effectively at lower temperatures (-78 °C).[6]
-
Strict Temperature Control: Maintain the reaction at -78 °C during enolate formation and alkylation. Do not allow the reaction to warm prematurely.
-
Controlled Addition: Add the electrophile slowly to the cooled enolate solution to maintain a low temperature and minimize side reactions.
-
Quenching: Once the reaction is complete (as determined by TLC), quench it promptly at low temperature by adding a proton source, such as saturated aqueous ammonium chloride. This protonates any remaining enolate and prevents post-reaction epimerization.
-
Table 1: Effect of Base and Temperature on Diastereoselectivity
| N-Acyl Group | Electrophile | Base | Temp (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Propionyl | Benzyl Bromide | LDA | 0 | 99:1 | [1] |
| Propionyl | Methyl Iodide | LDA | 0 | >95:5 | [6] |
| Propionyl | Methyl Iodide | NaHMDS | -78 | >98:2 | [1] |
Data synthesized from cited literature to illustrate general trends.
Question 3: "I'm observing an unexpected byproduct with a similar mass to my desired product. Could it be O-alkylation?"
Answer:
Yes, O-alkylation is a potential side reaction, although it is less common than C-alkylation for N-acyl oxazolidinones. Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the enolate oxygen.[7] The outcome of this competition is governed by Hard and Soft Acid-Base (HSAB) theory.
Root Cause Analysis:
-
C-Alkylation (Desired): The α-carbon is a "soft" nucleophilic center. It reacts preferentially with "soft" electrophiles, such as alkyl iodides and bromides. This pathway leads to the thermodynamically more stable product.[7][8]
-
O-Alkylation (Side Reaction): The enolate oxygen is a "hard" nucleophilic center. It reacts preferentially with "hard" electrophiles, such as alkyl chlorides, triflates, or silyl halides (e.g., TMSCl).[8][9] This pathway is often kinetically favored.
Controlling C- vs. O-Alkylation:
Caption: HSAB principle guiding C- vs. O-alkylation.
Recommended Actions:
-
Protocol 4: Suppressing O-Alkylation
-
Electrophile Choice: Whenever possible, use softer electrophiles. Alkyl iodides are the best choice for promoting C-alkylation. Avoid using alkyl triflates or tosylates unless absolutely necessary.
-
Solvent Effects: Non-polar solvents tend to favor C-alkylation. While THF is standard, exploring less polar solvents could be an option in problematic cases, though this may affect enolate solubility and reactivity.
-
Counterion: The chelated metal counterion (Li+ or Na+) associates strongly with the "hard" oxygen atom, which can disfavor O-alkylation by sterically shielding it and reducing its nucleophilicity. This is one reason why the standard Evans protocol is so effective at promoting C-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the N-acyl group on the oxazolidinone?
The N-acyl group serves two primary functions. First, the α-protons on the acyl chain are acidified by the electron-withdrawing imide group, allowing for clean deprotonation and enolate formation.[3] Second, after the asymmetric alkylation is complete, the N-acyl bond can be selectively cleaved under various conditions (e.g., hydrolysis, reduction) to release the chiral product and recover the valuable oxazolidinone auxiliary.[1][2]
Q2: Can I use bases other than LDA or NaHMDS?
While LDA and NaHMDS are the most common and well-validated bases, other strong, non-nucleophilic bases can be used.[1] However, it is critical to consider the counterion. For example, using a potassium base like KHMDS will form a potassium enolate, which may have different aggregation states and reactivity profiles, potentially affecting diastereoselectivity. For consistency and reproducibility, it is recommended to stick with the well-documented lithium and sodium amide bases.
Q3: My desired product seems to be degrading during workup or purification. What could be the cause?
This often points to hydrolysis of the N-acyl oxazolidinone. The imide functionality, while relatively stable, can be cleaved under strongly acidic or basic conditions, especially with heating.
-
Acidic Hydrolysis: Vigorous acidic workups can cause not only cleavage of the auxiliary but also epimerization of the newly formed stereocenter.[1]
-
Basic Hydrolysis: While controlled basic hydrolysis (e.g., with LiOH/H₂O₂) is a standard method for cleaving the auxiliary to obtain the carboxylic acid, unintended hydrolysis can occur during basic aqueous workups if conditions are too harsh or prolonged.[10] Using lithium hydroperoxide (LiOOH) is a milder alternative that is less likely to cause epimerization.[1]
For purification, silica gel chromatography is generally well-tolerated. However, if your product is particularly sensitive, you can neutralize the silica gel by pre-treating the slurry with a small amount of triethylamine.
Q4: Can I use tertiary alkyl halides as electrophiles in this reaction?
Directly using tertiary alkyl halides is extremely challenging and generally unsuccessful under standard Evans alkylation conditions.[11] The reaction proceeds via an SN2 mechanism, which is disfavored for tertiary halides due to steric hindrance. Furthermore, the strong bases used will promote the competing E2 elimination pathway, leading to the formation of alkenes from the electrophile.[11] Specialized methods, often involving Lewis acids to activate the electrophile and using different metal enolates (e.g., zirconium), have been developed for this challenging transformation.[11]
References
-
Collum, D. B. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Accounts of Chemical Research, 2022 , 55(3), 335-347. [Link]
-
Fiveable. Alkylation of enolates. Organic Chemistry II Class Notes. [Link]
-
University of Rochester. Evans Enolate Alkylation-Hydrolysis. Chemistry 204 Course Notes. [Link]
-
Collum, D. B., et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 2021 , 143(35), 14335-14345. [Link]
-
PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. PharmaXChange Articles. [Link]
-
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 2008 , 85(5), 695. [Link]
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. Scientific Diagram. [Link]
-
ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Request PDF. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry Discussion. [Link]
-
Chemistry Stack Exchange. Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Stack Exchange Q&A. [Link]
-
Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University Chemistry 115 Course Notes. [Link]
-
Kim, S., et al. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 2020 , 22(15), 5895-5899. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Oyelere, A. K., et al. Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 2010 , 12(13), 2940-2943. [Link]
-
PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. National Center for Biotechnology Information. [Link]
-
Urpí, F., et al. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. The Journal of Organic Chemistry, 2015 , 80(14), 7332-7339. [Link]
-
NPTEL. Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. NPTEL Course Material. [Link]
-
Lee, E., et al. Solid phase asymmetric alkylation reactions using 2-imidazolidinone chiral auxiliary. Tetrahedron Letters, 2003 , 44(9), 1971-1974. [Link]
-
Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA Publications. [Link]
-
Evans, D. A., et al. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 1982 , 104(6), 1737-1739. [Link]
-
Organic Chemistry Explained. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Science. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Science Magazine. [Link]
-
National Institutes of Health. Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PubMed Central. [Link]
-
Open Access Pub. Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]
-
Scribd. A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd Document. [Link]
-
University of Wisconsin. Carbonyl Chemistry :: Chiral Enolates. UW Chemistry Course Material. [Link]
-
Carreira, E. M. & Pagenkopf, B. L. Chapter 1: Enolate Alkylations. Classics in Asymmetric Synthesis. [Link]
-
ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI Journals. [Link]
-
YouTube. LDA|Lithium diisopropylamide| Evans chiral auxiliary|alkylation|Problem Solved. YouTube. [Link]
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. [Link]
-
YouTube. Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]
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Technical Support Center: Epimerization of the α-Stereocenter During Enolate Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrol in enolate chemistry. The loss of stereochemical integrity at the α-carbon during enolate formation is a critical challenge in asymmetric synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate unwanted epimerization in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing α-stereocenter epimerization.
Q1: What is epimerization of the α-stereocenter, and why does it occur during enolate formation?
Epimerization at the α-carbon is the process where the configuration of a single stereocenter adjacent to a carbonyl group is inverted, leading to a mixture of diastereomers.[1] This loss of stereochemical information is a direct consequence of the mechanism of enolate formation. The process involves a deprotonation-reprotonation sequence.[1]
First, a base removes the acidic proton at the α-carbon. This step transforms the sp³-hybridized, chiral carbon into a planar, sp²-hybridized, and therefore achiral enolate intermediate.[1][2][3][4] Once this planar intermediate is formed, the original stereochemical information is lost.[2][3] In a subsequent step, if a proton is returned to the α-carbon (either from a proton source in the medium or during an aqueous workup), it can approach the planar enolate from either face with nearly equal probability. This non-selective protonation results in a mixture of both stereoisomers, leading to racemization or epimerization.[2][3][4]
Diagram 1: Mechanism of α-Stereocenter Epimerization
Caption: Deprotonation of a chiral α-carbon leads to a planar, achiral enolate, losing stereochemical information.
Q2: What are the key factors that influence the rate and extent of epimerization?
Several experimental parameters critically influence the stability of the α-stereocenter. Controlling these factors is essential for maintaining stereochemical integrity.
| Parameter | Influence on Epimerization Risk | Rationale |
| Base Strength & Sterics | High Risk with Weak/Small Bases: Weaker bases (e.g., alkoxides) establish an equilibrium between the carbonyl compound and the enolate, providing more time for epimerization.[5][6] | Mitigation: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) to achieve rapid, quantitative, and irreversible deprotonation, forming a "kinetically trapped" enolate.[2][7] |
| Temperature | High Risk at Higher Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for equilibration, favoring the more stable (thermodynamic) enolate, which may involve the epimerized product.[6][7][8][9] | Mitigation: Conduct enolate formation at low temperatures (typically -78 °C) to favor the kinetically controlled product and slow down potential equilibration pathways.[7][9] |
| Reaction Time | High Risk with Prolonged Times: Longer reaction times, especially under equilibrium conditions, increase the likelihood of the system reaching thermodynamic equilibrium, leading to a loss of the desired stereoisomer.[6][7][8] | Mitigation: Add the electrophile shortly after the enolate is formed. Monitor the reaction closely to avoid unnecessarily long hold times.[6] |
| Solvent Polarity | Variable Risk: The solvent's polarity and coordinating ability can affect the aggregation state and stability of the enolate intermediate, thereby influencing the transition state that leads to epimerization.[6][10] | Mitigation: Aprotic solvents like THF are standard. The choice may need to be optimized for specific substrate-base combinations. |
| Substrate Structure | High Risk with More Acidic Protons: Protons on α-carbons flanked by electron-withdrawing groups are more acidic and thus more susceptible to deprotonation and subsequent epimerization.[2][4] | Mitigation: While inherent to the substrate, understanding this allows for the careful selection of milder conditions (e.g., weaker base if applicable) that might still effect the desired reaction without causing epimerization.[6] |
Q3: What is the difference between kinetic and thermodynamic enolates, and how does this relate to stereocontrol?
When a carbonyl compound has two different α-protons, two distinct enolates can be formed: the kinetic and the thermodynamic enolate. The choice between them is a cornerstone of regiochemical and stereochemical control.[8]
-
Kinetic Enolate: This enolate is formed faster. It typically results from the deprotonation of the less sterically hindered α-proton.[9] Its formation is favored by using a strong, bulky base (like LDA) at very low temperatures (e.g., -78 °C) with short reaction times.[7][8] These conditions are irreversible, effectively "trapping" the first-formed product.[11]
-
Thermodynamic Enolate: This enolate is the more stable of the two, usually because it corresponds to a more substituted double bond.[5][9] Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, and the use of weaker, smaller bases (like NaH or NaOEt).[5][7][8]
Relevance to Epimerization: The drive to form the thermodynamic enolate can be a direct cause of epimerization. If your desired product arises from a kinetically formed enolate, but the reaction conditions allow for equilibration, the system will slowly convert to the more stable thermodynamic state. If this process involves the chiral α-carbon, significant loss of stereochemical purity will occur.[6] Therefore, maintaining kinetic control is often paramount for preserving stereochemistry.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems related to α-carbon epimerization.
Problem: Significant loss of enantiomeric excess (% ee) is observed in my final product.
The loss of enantiomeric purity is the most direct indicator of unwanted epimerization. Use the following workflow to diagnose the cause.
Diagram 2: Troubleshooting Workflow for Loss of % ee
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. Enolate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Enolate Generation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for enolate generation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing enolate reactions. Enolates are among the most powerful intermediates in synthetic organic chemistry, enabling crucial C-C bond formations.[1][2][3] However, their successful application hinges on precise control over their generation. This document provides foundational knowledge through FAQs and practical solutions to common experimental challenges in a troubleshooting format.
Part 1: Frequently Asked Questions (FAQs): The Foundations of Enolate Generation
This section addresses fundamental concepts that are crucial for planning and executing successful enolate-mediated reactions.
Q1: What is the fundamental difference between a kinetic and a thermodynamic enolate?
The distinction lies in which alpha-proton is removed from an unsymmetrical ketone to form the enolate.[4][5] This choice determines the regioselectivity of subsequent reactions.
-
Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered alpha-carbon.[5] This is the kinetically favored product, meaning it has a lower activation energy for its formation.[6][7]
-
Thermodynamic Enolate: This enolate is more stable. It is formed by deprotonating the more substituted alpha-carbon, resulting in a more substituted—and thus more stable—double bond.[5] This is the thermodynamically favored product.[6]
The ability to selectively generate one over the other is a cornerstone of modern synthetic strategy.[4][8]
Q2: How do I choose the correct base to generate my desired enolate?
The choice of base is arguably the most critical factor and is dictated by the desired outcome (kinetic vs. thermodynamic control) and the pKa of the carbonyl compound.[9]
-
For Kinetic Enolates: A strong, sterically hindered, non-nucleophilic base is required.[10][11] The classic choice is Lithium Diisopropylamide (LDA) .[12] Its bulkiness prevents it from accessing the more substituted alpha-proton, leading to rapid deprotonation at the less hindered site.[12] Other common choices include LiHMDS, NaHMDS, and KHMDS.[11][13] These strong amide bases (pKa of conjugate acids > 30) ensure rapid, complete, and irreversible deprotonation of the ketone (pKa ≈ 18-20), effectively "locking" the kinetic enolate in place.[13][14]
-
For Thermodynamic Enolates: A smaller, non-hindered base is used, often a weaker one, to allow the reaction to be reversible. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt).[10] These conditions allow an equilibrium to be established, and over time, the more stable thermodynamic enolate will predominate.
Q3: What is the role of the solvent and temperature in controlling the reaction?
Solvent and temperature work in concert with the base to dictate the reaction's outcome.
-
Solvent:
-
Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard for kinetic enolate formation.[9][14] They do not have acidic protons that could reverse the deprotonation, thus preserving the kinetically formed product.[9]
-
Protic solvents (e.g., ethanol) can facilitate proton exchange, allowing the kinetic enolate to equilibrate to the more stable thermodynamic enolate.[15] Therefore, they are often used for thermodynamic control.[15]
-
-
Temperature:
-
Low temperatures (typically -78 °C) are crucial for kinetic control.[10][16] At this temperature (the sublimation point of dry ice), the rate of equilibration from the less stable kinetic enolate to the more stable thermodynamic enolate is extremely slow.[7] This effectively traps the product that is formed fastest.
-
Higher temperatures (room temperature or above) provide the necessary energy to overcome the activation barrier for equilibration.[10] This allows the system to reach thermal equilibrium, where the most stable product—the thermodynamic enolate—is the major species.[10][15]
-
Q4: Can substrates other than ketones, like esters and amides, form enolates?
Yes, other carbonyl-containing compounds can form enolates, but their reactivity differs. Enolates can be formed from aldehydes, ketones, esters, amides, and nitriles.[17]
-
Esters and Amides: The alpha-protons of esters and amides are less acidic than those of ketones.[17] Therefore, they require strong bases like LDA for complete deprotonation.[9] The geometry of the resulting enolate can also be influenced by the substrate; esters tend to favor E-enolates, while tertiary amides often form Z-enolates.[9]
-
1,3-Dicarbonyl Compounds: Substrates with two electron-withdrawing groups flanking a carbon (e.g., β-keto esters) have significantly more acidic alpha-protons (pKa ≈ 11).[17] These are easily deprotonated by weaker bases like sodium ethoxide (NaOEt).[17][18]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted to directly address specific problems encountered during experiments.
Problem Area: Low or No Product Yield
Q: My subsequent reaction failed. How can I be sure my enolate was even formed? A: This is a critical first diagnostic step. Direct detection is difficult, but you can perform a quenching experiment. Before adding your primary electrophile, take a small aliquot of your reaction mixture (under inert atmosphere) and quench it with a deuterated proton source, such as D₂O or MeOD.[17] Analyze the resulting crude material by ¹H NMR. Disappearance or reduction of the alpha-proton signal and/or analysis by mass spectrometry to confirm deuterium incorporation provides strong evidence that the enolate was successfully generated.[17]
Q: I'm seeing mostly unreacted starting material. What are the most likely causes? A: This points to incomplete deprotonation. Consider the following:
-
Inactive Base: Amide bases like LDA are sensitive to moisture and air. If your LDA was improperly stored or prepared, it may be inactive. Use freshly prepared LDA or a recently purchased, properly titrated commercial solution.[19]
-
Insufficient Base Strength: Ensure the pKa of your base's conjugate acid is at least 10 units higher than the pKa of your carbonyl compound for irreversible deprotonation.[20] Using a weaker base like an alkoxide on a simple ketone will only generate a small equilibrium concentration of the enolate.[9][21]
-
Protic Impurities: Trace amounts of water or alcohol in your solvent or on your glassware will quench the strong base before it can deprotonate your substrate. Ensure all glassware is oven- or flame-dried and that your solvent is anhydrous.[14]
-
Reaction Temperature Too Low: While -78 °C is standard, some highly hindered substrates may require slightly higher temperatures for deprotonation to occur at a reasonable rate.
Problem Area: Incorrect Regioselectivity
Q: I aimed for the kinetic enolate but isolated the thermodynamic product. What went wrong? A: This is a classic sign that your kinetic conditions were compromised, allowing for equilibration.
-
Temperature Creep: Your reaction may have warmed above -78 °C, even for a short time. Ensure your cold bath is well-maintained throughout the base addition and enolate formation period.
-
Incorrect Order of Addition: Always add the ketone solution slowly to the cooled solution of the base (LDA). This ensures the base is always in excess, promoting rapid and irreversible deprotonation before the ketone can react with the enolate that has formed.[19]
-
Insufficient Base: If you use less than a full equivalent of a strong base, the remaining starting ketone can act as a proton source, catalyzing the equilibration of the kinetic enolate to the more stable thermodynamic form.
Q: I'm trying to make the thermodynamic enolate, but I get a mixture of regioisomers. How do I improve selectivity? A: This indicates that equilibrium was not fully reached or that the conditions were not suitable for equilibration.
-
Increase Reaction Time and/or Temperature: Thermodynamic control requires time for the system to equilibrate.[10] Consider extending the reaction time at room temperature or gently warming the reaction.
-
Use a Protic Co-solvent: A small amount of a protic solvent (like the parent alcohol of an alkoxide base) can help shuttle protons and facilitate the equilibration process.[15]
-
Choose an Equilibrating Base: Ensure you are using a base that establishes a true equilibrium, such as NaH or an alkoxide, rather than a base that causes irreversible deprotonation like LDA.[22]
Problem Area: Side Reactions and Impurities
Q: My reaction is messy with many byproducts. What are the most common side reactions? A: Enolates are reactive and can participate in several undesired pathways.
-
Self-Condensation (Aldol Reaction): The enolate can act as a nucleophile and attack the carbonyl of unreacted starting material.[9][23] This is common when deprotonation is slow or incomplete. The solution is to ensure rapid and complete enolate formation by adding the ketone to a full equivalent of a strong base at low temperature.[9]
-
Base Acting as a Nucleophile: While hindered bases like LDA are designed to be non-nucleophilic, less hindered bases (e.g., alkoxides) can sometimes add directly to the carbonyl group.[9]
-
O- vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the alpha-carbon or the oxygen.[9][18] While C-alkylation is usually favored with alkyl halides, reaction at the oxygen can occur, especially with "hard" electrophiles.[9] The choice of counterion and solvent can influence this selectivity.
Part 3: Standardized Protocols & Visual Workflows
Experimental Workflow Visualization
The following diagrams illustrate the decision-making process for enolate generation and a general troubleshooting sequence.
Caption: Decision workflow for regioselective enolate formation.
Caption: Troubleshooting workflow for low-yield enolate reactions.
Protocol 1: General Procedure for Kinetic Enolate Generation using LDA
This protocol describes the formation of a kinetic lithium enolate from an unsymmetrical ketone followed by trapping with an alkyl halide.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) solution in hexanes, titrated
-
Unsymmetrical ketone substrate
-
Electrophile (e.g., methyl iodide)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the reaction flask under an inert atmosphere. Maintain a positive pressure of argon or nitrogen throughout the procedure.
-
LDA Preparation (In Situ):
-
To the reaction flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.
-
Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.
-
-
Enolate Formation:
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Add the ketone solution dropwise via syringe to the stirred LDA solution at -78 °C over 10-15 minutes.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete deprotonation. The solution should be homogeneous.
-
-
Electrophilic Quench:
-
Add the electrophile (1.1-1.5 equivalents), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-3 hours, or until TLC/LC-MS analysis indicates consumption of the enolate.
-
-
Workup:
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 4: Reference Data
Table 1: Comparison of Common Bases for Enolate Generation
| Base | Abbreviation | pKa (Conj. Acid) | Common Use | Key Considerations |
| Lithium Diisopropylamide | LDA | ~36 | Kinetic | Strong, bulky, non-nucleophilic; must be prepared fresh or titrated.[11][12][14] |
| Lithium Hexamethyldisilazide | LiHMDS | ~26 | Kinetic | Sterically demanding, less basic than LDA, good solubility.[11] |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | Kinetic | Similar to LiHMDS; counterion can affect aggregation and reactivity.[11][24] |
| Potassium Hexamethyldisilazide | KHMDS | ~26 | Kinetic | More reactive than Li/NaHMDS due to weaker K-N bond.[11] |
| Sodium Hydride | NaH | ~35 | Thermodynamic | Insoluble, heterogeneous reaction; H₂ gas byproduct drives reaction.[14][20][22] |
| Potassium tert-butoxide | KOtBu | ~19 | Thermodynamic | Soluble, strong base, can also promote elimination side reactions. |
| Sodium Ethoxide | NaOEt | ~16 | Thermodynamic | Weaker base, used for acidic substrates (e.g., 1,3-dicarbonyls).[18] |
Table 2: Summary of Conditions for Regioselective Enolate Control
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Strong, bulky, non-nucleophilic (e.g., LDA)[10] | Weaker, smaller, or reversible (e.g., NaH, NaOEt)[10] |
| Solvent | Aprotic (e.g., THF)[15] | Protic or Aprotic[15] |
| Temperature | Low (-78 °C)[10][15] | Higher (RT to reflux)[10][15] |
| Reaction Time | Short (e.g., < 1 hour)[10] | Long (e.g., > 20 hours) to allow equilibration[10] |
| Key Principle | Irreversible, fast deprotonation of the least hindered proton. | Reversible reaction allowing equilibration to the most stable enolate. |
References
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]
-
Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. [Link]
-
Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]
-
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]
-
Reddit. (2019). Thermodynamic vs kinetic enolate. [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Leah4sci. (2017). Enols and Enolates: How to make them & general reactions. [Link]
-
Chemistry LibreTexts. (2021). 9.1: Reactions of Enols and Enolates. [Link]
-
Patsnap. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More. [Link]
-
Química Organica.org. (n.d.). Enolate synthesis. [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
University of Oxford. (n.d.). III Enolate Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. [Link]
-
Wikipedia. (n.d.). Enolate. [Link]
-
JoVE. (2023). Video: Regioselective Formation of Enolates. [Link]
-
Reddit. (2022). Bases to promote enolate formation. [Link]
-
Chemguy. (2011). Enolate Anion Formation Using LDA. [Link]
-
All About Chemistry. (2011). Directed Aldol Synthesis : Part 1 - Formation of E-Enolate and Z-Enolate. [Link]
-
BYJU'S. (n.d.). Enolate Formation. [Link]
-
Chemistry LibreTexts. (2019). 21.4: Enolates. [Link]
-
Fiveable. (n.d.). 6.2 Enolate formation and reactions. [Link]
-
The Organic Chemistry Tutor. (2019). Choosing a base for enolate formation. [Link]
-
ResearchGate. (n.d.). Impact of solvent on enolate formation with OH⁻ and LDA. [Link]
-
Khan Academy. (2018). Kinetic and thermodynamic enolates. [Link]
-
University of Wisconsin. (n.d.). Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. [Link]
-
National Institutes of Health. (n.d.). Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms. [Link]
-
University of California, Irvine. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. [Link]
-
Chemistry LibreTexts. (2023). 22.6: Reactivity of Enolate Ions. [Link]
Sources
- 1. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 2. byjus.com [byjus.com]
- 3. fiveable.me [fiveable.me]
- 4. fiveable.me [fiveable.me]
- 5. scribd.com [scribd.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enolate - Wikipedia [en.wikipedia.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Enolate synthesis [quimicaorganica.org]
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- 15. Video: Regioselective Formation of Enolates [jove.com]
- 16. youtube.com [youtube.com]
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- 19. youtube.com [youtube.com]
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- 24. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Cleavage of Chiral Auxiliaries
Welcome to the Technical Support Center for Chiral Auxiliary Cleavage. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet often frustrating challenge of incomplete cleavage of chiral auxiliaries. As a Senior Application Scientist, I have compiled this resource based on field-proven insights and established scientific principles to provide you with a comprehensive troubleshooting manual. Our goal is to empower you to diagnose and resolve cleavage issues efficiently, ensuring the integrity and yield of your valuable chiral products.
This guide is structured to provide both quick answers through our FAQ section and in-depth, auxiliary-specific troubleshooting guides complete with detailed protocols, mechanistic insights, and comparative data.
Frequently Asked Questions (FAQs)
Q1: My chiral auxiliary cleavage is not going to completion. What are the first things I should check?
A1: Incomplete cleavage is a common issue. Before delving into complex optimizations, start with the fundamentals:
-
Reagent Quality and Stoichiometry: Ensure all reagents, especially the cleaving agent (e.g., LiOH, H₂O₂, LiAlH₄), are fresh and of high purity. Verify that you are using the correct stoichiometry; often, an excess of the cleaving reagent is necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress diligently using TLC or LC-MS. Some reactions are simply slow and require extended reaction times. Conversely, for thermally sensitive substrates, ensure your cooling bath is maintaining the target temperature.
-
Solvent Quality: The presence of water or other impurities in anhydrous reactions can quench reagents. Ensure your solvents are appropriately dried.
Q2: I am observing a side product that I suspect is due to cleavage at the wrong position on the auxiliary. How can I improve selectivity?
A2: Poor regioselectivity is a known issue, particularly with certain auxiliaries and cleavage conditions. For instance, with Evans oxazolidinones, hydrolysis with LiOH alone can lead to endocyclic cleavage of the auxiliary ring itself.[1][2][3] Using a combination of LiOH and hydrogen peroxide (H₂O₂) promotes the desired exocyclic cleavage.[1][3] The choice of nucleophile is critical; LiOOH, generated in situ, is a softer nucleophile that preferentially attacks the exocyclic carbonyl.[1][3]
Q3: How can I minimize the risk of epimerization of my product's stereocenter during auxiliary cleavage?
A3: Epimerization is a significant concern, especially when the newly formed stereocenter is adjacent to an acidic proton. To mitigate this risk:
-
Use Milder Conditions: Opt for the mildest possible cleavage conditions (lower temperatures, weaker bases/acids).
-
Control Stoichiometry: Use the minimum effective amount of base or acid to avoid prolonged exposure of the product to epimerizing conditions.
-
Choose the Right Method: For substrates prone to epimerization under basic conditions, consider acidic hydrolysis or reductive cleavage if compatible with your molecule's other functional groups.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for three of the most common classes of chiral auxiliaries: Evans oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides.
Part 1: Evans Oxazolidinone Auxiliaries
Evans auxiliaries are widely used for their high diastereoselectivity in a variety of C-C bond-forming reactions. However, the final cleavage step can present challenges.
You're running the standard LiOH/H₂O₂ cleavage, but your starting material is stubbornly present even after several hours.
This is a frequent problem that can often be resolved by systematically evaluating your reaction parameters.
Troubleshooting Workflow for Incomplete Evans Auxiliary Cleavage
Caption: Troubleshooting workflow for incomplete Evans auxiliary cleavage.
Causality and Expert Insights:
-
Reagent Potency is Paramount: Hydrogen peroxide solutions can degrade over time. The concentration of aqueous LiOH can also change due to absorption of atmospheric CO₂. It is crucial to use fresh reagents for consistent results.
-
The Role of Excess Reagents: An excess of both LiOH and H₂O₂ is often required to drive the reaction to completion, especially with less reactive substrates.
-
Temperature Control is a Balancing Act: While the reaction is typically run at 0 °C, very low temperatures can significantly slow down the reaction rate. Conversely, higher temperatures can lead to the decomposition of hydrogen peroxide and the formation of side products.[3]
-
Steric Hindrance: For highly substituted or sterically congested N-acyl oxazolidinones, the standard LiOH/H₂O₂ conditions may be insufficient.
During the LiOH/H₂O₂ cleavage, you may observe the formation of a hydroxyamide byproduct and notice gas evolution from your reaction.
-
Hydroxyamide Formation: This side product arises from the competitive attack of hydroxide (from LiOH) on the endocyclic carbamate carbonyl of the oxazolidinone ring, leading to ring-opening.[3] This is more prevalent with sterically hindered substrates where the exocyclic acyl group is less accessible.
-
Oxygen Evolution: The in situ generated peracid intermediate can be reduced by excess hydrogen peroxide, leading to the release of stoichiometric amounts of oxygen gas.[3] This can be a safety concern, especially on a larger scale, as it can create a flammable headspace in the presence of organic solvents.
Mitigation Strategies:
-
To Minimize Hydroxyamide: Ensure a sufficient excess of H₂O₂ relative to LiOH to favor the formation of the more nucleophilic hydroperoxide anion (⁻OOH).
-
To Manage Oxygen Evolution: Ensure adequate venting and maintain an inert atmosphere. For larger scale reactions, consider slower addition of the LiOH solution to control the rate of the exothermic reaction and subsequent gas evolution.
| Cleavage Method | Reagents & Conditions | Product | Typical Yield (%) | Key Considerations |
| Hydrolytic | LiOH, H₂O₂, THF/H₂O, 0 °C | Carboxylic Acid | 85-95 | Most common method; potential for O₂ evolution and hydroxyamide formation.[3] |
| Reductive | LiBH₄, THF, 0 °C to rt | Primary Alcohol | 80-90 | Can reduce other carbonyl groups. |
| Reductive | LiAlH₄, THF, 0 °C to rt | Primary Alcohol | 80-95 | More powerful than LiBH₄; less functional group tolerance. |
| Transesterification | MeOMgBr, CH₂Cl₂, 0 °C | Methyl Ester | >90 | Mild conditions; useful for sensitive substrates. |
Part 2: Oppolzer's Camphorsultam Auxiliaries
Oppolzer's sultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions and conjugate additions. Its cleavage, however, can be challenging due to the stability of the sulfonamide linkage.
You are attempting to cleave your N-acyl sultam, but the reaction is sluggish and provides a mixture of starting material and a suspected side product.
Troubleshooting Workflow for Incomplete Oppolzer's Sultam Cleavage
Caption: Troubleshooting workflow for incomplete Oppolzer's sultam cleavage.
Causality and Expert Insights:
-
Competitive N-S Bond Cleavage: A significant challenge in the hydrolysis of N-acyl sultams is the competitive cleavage of the N-S bond, which leads to the formation of a sulfonic acid derivative instead of the desired carboxylic acid. This is particularly problematic for sterically hindered substrates.
-
Steric Hindrance and Electronic Effects: Substrates with bulky groups at the α- or β-positions to the carbonyl can physically block the approach of the nucleophile.[4] Additionally, electron-withdrawing groups on the acyl chain can deactivate the carbonyl group towards nucleophilic attack.
-
Improved Hydrolytic Conditions: The use of tetrabutylammonium hydrogen peroxide (TBAH/H₂O₂) under anhydrous conditions has been shown to significantly improve the regioselectivity and yield of the desired carboxylic acid by minimizing the undesired N-S bond cleavage.[4]
The risk of epimerization is present, especially under harsh basic or acidic conditions.
Mitigation Strategies:
-
Mild Conditions: Employ the mildest effective conditions. For hydrolytic cleavage, consider the TBAH/H₂O₂ method.
-
Two-Step Cleavage: For particularly sensitive substrates, a two-step approach can be beneficial. First, convert the N-acyl sultam to an ester (e.g., using Ti(OiPr)₄ and an alcohol), which can then be hydrolyzed under milder, non-basic conditions.
| Cleavage Method | Reagents & Conditions | Product | Typical Yield (%) | Key Considerations |
| Hydrolytic | LiOH, H₂O₂, THF/H₂O, rt | Carboxylic Acid | 40-80 | Prone to N-S bond cleavage, especially with hindered substrates.[4] |
| Modified Hydrolytic | TBAH, H₂O₂, DME (anhydrous), rt | Carboxylic Acid | 70-95 | Improved regioselectivity and yield.[4] |
| Reductive | LiAlH₄, THF, 0 °C to reflux | Primary Alcohol | 75-90 | Powerful reducing agent; requires anhydrous conditions. |
| Transesterification | Ti(OiPr)₄, BnOH, reflux | Benzyl Ester | 80-90 | Useful for subsequent mild hydrolysis to the acid. |
Part 3: Myers' Pseudoephedrine Amide Auxiliaries
Myers' pseudoephedrine auxiliary offers the advantage of cleaving to a variety of functional groups with high stereochemical fidelity. However, the robustness of the tertiary amide bond can make cleavage challenging.
You are attempting acidic or basic hydrolysis of your alkylated pseudoephedrine amide, but the reaction is slow and gives low yields.
Troubleshooting Workflow for Incomplete Myers' Auxiliary Hydrolysis dot graph TD { A[Incomplete Hydrolysis] --> B{Select Hydrolysis Type}; subgraph Acidic Hydrolysis B --> C[H₂SO₄/dioxane, heat]; C --> D{Substrate acid sensitive?}; D -- Yes --> E[Switch to basic hydrolysis]; D -- No --> F{Incomplete reaction?}; F --> G[Ensure high temperature (reflux) and sufficient time]; end subgraph Basic Hydrolysis B --> H[TBAOH, t-BuOH/H₂O, heat]; H --> I{Substrate base sensitive?}; I -- Yes --> J[Consider Lewis acid-assisted or reductive cleavage]; I -- No --> K{Slow reaction?}; K --> L[Ensure sufficient excess of base and high temperature]; end A --> M{Epimerization Observed?}; M --> N[Use milder basic conditions (TBAOH) or switch to non-hydrolytic cleavage]; subgraph Legend direction LR Start[Start] -.-> B Process[Process] --> C Decision{Decision} --> D End[End] end style Start fill:#FFFFFF,stroke:#FFFFFF style Process fill:#F1F3F4,stroke:#5F6368,color:#202124 style Decision fill:#4285F4,stroke:#202124,color:#FFFFFF style End fill:#34A853,stroke:#202124,color:#FFFFFF }
Sources
Technical Support Center: Purification Strategies for Diastereomeric Products of Oxazolidinone Reactions
Welcome to the technical support center for navigating the often-complex purification of diastereomeric products derived from oxazolidinone-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Evans auxiliaries and related chiral auxiliaries in asymmetric synthesis.[1][2] Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice for the common challenges encountered in the lab.
The power of chiral auxiliaries lies in their ability to direct stereoselective transformations, yielding diastereomeric products that, in theory, can be separated by standard laboratory techniques like chromatography or crystallization.[1][3] However, the subtle differences in the physical properties of diastereomers can make this separation a significant bottleneck.[4] This guide provides a structured approach to overcoming these purification hurdles.
Section 1: Foundational Principles of Diastereomer Separation
Before diving into troubleshooting, it's crucial to understand why separating diastereomers is possible. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, including differences in solubility, melting points, boiling points, and chromatographic retention.[5][6] Our purification strategies are designed to exploit these differences.
FAQs: Core Concepts
Q1: Why are my diastereomers so difficult to separate?
A1: The difficulty arises from the often-small differences in their three-dimensional structures. While not mirror images, the overall polarity and shape can be very similar, leading to near-identical behavior in solubility and interaction with chromatographic stationary phases.[4][7] This results in co-elution during chromatography or co-crystallization.
Q2: What are the primary methods for separating diastereomers from oxazolidinone reactions?
A2: The two most common and effective techniques are flash column chromatography and fractional crystallization .[4][5][8] For analytical assessment and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are also powerful tools.[9][10][11]
Q3: How do I determine the diastereomeric ratio (d.r.) of my crude product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most common method.[12] By integrating the signals of protons unique to each diastereomer, you can accurately quantify the ratio.[12] In cases of severe signal overlap, advanced techniques like band-selective pure shift NMR can be employed to resolve the signals.[13] HPLC analysis on an analytical column can also be used to determine the d.r. if a separation method has been established.
Section 2: Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is often the first method attempted for separating diastereomers due to its versatility. Success hinges on finding a solvent system that maximizes the difference in affinity of the diastereomers for the stationary phase.
Troubleshooting Guide: Flash Chromatography
Q1: My diastereomers are co-eluting or have very poor separation (ΔRf < 0.1) on TLC. What should I do?
A1: This is a common issue stemming from insufficient selectivity of the mobile phase.
-
Systematic Solvent Screening: Don't rely solely on standard ethyl acetate/hexane systems. A thorough screen of different solvent systems is critical. Use Thin-Layer Chromatography (TLC) to rapidly test various mobile phases.[10]
-
Vary Polarity: Test different ratios of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).[7]
-
Introduce Different Solvent Classes: Sometimes, adding a small percentage of a third solvent with different properties (e.g., methanol, isopropanol, or even acetone) can disrupt non-productive interactions on the silica surface and improve resolution.[7]
-
-
Change Stationary Phase: If extensive mobile phase screening fails on standard silica gel, consider alternative stationary phases. For reverse-phase flash chromatography, C18-functionalized silica is a common choice, using mobile phases like methanol/water or acetonitrile/water.[4][10]
Q2: I see separation on my analytical HPLC, but I can't reproduce it on a flash column. Why?
A2: Analytical HPLC often employs stationary phases with smaller particle sizes and different bonding chemistries than those used in flash chromatography, leading to higher efficiency and different selectivity.
-
Match the Stationary Phase: If possible, use a flash cartridge with a stationary phase similar to your analytical column (e.g., C18 for reverse-phase HPLC).[14]
-
Gradient Elution: Your HPLC method likely uses a gradient. A shallow gradient during flash chromatography can significantly improve the separation of closely eluting compounds.[4] Start with a mobile phase composition weaker than the initial HPLC conditions and slowly increase the polarity.
Workflow for Chromatography Method Development
Caption: Decision workflow for developing a flash chromatography separation method.
Protocol: Flash Column Chromatography
-
Method Development: Using TLC, identify a solvent system that provides a good separation (ΔRf ≥ 0.1) and moves the desired products to an Rf between 0.2 and 0.4.
-
Column Packing: Dry pack the column with silica gel or use a pre-packed cartridge. Equilibrate the column with at least 5 column volumes of the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb the sample onto a small amount of silica gel ("dry loading") for best results, especially for compounds with low solubility in the mobile phase.
-
Elution: Begin elution with the determined mobile phase. If a gradient is required, slowly and steadily increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which contain the purified diastereomers.
-
Product Isolation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (default), C18-Silica | Silica is a good starting point for most compounds. C18 is for reverse-phase, useful for highly polar or very non-polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate, DCM/Methanol | Start with common systems and expand to others (e.g., Toluene/Acetone) if separation is poor.[15] |
| Loading Method | Dry Loading | Minimizes band broadening and improves resolution compared to wet loading, especially for difficult separations. |
| Elution Profile | Isocratic or Shallow Gradient | A shallow gradient can significantly improve the resolution of closely eluting spots.[4] |
Section 3: Fractional Crystallization: The Scalable Solution
When diastereomers have significantly different solubilities in a particular solvent, fractional crystallization can be an excellent, scalable, and cost-effective purification method.[5][16]
Troubleshooting Guide: Fractional Crystallization
Q1: My product oils out instead of crystallizing.
A1: "Oiling out" occurs when the solution becomes supersaturated before the temperature for crystallization is reached. The compound separates as a liquid phase instead of an ordered solid lattice.
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. Rapid cooling promotes oiling out.[4]
-
Use a More Dilute Solution: Oiling out is often a concentration effect. Add slightly more hot solvent to ensure the compound stays in solution until it reaches the optimal crystallization temperature.
-
Change Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent in which your compound is less soluble, or use a co-solvent system (e.g., ethyl acetate/hexanes).
Q2: Both diastereomers are crystallizing out of solution.
A2: This indicates that the solubilities of the two diastereomers are too similar in the chosen solvent.
-
Conduct a Thorough Solvent Screen: Test a wide range of solvents with varying polarities (e.g., isopropanol, acetone, toluene, acetonitrile). The goal is to find a solvent that dissolves both diastereomers when hot but only one upon cooling.[4]
-
Utilize a Co-Solvent System: Sometimes a mixture of two or more solvents can fine-tune the solubility properties to favor the crystallization of a single diastereomer.
-
Seeding: If you have a small amount of pure crystal of the desired diastereomer, add a single seed crystal to the supersaturated solution as it cools. This can induce selective crystallization of that diastereomer.[15]
Protocol: Fractional Crystallization
-
Solvent Selection: In small test tubes, test the solubility of your diastereomeric mixture in various solvents at room temperature and at their boiling points. Look for a solvent that dissolves the mixture when hot but results in the formation of a precipitate upon cooling.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Insulating the flask can help slow the cooling rate. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and analyze their purity by NMR or HPLC to determine the diastereomeric ratio. The mother liquor can be concentrated and subjected to further crystallization attempts or purified by chromatography to recover the other diastereomer.
Section 4: Post-Purification and Auxiliary Cleavage
After successfully separating the diastereomers, the next step is typically the removal of the chiral auxiliary.
FAQs: Auxiliary Cleavage
Q1: What are the standard conditions for cleaving an Evans oxazolidinone auxiliary?
A1: The most common method for cleaving the N-acyl bond to yield a carboxylic acid is hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3][17] The hydroperoxide anion (OOH⁻) is the active nucleophile that selectively attacks the exocyclic carbonyl group.[3][18]
Q2: My auxiliary cleavage reaction is giving low yields and side products. What could be wrong?
A2: Incomplete reactions or side reactions can occur.
-
Temperature Control: The reaction is often run at 0 °C to minimize side reactions, such as attack at the endocyclic (auxiliary) carbonyl.[18]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of both LiOH and H₂O₂.
-
Oxygen Evolution: Be aware that this reaction can evolve oxygen gas as the initially formed peracid is reduced by excess hydrogen peroxide. This can be a safety concern, especially on a larger scale.[17] Ensure proper venting.
Diagram: Auxiliary Cleavage and Recovery
Caption: General workflow for the cleavage of an Evans auxiliary and subsequent product/auxiliary recovery.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- BenchChem. (n.d.). Technical Support Center: Managing Diastereomer Separation in Piperidine Synthesis.
- Swaney, S. M., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(6), 1735–1740.
- Alasandro, M. (1996). Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 807-814. doi: 10.1016/0731-7085(95)01714-3
- Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY.
- White, J. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1463-1471.
- ResearchGate. (2019). How to separate the diastereomer peak from main peak?.
- Atzori, A., et al. (2023).
- ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?.
-
MSpace. (n.d.). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. Retrieved from [Link]
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Vedantu. (n.d.). How can diastereomers be separated class 11 chemistry CBSE. Retrieved from [Link]
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ResearchGate. (2025). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]
- Google Patents. (n.d.). Separation of diastereomers.
- BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
- Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Beilstein Journal of Organic Chemistry, 14, 243-249.
- Sciencemadness.org. (2006). Separation of diastereomers.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
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UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
- Reddit. (2018). Help separating diastereomers with very similar Rf. r/chemistry.
- Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction reaction of 17 and isolation of the diastereomers 18. Retrieved from [Link]
- Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Journal of Organic Chemistry, 79(18), 8441-8467.
- Michalska, K., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. Molecules, 26(13), 4016.
- Atzori, A., et al. (2023).
- Aguilar, J. A., et al. (2015). Determination of diastereomeric ratio by band-selective pure shift NMR spectroscopy.
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Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]
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ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]
- Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
- Jackson, C. J., & Schiesser, C. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
-
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]
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The University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Retrieved from [Link]
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No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]
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Dr. Gargeyi. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Retrieved from [Link]
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Navigating Stereoselectivity in Lewis Acid-Catalyzed Aldol Additions: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the aldol addition is a cornerstone of carbon-carbon bond formation. The ability to control the stereochemical outcome of this reaction is paramount for the synthesis of complex molecules with desired biological activity. The introduction of a Lewis acid catalyst dramatically influences this outcome, but its effective application requires a deep understanding of the underlying mechanistic principles and a keen eye for troubleshooting. This guide provides in-depth technical support, moving beyond simple protocols to explain the causality behind experimental choices and offering solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am observing poor diastereoselectivity in my Lewis acid-catalyzed aldol addition. What are the likely causes and how can I improve it?
Poor diastereoselectivity is a common hurdle and can often be traced back to the delicate balance of factors governing the transition state of the reaction. Here are the primary aspects to consider:
-
Inappropriate Lewis Acid Choice: The nature of the Lewis acid is critical. Strong, chelating Lewis acids like TiCl₄ or SnCl₄ are often required to enforce a rigid, chair-like Zimmerman-Traxler transition state, which is essential for high diastereoselectivity.[1] If you are using a weakly coordinating Lewis acid like BF₃·OEt₂, it may not be sufficient to organize the transition state, leading to a mixture of diastereomers.[1]
-
Substrate's Lack of a Chelating Group: For chelation control to be effective, your aldehyde substrate must possess a Lewis basic group (e.g., an α- or β-alkoxy group) that can coordinate to the Lewis acid along with the carbonyl oxygen.[1] Without this, a closed transition state is not favored.
-
"Open" vs. "Closed" Transition States: Lewis acid-catalyzed aldol additions, particularly the Mukaiyama variant using silyl enol ethers, can proceed through either a closed, cyclic transition state (leading to high selectivity) or an open, acyclic one (resulting in poor selectivity).[2][3] The choice of Lewis acid and the presence of chelating groups on the substrate are the primary determinants of which pathway is favored.[1]
-
Enolate Geometry: The geometry of your enolate (E vs. Z) plays a crucial role in determining the syn or anti configuration of the product. While Lewis acids can influence the transition state, the initial enolate geometry is a key piece of the stereochemical puzzle. In some cases, the reaction may not be proceeding through a well-defined Zimmerman-Traxler model.[2]
Troubleshooting Steps:
-
Switch to a Stronger, Chelating Lewis Acid: If you are using a weak Lewis acid, consider switching to TiCl₄, SnCl₄, or MgBr₂.
-
Evaluate Your Substrate: If your aldehyde lacks a chelating group, high diastereoselectivity via chelation control is unlikely. You may need to consider a substrate-controlled approach using a chiral auxiliary, such as an Evans auxiliary.[4][5]
-
Optimize Reaction Conditions: Lowering the reaction temperature can often favor the more ordered, closed transition state, thereby improving diastereoselectivity.
-
Consider a Different Enolate Source: If using a silyl enol ether, ensure it is of high geometric purity. The method of enolate formation can significantly impact the E/Z ratio.
Q2: How do I choose the right Lewis acid for my specific aldol addition?
The selection of the Lewis acid is not a one-size-fits-all decision. It is dictated by the specific substrates and the desired stereochemical outcome.
-
For Chelation Control (syn-selectivity): When your aldehyde has an α- or β-alkoxy or similar chelating group, and you desire the syn aldol product, strong chelating Lewis acids are the reagents of choice. TiCl₄ and SnCl₄ are classic examples that promote the formation of a rigid six-membered ring transition state.[1] This forces the substituents into pseudo-equatorial positions to minimize steric interactions, leading to the syn product.
-
For Non-Chelation Control (anti-selectivity): If your aldehyde lacks a chelating group, or if you desire the anti aldol product, a non-chelating Lewis acid is preferred. Boron-based Lewis acids, such as BF₃·OEt₂, are excellent for this purpose as they are monodentate and do not form a chelate.[1] In these cases, the stereochemical outcome is often governed by dipolar repulsion and steric effects in an open transition state.
-
For Asymmetric Catalysis: To achieve enantioselectivity, a chiral Lewis acid is necessary. These are typically complexes of a metal Lewis acid with a chiral ligand.[6][7] The choice of chiral Lewis acid depends heavily on the substrate and the desired enantiomer. Significant screening and optimization are often required.
Q3: My Mukaiyama aldol reaction is sluggish or not proceeding at all. What are the common pitfalls?
A stalled Mukaiyama aldol reaction can be frustrating. Here are some common causes and their solutions:
-
Inactive Lewis Acid: Many Lewis acids are sensitive to moisture. Ensure your Lewis acid is of high purity and handled under strictly anhydrous conditions. It is often advisable to use a freshly opened bottle or to distill/sublime the Lewis acid before use.
-
Poor Quality Silyl Enol Ether: The silyl enol ether is the nucleophile in the Mukaiyama aldol reaction. If it has decomposed or is of low quality, the reaction will not proceed efficiently. It is best to use freshly prepared silyl enol ethers.
-
Insufficient Lewis Acid Activation: The Lewis acid's role is to activate the aldehyde.[8][9] If the Lewis acid is too weak for the specific aldehyde, or if it is being sequestered by other Lewis basic functionalities in the reaction mixture (including the solvent), the reaction will be slow.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Coordinating solvents (e.g., THF, Et₂O) can compete with the aldehyde for binding to the Lewis acid, reducing its effective concentration and slowing the reaction. Non-coordinating solvents like dichloromethane (CH₂Cl₂) are generally preferred.
-
Product Inhibition: In some cases, the aldol product can coordinate to the Lewis acid more strongly than the starting aldehyde, leading to product inhibition of the catalyst.[2] This is particularly problematic in catalytic versions of the reaction. Using a stoichiometric amount of the Lewis acid can sometimes overcome this issue.
Troubleshooting Workflow:
-
Verify Reagent Quality: Confirm the purity and activity of your Lewis acid and silyl enol ether.
-
Optimize Lewis Acid Stoichiometry: If using a catalytic amount, try increasing the catalyst loading or switching to a stoichiometric amount.
-
Change the Solvent: If using a coordinating solvent, switch to a non-coordinating one like CH₂Cl₂.
-
Increase the Reaction Temperature: While lower temperatures are generally better for selectivity, a sluggish reaction may require a modest increase in temperature to proceed at a reasonable rate.
Mechanistic Insights: Visualizing Stereocontrol
The stereochemical outcome of a Lewis acid-catalyzed aldol addition is determined in the transition state. The Zimmerman-Traxler model provides a powerful framework for predicting this outcome.[10]
Chelation vs. Non-Chelation Control
The ability of a Lewis acid to chelate to both the carbonyl oxygen and another Lewis basic atom on the aldehyde dictates the geometry of the transition state and, consequently, the stereochemistry of the product.
Caption: Chelation vs. Non-Chelation Control in Aldol Additions.
Quantitative Data: Lewis Acid and Diastereoselectivity
The choice of Lewis acid can have a profound impact on the diastereomeric ratio (d.r.) of the aldol product. The following table provides a summary of representative data.
| Enolate | Aldehyde | Lewis Acid | Solvent | Temp (°C) | d.r. (syn:anti) | Reference |
| Silyl enol ether of cyclohexanone | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | >95:5 | [1] |
| Silyl enol ether of cyclohexanone | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 10:90 | [1] |
| Silyl ketene acetal of methyl propionate | Isobutyraldehyde | SnCl₄ | CH₂Cl₂ | -78 | 90:10 | [1] |
| Silyl ketene acetal of methyl propionate | Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 20:80 | [1] |
Experimental Protocols
General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Addition
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol) dropwise via syringe. The solution will typically turn yellow or orange.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add the silyl enol ether (1.2 mmol) dropwise via syringe.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for a TiCl₄-mediated Mukaiyama aldol addition.
References
-
Mahrwald, R. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chem. Rev.1999 , 99 (5), 1095–1120. [Link]
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Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111-212. [Link]
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Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chem. Eur. J.2002 , 8 (1), 36-44. [Link]
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Denmark, S. E.; Stavenger, R. A. Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Acc. Chem. Res.2000 , 33 (7), 432-440. [Link]
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Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
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Evans, D. A.; Scheidt, K. A.; Fandrick, K. R.; Fandrick, D. R.; Regan, C. P. Enantioselective Lewis Acid Catalysis. In Modern Organocatalysis; Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim, Germany, 2011; pp 1-46. [Link]
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Mukaiyama, T. The Directed Aldol Reaction. Org. React.1982 , 28, 203-331. [Link]
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Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis. Wiley-VCH: Weinheim, 2009. [Link]
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Schetter, B.; Mahrwald, R. Modern Aldol Reactions. Angew. Chem. Int. Ed.2006 , 45 (45), 7502-7525. [Link]
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Trost, B. M.; Brindle, C. S. The direct catalytic asymmetric aldol reaction. Chem. Soc. Rev.2010 , 39 (5), 1600-1632. [Link]
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Mukaiyama, T.; Narasaka, K.; Banno, K. New Aldol Type Reaction. Chem. Lett.1973 , 2 (9), 1011-1014. [Link]
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Bach, T. Stereoselective Intermolecular C-C Bond Formation. In Stereoselective Synthesis; Georg, G. I., Ed.; Wiley-VCH: Weinheim, 1997; pp 1-34. [Link]
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Organic Syntheses. 3-hydroxy-3-methyl-1-phenyl-1-butanone. [Link]
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Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
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Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. J. Org. Chem.1996 , 61 (13), 4192–4193. [Link]
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Kobayashi, S.; Hachiya, I.; Araki, M.; Ishitani, H. Lanthanide Triflates as Water-Tolerant Lewis Acids. Catalytic Aldol and Michael Reactions in Aqueous Media. Tetrahedron Lett.1993 , 34 (23), 3755-3758. [Link]
-
Fujimori, I.; Mita, T.; Maki, K.; Shiro, M.; Sato, A.; Furusho, S. Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide. Tetrahedron Lett.2000 , 41 (10), 1547-1550. [Link]
-
Sharma, A.; Kumar, V.; Kumar, R. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Adv., 2023 , 13, 34581-34607. [Link]
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Palomo, C.; Oiarbide, M.; Garcia, J. M. The On-Water Direct Aldol Reaction: A Sustainable and Efficient C-C Bond-Forming Tool. Angew. Chem. Int. Ed.2012 , 51 (32), 7852-7854. [Link]
-
Denmark, S. E.; Heemstra Jr, J. R. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Acc. Chem. Res.2007 , 40 (12), 1439-1449. [Link]
-
Evans, D. A.; Johnson, J. S. C2-Symmetric Sc(III)-Complexes as Chiral Lewis Acids. Catalytic Enantioselective Aldol Additions to Glyoxylate Esters. Org. Lett.1999 , 1 (4), 595–598. [Link]
-
Mahrwald, R. (Editor). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH. [Link]
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Mukaiyama, T. The Mukaiyama Aldol Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 639-674. [Link]
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Lee, J. M.; Helquist, P.; Wiest, O. Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. J. Am. Chem. Soc.2012 , 134 (36), 14973–14981. [Link]
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Macmillan Group Meeting. The Selective Aldol Reaction. [Link]
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Evans, D. A. Group Meeting Presentation on Evans Auxiliaries. [Link]
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YouTube. 01.07 Lewis Acid Catalysis. [Link]
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Khan Academy. Aldol reaction. [Link]
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Wikipedia. Mukaiyama aldol addition. [Link]
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Chem-Station. Evans Aldol Reaction. [Link]
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Organic Chemistry Portal. Mukaiyama Aldol Addition. [Link]
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J&K Scientific. Mukaiyama Aldol Addition. [Link]
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Corma, A.; García, H. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chem. Rev.2003 , 103 (11), 4307–4366. [Link]
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University of Rochester. L. LEWIS ACID CATALYSIS. [Link]
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ResearchGate. Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. [Link]
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ResearchGate. Mukaiyama Aldol Reactions in Aqueous Media. [Link]
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ResearchGate. Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. [Link]
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PubMed. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. [Link]
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PubMed. Acid-Base Pairs in Lewis Acidic Zeolites Promote Direct Aldol Reactions by Soft Enolization. [Link]
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Quora. Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? [Link])
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Managing temperature control in low-temperature enolate reactions
Welcome to the technical support center for managing low-temperature enolate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during these sensitive experiments. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why are enolate reactions so often performed at very low temperatures?
Low temperatures, typically -78 °C, are critical for achieving kinetic control over enolate formation, especially with unsymmetrical ketones.[1][2][3] At these cryogenic temperatures, the reaction rate for the deprotonation of the more sterically accessible α-proton is significantly faster than that of the less accessible, more hindered proton.[4] This low temperature effectively "locks" the reaction into forming the less substituted, kinetic enolate by preventing the system from reaching thermal equilibrium, which would favor the more stable, thermodynamic enolate.[5][6]
Q2: What is the mechanistic difference between a "kinetic" and a "thermodynamic" enolate?
The distinction lies in which α-proton is removed from an unsymmetrical carbonyl compound.
-
Kinetic Enolate: This enolate is formed faster. It results from the deprotonation of the less sterically hindered α-proton.[1][7] This pathway has a lower activation energy. To selectively form the kinetic enolate, conditions are designed to be irreversible, using a strong, bulky, non-nucleophilic base (like LDA) at very low temperatures (-78 °C).[2][6][8]
-
Thermodynamic Enolate: This enolate is more stable. It possesses a more substituted double bond, which is thermodynamically favored.[1] Its formation requires reversible conditions, which are achieved by using higher temperatures (e.g., 0 °C to room temperature) and a weaker base (or a substoichiometric amount of a strong base) that allows for proton exchange and equilibration to the most stable species.[2]
Q3: Why is -78 °C such a common temperature for these reactions?
The widespread use of -78 °C is primarily one of convenience and practicality. It is the sublimation point of carbon dioxide, meaning a cooling bath prepared with dry ice and a suitable solvent (like acetone or isopropanol) will naturally equilibrate and remain stable at this temperature.[6] This temperature is sufficiently low to prevent the equilibration of the initially formed kinetic enolate to the more stable thermodynamic isomer for a wide range of substrates.[8]
Q4: How should I choose the right cooling method for my experiment?
The choice depends on the target temperature, the duration of the reaction, and the equipment available.
-
Solvent/Coolant Slush Baths: These are the most common and accessible methods. They are ideal for short-to-medium duration experiments. A well-insulated Dewar flask is essential to maintain temperature.[9]
-
Cryocoolers/Automated Synthesis Workstations: For reactions requiring precise temperature control over extended periods or for process development, an automated chiller or synthesis workstation is superior.[10][11][12] These systems eliminate the need for manual monitoring and replenishment of the cooling bath, leading to more consistent and reproducible results.[11]
Q5: How can I be sure I am accurately measuring the reaction's internal temperature?
Accurate temperature measurement is crucial. The temperature of the cooling bath is not the same as the temperature of the reaction mixture, especially during reagent addition which can cause exotherms.
-
Use a calibrated low-temperature thermometer or thermocouple probe. For temperatures below -40 °C, standard mercury thermometers are unsuitable. An alcohol-based thermometer or a digital thermocouple is necessary.[10] For temperatures below 30 K, a silicon diode sensor offers greater accuracy.[13]
-
Position the probe correctly. The probe should be immersed in the reaction mixture, away from the flask walls, to measure the internal temperature, not the bath temperature.
-
Monitor temperature continuously, especially during the addition of reagents like n-BuLi or the carbonyl substrate, as these steps can be exothermic.[11]
Troubleshooting Guide
Problem: My reaction is producing a mixture of regioisomers (both kinetic and thermodynamic products). What's going wrong?
This is a classic sign that you have lost kinetic control. The reaction conditions have allowed the initially formed kinetic enolate to equilibrate towards the more stable thermodynamic enolate.
Root Causes & Solutions:
-
Ineffective Cooling: The internal reaction temperature may have risen above the required threshold (e.g., > -70 °C).
-
Solution: Ensure your cooling bath is well-insulated (use a Dewar flask) and contains a sufficient amount of coolant (e.g., dry ice). Always pre-cool the reaction vessel and solvent before adding the base. Monitor the internal temperature throughout the entire addition process.
-
-
Slow Deprotonation: If the deprotonation is not rapid and quantitative, unreacted ketone can act as a proton source, facilitating equilibration.
-
Protic Impurities: Traces of water, alcohol, or even the diisopropylamine conjugate acid can act as proton shuttles, allowing the enolates to equilibrate.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is rigorously dried. Using a very strong base like LDA (pKa of conjugate acid ~36) makes the deprotonation essentially irreversible, as the resulting amine is not acidic enough to protonate the enolate.[14]
-
Problem: My reaction yield is very low or the starting material is not consumed.
This issue often points to problems with the base or insufficient reactivity at the chosen temperature.
Root Causes & Solutions:
-
Inactive Base: Lithium amide bases can degrade upon exposure to air or moisture. The n-BuLi used to prepare them also has a finite shelf life.
-
Solution: Titrate your n-BuLi before use to determine its exact molarity. Prepare LDA in situ just before use. When preparing LDA, allow the n-BuLi and diisopropylamine to react at 0 °C for 15-20 minutes to ensure complete formation before cooling to -78 °C.[15]
-
-
Temperature is Too Low: While low temperatures are needed for selectivity, some systems may require slightly higher temperatures for the reaction to proceed at a reasonable rate.
-
Solution: First, verify the accuracy of your thermometer. If the reaction is known to be sluggish, you might consider running it at a slightly higher temperature (e.g., -60 °C or -40 °C), accepting a potential small loss in regioselectivity.
-
-
Solvent Effects: The choice of solvent can significantly impact the reactivity of lithium amide bases due to differences in solvation and aggregation states.[16][17]
Problem: I am observing poor stereoselectivity in my aldol or alkylation reaction.
Temperature instability is a primary culprit for poor stereoselectivity. The transition states for the formation of different diastereomers are often very close in energy, and minor temperature fluctuations can significantly alter the product ratio.
Root Causes & Solutions:
-
Temperature Fluctuations: Even a change of a few degrees can impact the facial selectivity of the electrophile addition.[18][19]
-
Solution: Use a highly stable cooling system. An automated cryocooler is ideal.[10] If using a slush bath, ensure it is well-stirred and topped up regularly to maintain a constant temperature. Perform reagent additions as smoothly and slowly as possible to minimize exotherms.
-
-
Enolate Geometry: The geometry (E vs. Z) of the enolate can directly influence the stereochemical outcome of the subsequent reaction (e.g., in aldol reactions). Enolate geometry itself is influenced by the substrate, base, and additives.
-
Solution: This is a complex topic, but as a starting point, lithium enolates formed in THF generally follow the Ireland model. The choice of base and solvent system is critical and may need to be optimized for a specific substrate to favor one enolate geometry.
-
Data & Protocols
Data Tables
Table 1: Common Low-Temperature Cooling Baths
| Coolant | Solvent | Temperature (°C) | Notes |
| Ice | Water | 0 | Basic cooling, not for enolate control. |
| Ice | NaCl (25% w/w) | -20 | Useful for intermediate temperatures. |
| Dry Ice | Acetonitrile | -40 | Good for reactions needing moderately low temps.[10] |
| Dry Ice | Acetone / Isopropanol | -78 | The standard for kinetic enolate formation.[6][10] |
| Liquid N₂ | Dichloromethane | -92 | Use with extreme caution due to solvent freezing point.[10] |
| Liquid N₂ | Diethyl Ether | -100 | Use with extreme caution; ether is highly flammable. |
Table 2: Common Lithium Amide Bases for Enolate Formation
| Base | Abbreviation | pKa (Conj. Acid) | Key Characteristics |
| Lithium Diisopropylamide | LDA | ~36 | Most common; strong, sterically hindered, non-nucleophilic.[6][14] |
| Lithium 2,2,6,6-Tetramethylpiperidide | LiTMP | ~37 | More sterically hindered and potent than LDA; useful for difficult deprotonations.[15] |
| Lithium Bis(trimethylsilyl)amide | LiHMDS | ~30 | Weaker base than LDA; sometimes used for thermodynamic enolate formation or when LDA causes side reactions.[15] |
Experimental Protocols
Protocol 1: Preparation of a -78 °C Dry Ice/Acetone Bath
-
Safety First: Perform in a well-ventilated fume hood. Wear safety glasses, a lab coat, and cryogenic gloves. Acetone is flammable.
-
Select Vessel: Use a glass Dewar flask of an appropriate size for your reaction vessel. A Dewar provides superior insulation compared to a standard crystallizing dish.[9]
-
Add Solvent: Pour acetone into the Dewar until it is about two-thirds full.
-
Add Dry Ice: Slowly add small lumps of dry ice to the acetone. The mixture will bubble vigorously as CO₂ sublimates. Continue adding dry ice incrementally until the vigorous bubbling subsides and a consistent, stirrable slurry is formed.
-
Equilibrate: Place a low-temperature thermometer in the bath. It should read -78 °C. The bath is now ready to receive your reaction flask. Monitor and add more dry ice as needed throughout the experiment.
Protocol 2: General Procedure for Kinetic Enolate Formation with LDA
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer/probe positioned to measure the internal temperature.
-
Reagent Preparation: In the flask, add anhydrous tetrahydrofuran (THF) via syringe. Place the flask in the prepared -78 °C cooling bath and allow the solvent to cool.
-
LDA Formation: To the cold THF, add diisopropylamine (1.05 eq.) via syringe. Then, add n-butyllithium (n-BuLi, 1.0 eq.) dropwise via syringe. CAUTION: n-BuLi is pyrophoric. A slight yellow color indicates the formation of LDA. Allow the solution to stir at -78 °C for 20-30 minutes.
-
Enolate Formation: Slowly add a solution of the carbonyl compound (1.0 eq.) in a small amount of anhydrous THF dropwise to the LDA solution over 15-30 minutes. Ensure the internal temperature does not rise significantly.
-
Stirring: After the addition is complete, allow the resulting enolate solution to stir at -78 °C for 30-60 minutes to ensure complete formation.
-
Electrophile Addition: The enolate is now ready. Slowly add the electrophile (e.g., an alkyl halide) dropwise, again carefully monitoring the internal temperature.
-
Quenching: Once the reaction is complete (as determined by TLC or other analysis), quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Visual Workflows & Logic
Kinetic vs. Thermodynamic Control Logic
This diagram outlines the decision-making process for selectively generating either the kinetic or thermodynamic enolate from an unsymmetrical ketone.
Caption: Decision tree for selecting kinetic or thermodynamic enolate control.
Experimental Workflow: Low-Temperature Alkylation
This workflow illustrates the key steps and considerations for performing a successful low-temperature alkylation via a kinetically formed enolate.
Caption: Step-by-step workflow for low-temperature kinetic enolate alkylation.
References
-
JoVE. (2023). Regioselective Formation of Enolates. [Link]
-
Wikipedia. (n.d.). Cryogenics. [Link]
-
Fiveable. (n.d.). 6.2 Enolate formation and reactions. Organic Chemistry II. [Link]
-
PMC. (n.d.). Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones. NIH. [Link]
-
JoVE. (2015). Conducting Reactions Below Room Temperature. [Link]
-
Interchim. (n.d.). Solutions for low temperature synthesis. Interchim – Blog. [Link]
-
ACS Publications. (n.d.). Evaluation of lithium amide base formation at low temperature via carbon-13 NMR spectroscopy. The Journal of Organic Chemistry. [Link]
-
Wiley. (n.d.). Practical Organic Synthesis: A Student's Guide. [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
Chemistry Stack Exchange. (2015). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?[Link]
-
Chemistry LibreTexts. (2021). 9.1: Reactions of Enols and Enolates. [Link]
-
ResearchGate. (2020). Impact of solvent on enolate formation with OH⁻ and LDA. [Link]
-
Organic Chemistry Data. (n.d.). A-7 Lithium Amide Bases--A Primer. [Link]
-
Wikipedia. (n.d.). Halogen dance rearrangement. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Heating and Cooling. Department of Chemistry. [Link]
-
DwyerOmega. (n.d.). Cryogenic Temperature Sensors. [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. [Link]
-
Lake Shore Cryotronics, Inc. (n.d.). Cryogenic temperature sensors. [Link]
-
Wipf Group. (n.d.). III Enolate Chemistry. [Link]
-
Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. [Link]
-
ChemComplete. (2022). Enolate Chemistry - Kinetic vs Thermodynamic Enolate Control [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Wipf Group. (n.d.). 1 IB. Enolates & Enamines I. Basic Principles. [Link]
-
Reddit. (2016). How do you maintain low temperature (-10C) for long periods of time while stirring?[Link]
-
RSC Publishing. (n.d.). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. [Link]
-
Making Molecules. (2024). An Introduction to Enols & Enolates. [Link]
-
ResearchGate. (2025). Effects of Temperature on Stereochemistry of Enzymatic Reactions. [Link]
Sources
- 1. Video: Regioselective Formation of Enolates [jove.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Conducting Reactions Below Room Temperature [jove.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. reddit.com [reddit.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Recycling the (S)-4-isopropyl-2-oxazolidinone Auxiliary
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules.[1] The (S)-4-isopropyl-2-oxazolidinone, an Evans auxiliary, is widely used due to its high diastereoselectivity in a range of carbon-carbon bond-forming reactions.[2][3] However, the stoichiometric nature of chiral auxiliaries necessitates their efficient recovery and recycling to ensure cost-effectiveness and sustainability, particularly in large-scale applications.[4][5] This guide provides troubleshooting advice and frequently asked questions to help you optimize your recycling strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of the N-acyl-oxazolidinone and the subsequent purification of the recovered auxiliary.
Issue 1: Low Yield of the Desired Carboxylic Acid and/or Recovered Auxiliary
Possible Cause 1: Incomplete Hydrolysis of the N-acyl Oxazolidinone.
-
Explanation: The hydrolysis of the amide bond in the N-acyl oxazolidinone is a critical step for liberating both the desired carboxylic acid and the chiral auxiliary. Incomplete reaction leads to a lower yield of both products.
-
Solution:
-
Optimize Reaction Time and Temperature: For lithium hydroxide (LiOH) mediated hydrolysis, ensure the reaction is stirred for a sufficient duration. Reactions with LiOH can take from 90 minutes to over 3 hours to reach completion.[6] Monitoring the reaction by TLC or HPLC is crucial to determine the endpoint.
-
Choice of Base: Lithium hydroxide is generally the optimal choice for this hydrolysis, offering better selectivity compared to other bases like sodium or potassium hydroxide.[6] Weaker bases such as lithium carbonate may result in poor conversion.[6]
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is a commonly used and effective solvent system for LiOH hydrolysis.[6][7] The use of THF, a water-miscible solvent, has been shown to provide optimal selectivity.[6]
-
Possible Cause 2: Side Reaction - Formation of Hydroxyamide.
-
Explanation: A common side reaction during hydrolysis is the nucleophilic attack at the carbamate carbonyl instead of the desired amide carbonyl, leading to the formation of an undesired hydroxyamide byproduct.[6] This side reaction consumes the N-acyl oxazolidinone, thereby reducing the yield of both the carboxylic acid and the recoverable auxiliary.
-
Solution:
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of hydroxyamide formation. However, be mindful of potential phase separation or freezing of the aqueous layer at very low temperatures.[6]
-
Use of LiOH/H₂O₂: The classic Evans conditions using lithium hydroxide in the presence of hydrogen peroxide (H₂O₂) can improve selectivity for the desired carboxylic acid. The active nucleophile is lithium hydroperoxide (LiOOH), which preferentially attacks the amide carbonyl.[6]
-
Possible Cause 3: Inefficient Extraction of the Auxiliary.
-
Explanation: After cleavage, the chiral auxiliary needs to be efficiently separated from the reaction mixture. Poor extraction will directly lead to a lower recovery yield.
-
Solution:
-
pH Adjustment: Ensure the aqueous layer is appropriately basified after the initial acidic quench to facilitate the extraction of the deprotonated carboxylic acid into the aqueous phase, leaving the neutral auxiliary in the organic layer.
-
Solvent Choice for Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the auxiliary from the aqueous layer.
-
Issue 2: Purity of the Recovered Auxiliary is Low
Possible Cause 1: Contamination with the Carboxylic Acid Product.
-
Explanation: Inadequate separation during the workup can lead to the carboxylic acid product co-extracting with the auxiliary, resulting in a contaminated recovered material.
-
Solution:
-
Thorough Washing: Wash the combined organic extracts containing the auxiliary with a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to remove any residual acidic product.
-
Possible Cause 2: Presence of Unreacted Starting Material or Byproducts.
-
Explanation: If the initial cleavage reaction was incomplete or generated side products, these may contaminate the recovered auxiliary.
-
Solution:
-
Purification by Recrystallization or Chromatography: The recovered (S)-4-isopropyl-2-oxazolidinone is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[8] If recrystallization is insufficient, column chromatography on silica gel can be employed for further purification.[8]
-
Issue 3: Safety Concerns - Gas Evolution During LiOH/H₂O₂ Cleavage
Possible Cause: Decomposition of Hydrogen Peroxide.
-
Explanation: The use of LiOH/H₂O₂ for cleavage can lead to the decomposition of the initially formed peracid, which is then reduced by excess H₂O₂, resulting in the release of a stoichiometric amount of oxygen gas.[6] This can create a hazardous, oxygen-rich atmosphere in the presence of flammable organic solvents.
-
Solution:
-
Control H₂O₂ Stoichiometry: Using a large excess of H₂O₂ can accelerate oxygen release. Consider running the reaction with a reduced amount of H₂O₂ (less than 2 equivalents) to minimize this risk.[6]
-
Ensure Proper Inerting: Maintain a properly inerted reaction vessel to mitigate the risks associated with oxygen evolution.
-
Alternative Cleavage Methods: If oxygen evolution is a significant concern, especially on a large scale, consider alternative cleavage methods that do not involve hydrogen peroxide.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the N-acyl oxazolidinone to recover the auxiliary?
A1: The most prevalent methods for cleaving the N-acyl oxazolidinone are hydrolysis and transesterification.
-
Hydrolysis: This is typically performed using lithium hydroxide (LiOH) in a mixture of THF and water.[6][9] The addition of hydrogen peroxide (H₂O₂) can improve selectivity for the desired carboxylic acid product.[6] This method is robust and widely applicable.
-
Transesterification: This method involves reacting the N-acyl oxazolidinone with an alkoxide, such as sodium methoxide in methanol, to yield the corresponding methyl ester of the product and the free auxiliary.[10] This can be a milder alternative to hydrolysis and is useful when the carboxylic acid is sensitive to strong base.
Q2: How can I monitor the progress of the auxiliary cleavage reaction?
A2: The progress of the cleavage reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
TLC: Spot the reaction mixture alongside the starting N-acyl oxazolidinone and the pure auxiliary as standards. The disappearance of the starting material spot and the appearance of the product and auxiliary spots will indicate the reaction's progress.[8]
-
HPLC: This provides a more quantitative assessment of the reaction, allowing for the determination of the percentage conversion and the detection of any side products.[6]
Q3: What is the expected yield for the recovery of the (S)-4-isopropyl-2-oxazolidinone auxiliary?
A3: With an optimized protocol, the recovery yield of the auxiliary is typically high, often exceeding 80-90%.[8] The exact yield will depend on the efficiency of the cleavage reaction and the subsequent purification steps.
Q4: Can the recovered auxiliary be reused directly, or does it require further purification?
A4: It is highly recommended to purify the recovered auxiliary before reuse. The purity of the chiral auxiliary is critical for achieving high diastereoselectivity in subsequent reactions.[11] Recrystallization is a common and effective method for purifying the recovered (S)-4-isopropyl-2-oxazolidinone.[8] The purity should be verified by techniques such as melting point determination or NMR spectroscopy.
Q5: Are there any modifications to the Evans auxiliary that can facilitate easier recycling?
A5: Yes, researchers have developed modified Evans-type auxiliaries to improve their properties, including ease of recycling. For example, the 4-isopropyl-5,5-diphenyloxazolidin-2-one auxiliary has a high melting point and low solubility in many organic solvents, which allows for its facile recovery by precipitation and filtration after cleavage.[12]
Experimental Protocols
Protocol 1: Hydrolytic Cleavage with Lithium Hydroxide
This protocol describes the cleavage of an N-acyl-(S)-4-isopropyl-2-oxazolidinone to the corresponding carboxylic acid and the recovery of the auxiliary.
Materials:
-
N-acyl-(S)-4-isopropyl-2-oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-isopropyl-2-oxazolidinone in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of LiOH (2-4 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench by adding 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with 1 M NaOH (2 x volume) to remove the carboxylic acid product.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-4-isopropyl-2-oxazolidinone.
-
Purify the crude auxiliary by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Transesterification for Auxiliary Recovery
This protocol details the cleavage of an N-acyl-(S)-4-isopropyl-2-oxazolidinone to the corresponding methyl ester.
Materials:
-
N-acyl-(S)-4-isopropyl-2-oxazolidinone
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-isopropyl-2-oxazolidinone in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide in methanol (catalytic to stoichiometric amount).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between CH₂Cl₂ and water.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate to yield the crude auxiliary, which can be purified by recrystallization or column chromatography.
Visualizations
Workflow for Auxiliary Recycling via Hydrolysis
Caption: Workflow for recycling the auxiliary via hydrolysis.
Chemical Structures in Recycling Process
Caption: Key chemical structures in the recycling process.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Evans Auxiliaries: (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in Focus
In the landscape of asymmetric synthesis, the ability to reliably control stereochemistry is paramount for the creation of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. Among the arsenal of tools available to the modern synthetic chemist, chiral auxiliaries remain a cornerstone, offering a robust and predictable method for inducing stereoselectivity.[1] Developed by David A. Evans and his research group, chiral oxazolidinones, commonly known as Evans auxiliaries, have established themselves as a gold standard due to their high levels of stereocontrol, reliability, and the well-understood mechanisms governing their stereodirecting influence.[2][3]
This guide provides an in-depth comparison of the widely used (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone with other prominent Evans auxiliaries. We will delve into their performance in key asymmetric reactions, supported by experimental data, and provide detailed protocols for their application, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal chiral auxiliary for their synthetic needs.
The Mechanism of Stereocontrol: A Foundation of Predictability
The remarkable stereoselectivity achieved with Evans' auxiliaries is attributed to the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring.[4] This substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of an electrophile to the less hindered face. The formation of a rigid, chelated Z-enolate is crucial for this high degree of stereocontrol.[4][5]
In the case of this compound, the isopropyl group at the C4 position dictates the facial selectivity of the enolate. Upon deprotonation, a chelated Z-enolate is formed, where the isopropyl group effectively blocks the si-face, thus directing electrophilic attack to the re-face. This predictable mode of action is the foundation of the high diastereoselectivity observed in reactions employing this auxiliary.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives.[6][7] The diastereoselectivity of this reaction is highly dependent on the steric bulk of the C4 substituent on the auxiliary and the nature of the electrophile.
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzyl bromide | >95:5 | ~90 |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | 99:1 | ~92 |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl iodide | 98:2 | 98 |
| (R)-4-Phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | >95:5 | ~90 |
Table 1: Comparison of Evans Auxiliaries in Asymmetric Alkylation of their N-propionyl derivatives.[4]
The data indicates that while all three auxiliaries provide excellent diastereoselectivity, the benzyl-substituted auxiliary can offer slightly higher selectivity in certain cases due to its larger steric profile. However, the isopropyl-substituted auxiliary, as present in this compound, consistently delivers high levels of stereocontrol across various electrophiles, making it a versatile and reliable choice.
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds with excellent stereocontrol, typically yielding the syn-aldol product.[8][9] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[5]
| Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 80-90 |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95 |
Table 2: Comparison of Evans Auxiliaries in Asymmetric Aldol Reactions.[10]
In asymmetric aldol reactions, this compound demonstrates exceptional performance, affording the syn-aldol product with outstanding diastereoselectivity. The choice between the isopropyl, benzyl, or phenyl-substituted auxiliaries may depend on the specific substrate and desired steric differentiation, though all are highly effective.
Experimental Protocols
Detailed experimental procedures are crucial for replicating the high levels of stereocontrol achieved with Evans auxiliaries.[1]
Protocol 1: Acylation of (S)-4-Isopropyl-2-oxazolidinone
This procedure describes the attachment of the propionyl group to the chiral auxiliary.[11]
Materials:
-
(4S)-Isopropyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of argon, add (4S)-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise, again maintaining the internal temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound is purified by flash column chromatography.[11]
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Add NaHMDS or LDA (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the major diastereomer by flash column chromatography.
Protocol 3: Auxiliary Cleavage
A critical step in the synthetic sequence is the non-destructive removal of the chiral auxiliary to yield the desired chiral product.[12][13]
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (typically 4:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer.[14]
Visualization of the Workflow
The following diagrams illustrate the key steps in utilizing Evans auxiliaries for asymmetric synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
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(S)-4-benzyl-2-oxazolidinone vs (S)-4-isopropyl-2-oxazolidinone in asymmetric synthesis
Ultimately, while the benzyl auxiliary may offer a slight advantage in selectivity in some cases, both are benchmarks in the field. The optimal choice may be substrate-dependent, and empirical evaluation is often the best course of action for a new transformation. The robust nature, predictable outcomes, and extensive literature precedent for both auxiliaries ensure their continued prominence in the toolbox of the synthetic chemist. [8]
References
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019).
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone - Benchchem. (2025). BenchChem.
- An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid - Taylor & Francis Online. (2011). Taylor & Francis Online.
- An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid - Taylor & Francis. (2011). Taylor & Francis.
- An In-Depth Technical Guide to Stereoselective Control with Oxazolidinone Auxiliaries - Benchchem. (2025). BenchChem.
- The Crucial Role of (S)-4-Benzyl-2-oxazolidinone in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. PubMed.
- (PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.
- (4s)-isopropyl-3-propionyl-2-oxazolidinone - Organic Syntheses Procedure. Organic Syntheses.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. The University of Queensland.
- Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone | lookchem. lookchem.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023). ConnectSci.
- An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Thieme E-Books & E-Journals.
- A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries - Benchchem. (2025). BenchChem.
- A Comparative Guide to Evans' Auxiliaries: (R)-4-Benzyl-2-oxazolidinone vs. Other Key Analogues - Benchchem. (2025). BenchChem.
- Chiral auxiliary - Wikipedia. Wikipedia.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (2016). RSC Publishing.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (2016). RSC Publishing.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Williams College.
- A Comparative Guide to Asymmetric Synthesis Routes for 2-Benzylpiperidine - Benchchem. (2025). BenchChem.
- A Comparative Guide: (R)-4-Benzyl-2-oxazolidinone versus Pseudoephedrine as Chiral Auxiliaries - Benchchem. (2025). BenchChem.
- A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus - Benchchem. (2025). BenchChem.
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A Senior Application Scientist's Guide to Diastereoselectivity in N-Acyl Oxazolidinone Alkylation
For the discerning researcher in organic synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Among the arsenal of synthetic methodologies, the use of chiral auxiliaries remains a robust and reliable strategy for asymmetric synthesis.[1] Pioneered by David A. Evans, N-acyl oxazolidinones have emerged as preeminent chiral auxiliaries, enabling highly diastereoselective carbon-carbon bond formations.[1][2][3]
This guide provides an in-depth comparison of the diastereoselectivity achieved with various N-acyl oxazolidinones in alkylation reactions. We will delve into the mechanistic underpinnings of this powerful transformation, present comparative experimental data, and provide a detailed, field-proven protocol for your laboratory.
The Principle of Diastereoselective Alkylation
The success of N-acyl oxazolidinone-mediated alkylation hinges on the temporary installation of a chiral auxiliary onto a prochiral substrate. This creates a chiral environment that directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. The key steps involve the formation of a rigid, chelated enolate, which effectively shields one face of the molecule, allowing for highly selective alkylation.[4][5]
The Crucial Role of the Chiral Auxiliary and N-Acyl Substituent
The diastereoselectivity of the alkylation reaction is profoundly influenced by the steric environment created by both the chiral auxiliary and the N-acyl group. The substituent on the oxazolidinone ring plays a pivotal role in shielding one face of the enolate, while the N-acyl group can also contribute to the overall steric bias.
The most common Evans auxiliaries are derived from readily available amino acids, such as valine and phenylalanine, or from norephedrine. The choice of auxiliary can significantly impact the level of diastereoselectivity.
Comparative Analysis of Diastereoselectivity
The seminal work by Evans, Ennis, and Mathre in 1982 laid the groundwork for understanding the impact of the N-acyl group and the chiral auxiliary on diastereoselectivity. The following table summarizes their findings for the alkylation of various N-acyl oxazolidinones.
| Chiral Auxiliary (derived from) | N-Acyl Group | Electrophile (R-X) | Diastereomeric Ratio |
| (S)-Valine | Propionyl | CH₃I | 91 : 9 |
| (S)-Valine | Propionyl | C₂H₅I | 94 : 6 |
| (S)-Valine | Propionyl | PhCH₂Br | >99 : 1 |
| (S)-Valine | Isobutyryl | CH₃I | 98 : 2 |
| (S)-Valine | Isobutyryl | PhCH₂Br | >99 : 1 |
| (1S,2R)-Norephedrine | Propionyl | CH₃I | 93 : 7 |
| (1S,2R)-Norephedrine | Propionyl | PhCH₂Br | 98 : 2 |
Data sourced from Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc. 1982, 104, 1737–1739. [3]
From this data, several key trends emerge:
-
Increasing Steric Bulk of the Electrophile: Larger electrophiles, such as benzyl bromide, consistently lead to higher diastereoselectivity compared to smaller electrophiles like methyl iodide. This is attributed to more pronounced steric interactions in the transition state.
-
Increasing Steric Bulk of the N-Acyl Group: Moving from a propionyl to a more sterically demanding isobutyryl group on the valine-derived auxiliary also enhances diastereoselectivity.
-
Influence of the Chiral Auxiliary: Both the valine-derived and norephedrine-derived auxiliaries provide excellent levels of diastereoselectivity, with the valine-derived auxiliary generally showing slightly higher selectivity in these examples.
Mechanistic Rationale for Diastereoselectivity
The high degree of diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is a direct consequence of a well-defined, chelated transition state. The following steps and principles are key to understanding the stereochemical outcome:
-
Formation of the (Z)-Enolate: Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS), selectively generates the (Z)-enolate. This stereochemistry is crucial for the subsequent facial discrimination.
-
Chelation Control: The metal cation (Li⁺ or Na⁺) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, planar five-membered ring structure.
-
Steric Shielding: The substituent at the 4-position of the oxazolidinone ring (e.g., isopropyl from valine or benzyl from phenylalanine) effectively blocks one face of the planar enolate.
-
Electrophilic Attack: The electrophile approaches the enolate from the less sterically hindered face, leading to the observed diastereomer as the major product.
Experimental Protocol: Diastereoselective Allylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
This protocol is adapted from a well-established procedure and has been proven to be reliable in a research setting.[4][5][6][7]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hexamethyldisilazide (NaHMDS), 1.0 M solution in THF
-
Allyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes mixture for chromatography
Procedure:
Part 1: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-benzyl-2-oxazolidinone (1.0 eq), anhydrous toluene, and triethylamine (1.5 eq).
-
Add propionic anhydride (1.2 eq) followed by a catalytic amount of DMAP.
-
Heat the reaction mixture to reflux for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Part 2: Diastereoselective Alkylation
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. The solution should turn a pale yellow, indicating enolate formation.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add allyl iodide (1.2 eq) dropwise.
-
Continue to stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography on silica gel.
Part 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered. A common method for obtaining the carboxylic acid is hydrolysis with lithium hydroxide and hydrogen peroxide.
Conclusion
The diastereoselective alkylation of N-acyl oxazolidinones stands as a testament to the power of chiral auxiliaries in modern organic synthesis. By carefully selecting the chiral auxiliary, the N-acyl group, and the electrophile, researchers can achieve exceptional levels of stereocontrol, paving the way for the efficient and elegant synthesis of complex chiral molecules. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this invaluable synthetic tool in your research endeavors.
References
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Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 695. [Link]
- Myers, A. G.
-
Enantioselective Enolate Alkylation - Evans - Methylation of chiral enolates. ChemTube3D. [Link]
-
Smith, T. E.; Richardson, D. P. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry. [Link]
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Shim, E.; Zakarian, A. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Synlett2020 , 31 (05), 483-486. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]
-
Bsharat, O. Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
-
Sibi, M. P.; Venkatraman, L. Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. Tetrahedron Lett.2002 , 43 (4), 627-630. [Link]
-
Singh, V. K. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Tallmadge, E. H.; Collum, D. B. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. J. Am. Chem. Soc.2018 , 140 (49), 17260-17273. [Link]
-
Xiao, Y.; Sun, Y.; Guo, H.; Dai, L. Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. J. Org. Chem.2013 , 78 (15), 7484-7493. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
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Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]
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Sibi, M. P.; Venkatraman, L. Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. ResearchGate. [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah National University. [Link]
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Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles. NIH. [Link]
-
Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. NIH. [Link]
-
Chiral Alkyl Halides: Underexplored Motifs in Medicine. SciSpace. [Link]
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A Comparative Guide to Alternative Chiral Auxiliaries for Asymmetric Aldol Reactions
For researchers, synthetic chemists, and professionals in drug development, the asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation. For decades, the Evans oxazolidinone auxiliaries have been the gold standard, offering reliable and predictable stereocontrol.[1][2] However, the landscape of asymmetric synthesis is ever-evolving, with a continuous drive for more cost-effective, efficient, and versatile methodologies. This guide provides an in-depth technical comparison of prominent alternatives to Evans auxiliaries, focusing on pseudoephedrine and camphor-derived systems. We will delve into the mechanistic underpinnings of their stereocontrol, present comparative experimental data, and provide detailed, field-proven protocols to empower you to make informed decisions for your synthetic campaigns.
The Enduring Legacy and Inherent Limitations of Evans Auxiliaries
Introduced by David A. Evans in the 1980s, chiral oxazolidinones derived from amino acids like valine and phenylalanine revolutionized asymmetric synthesis.[1] Their efficacy stems from a well-defined, chelated transition state that directs the approach of an aldehyde to a specific face of the enolate, leading to high diastereoselectivity.[3][4] This predictability is governed by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.[4][5] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.
However, Evans auxiliaries are not without their drawbacks. The starting amino alcohols can be expensive, and the multi-step process of auxiliary attachment, diastereoselective reaction, and subsequent cleavage can impact overall yield and atom economy.[6] Furthermore, the removal of the auxiliary often requires harsh conditions, which may not be compatible with sensitive functional groups in complex molecules.[7] These limitations have spurred the development of alternative chiral auxiliaries that aim to offer comparable or even superior performance with improved practical and economic profiles.
Alternative Chiral Auxiliaries: A New Wave of Stereocontrol
Among the numerous alternatives, two classes have emerged as particularly powerful and practical: pseudoephedrine-based amides and camphor-derived auxiliaries.
Pseudoephedrine: The Practical and Powerful Alternative
Derived from the readily available and inexpensive natural product ephedrine, pseudoephedrine has gained significant traction as a chiral auxiliary.[8][9] Both enantiomers of pseudoephedrine are commercially available, providing access to both enantiomeric series of the desired aldol products.
Advantages of Pseudoephedrine:
-
Cost-Effectiveness and Availability: As a widely produced pharmaceutical, pseudoephedrine is significantly cheaper than many amino acid-derived auxiliaries.[8]
-
High Diastereoselectivity: Pseudoephedrine amides consistently provide high levels of diastereoselectivity in alkylation and aldol reactions, often comparable or superior to Evans auxiliaries.[10][11]
-
Versatile Cleavage Conditions: The resulting N-acyl amides can be cleaved under a variety of mild conditions to afford carboxylic acids, aldehydes, ketones, or alcohols, offering greater flexibility in synthetic design.[12][13]
-
High Crystallinity of Adducts: The aldol products derived from pseudoephedrine often exhibit high crystallinity, facilitating purification by recrystallization.[9]
Mechanism of Stereocontrol:
The stereocontrol exerted by the pseudoephedrine auxiliary is attributed to a chelated intermediate where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This rigidifies the conformation of the enolate, and the phenyl and methyl groups of the pseudoephedrine moiety effectively block one face from the incoming electrophile (the aldehyde).[14]
Camphor-Derived Auxiliaries: Rigidity and Predictability
Camphor, a readily available and inexpensive chiral starting material from the chiral pool, serves as a scaffold for a variety of effective chiral auxiliaries. Among the most successful is the Oppolzer camphorsultam.[15] The rigid bicyclic structure of the camphor backbone provides a well-defined steric environment, leading to excellent facial discrimination.
Advantages of Camphor-Derived Auxiliaries:
-
High Diastereoselectivity: The conformational rigidity of the camphor skeleton leads to excellent stereocontrol in a wide range of reactions, including aldol additions.
-
Predictable Stereochemical Outcome: The stereochemical outcome is generally predictable based on steric hindrance.
-
Robustness: Camphorsultams are stable to a wide range of reaction conditions.
Mechanism of Stereocontrol:
In a similar fashion to Evans auxiliaries, the stereoselectivity of aldol reactions with N-acyl camphorsultams can be rationalized by a Zimmerman-Traxler-like transition state. The bulky camphor skeleton effectively shields one face of the enolate, directing the approach of the aldehyde to the less hindered face. Chelation of the metal enolate to the sulfonyl oxygen can further rigidify the transition state, enhancing selectivity.
Performance Comparison: A Data-Driven Analysis
While direct side-by-side comparisons of different auxiliaries in aldol reactions under identical conditions are not always readily available in the literature, we can draw valuable insights from closely related asymmetric alkylation reactions. The principles of enolate formation and facial shielding are highly analogous. The following table summarizes the performance of N-propionyl amides derived from an Evans auxiliary, (+)-pseudoephedrine, and its analog (+)-pseudoephenamine in diastereoselective alkylation.
| Chiral Auxiliary | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Evans Auxiliary (4-benzyl-2-oxazolidinone) | Benzyl bromide | 92 | >99:1 | [11] |
| Ethyl iodide | 85 | 95:5 | [11] | |
| n-Butyl bromide | 88 | 97:3 | [11] | |
| (+)-Pseudoephedrine | Benzyl bromide | 90 | ≥99:1 | [11] |
| Ethyl iodide | 88 | 97:3 | [11] | |
| n-Butyl bromide | 89 | 98:2 | [11] | |
| (+)-Pseudoephenamine | Benzyl bromide | 99 | ≥99:1 | [11] |
| Ethyl iodide | 98 | ≥99:1 | [11] | |
| n-Butyl bromide | 97 | ≥99:1 | [11] |
Data presented is for the asymmetric alkylation of N-propionyl amides.
As the data indicates, both pseudoephedrine and its analogue, pseudoephenamine, provide diastereoselectivities that are highly competitive with the Evans auxiliary, often with superior chemical yields.
Experimental Protocols: From Theory to Practice
To facilitate the practical application of these alternative auxiliaries, we provide detailed, step-by-step protocols for a typical asymmetric aldol reaction sequence.
Workflow Visualization
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A Tale of Two Strategies: A Comparative Guide to Chiral Auxiliary-Based and Catalytic Asymmetric Methods in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a defining challenge in modern chemistry, particularly within the pharmaceutical industry where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Two powerful strategies have emerged as pillars of asymmetric synthesis: the use of chiral auxiliaries and the deployment of catalytic asymmetric methods. This guide provides an in-depth, objective comparison of these methodologies, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal approach for their synthetic endeavors.
At a Glance: The Philosophical Divide
At their core, chiral auxiliary-based and catalytic asymmetric methods represent two distinct philosophies for achieving stereocontrol.
-
Chiral Auxiliary-Based Methods: This "stoichiometric" approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and ideally recovered for reuse.[1]
-
Catalytic Asymmetric Methods: This "substoichiometric" approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst, which can be a metal complex, an organocatalyst, or an enzyme, creates a chiral environment that favors the formation of one enantiomer over the other.[2]
Core Principles and Mechanistic Insights
The Logic of Chiral Auxiliaries: Diastereoselective Control
The power of chiral auxiliaries lies in their ability to convert an enantioselective challenge into a diastereoselective one. By attaching a chiral auxiliary, the prochiral substrate is transformed into a chiral molecule. The subsequent reaction then proceeds to form diastereomers, which have different physical properties and can therefore be separated using standard laboratory techniques like chromatography or crystallization.[1]
A quintessential example is the Evans Aldol Reaction , which employs chiral oxazolidinone auxiliaries.[3][4] The auxiliary sterically directs the approach of the electrophile to the enolate, leading to the formation of one diastereomer in high excess.[3]
}
General workflow for asymmetric synthesis using a chiral auxiliary.
The Elegance of Asymmetric Catalysis: Enantioselective Amplification
Catalytic asymmetric methods offer a more atom-economical approach. A single molecule of a chiral catalyst can, in principle, generate millions of molecules of the desired enantiomerically enriched product.[2] This is achieved through a catalytic cycle where the catalyst repeatedly associates with the substrate, facilitates the stereoselective transformation, and then releases the product to begin the cycle anew.
A landmark example is the Noyori Asymmetric Hydrogenation , which utilizes ruthenium catalysts bearing chiral phosphine ligands (like BINAP) to reduce ketones and olefins with exceptional enantioselectivity.[5][6] The chiral ligand creates a well-defined three-dimensional space around the metal center, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer.[5]
}
Generalized catalytic cycle for an asymmetric reaction.
Performance Comparison: A Data-Driven Analysis
The choice between a chiral auxiliary and a catalytic method often comes down to a trade-off between reliability and efficiency. Below is a comparative summary of the performance of these two approaches for the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.
| Method | Reagent/Catalyst | Aldehyde | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference(s) |
| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | N-propionyl oxazolidinone | 80-95% | >99:1 (syn:anti) | [3] |
| Catalytic (Organo) | (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 68% | 76% ee | [7] |
| Catalytic (Metal) | Chiral Zn(II)-Bisamidine Complex | Methyl pyruvate | α,α-disubstituted silyl enol ether | up to 95% | up to 68% ee | [8] |
Key Observations:
-
Stereoselectivity: Chiral auxiliary methods, such as the Evans aldol reaction, often provide exceptionally high levels of diastereoselectivity, which translates to very high enantiomeric excess after auxiliary removal.[3] Catalytic methods can also achieve high enantioselectivity, but this is often highly dependent on the catalyst, substrate, and reaction conditions.[7][8]
-
Yield: Both methods can provide good to excellent yields.
-
Atom Economy: Catalytic methods are inherently more atom-economical as the chiral source is used in substoichiometric amounts. Chiral auxiliary methods require stoichiometric amounts of the auxiliary, which can be a significant drawback if the auxiliary is expensive or difficult to prepare.[2]
-
Generality and Reliability: Chiral auxiliary-based methods are often considered more robust and general, with predictable stereochemical outcomes across a wider range of substrates.[9] Catalytic systems can be more substrate-specific and may require extensive optimization for each new transformation.[2]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, detailed experimental protocols for a representative reaction from each category are presented below.
Experimental Protocol 1: Asymmetric Aldol Reaction Using an Evans Chiral Auxiliary
This protocol describes a general procedure for the Evans aldol reaction.[3][4]
Materials:
-
N-acyloxazolidinone (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (DBBT) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add dibutylboron triflate dropwise, followed by the slow addition of triethylamine.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to ensure complete enolate formation.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde dropwise as a solution in anhydrous CH₂Cl₂.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.
-
Work-up: Quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ and 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then saturated aqueous Na₂SO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically pure aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by methods such as hydrolysis with lithium hydroxide/hydrogen peroxide or reduction with lithium borohydride to yield the corresponding β-hydroxy acid or alcohol.
Experimental Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the organocatalytic aldol reaction between an aldehyde and a ketone using (S)-proline.[7]
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (e.g., acetone, used as solvent and reagent)
-
(S)-Proline (10-30 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the aldehyde in a mixture of acetone and DMSO, add (S)-proline.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from several hours to days depending on the substrate.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched aldol product.
-
The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC).
Conclusion: Choosing the Right Tool for the Job
Both chiral auxiliary-based and catalytic asymmetric methods are indispensable tools in the synthesis of enantiomerically pure compounds. The optimal choice depends on the specific goals of the synthesis.
Chiral auxiliaries offer a reliable and often highly stereoselective route to chiral molecules, particularly when a robust and general method is required.[9] The stoichiometric nature of this approach and the need for additional synthetic steps for attachment and removal are the primary drawbacks.
Catalytic asymmetric methods represent a more elegant and atom-economical approach, with the potential for large-scale production and high turnover numbers.[2] However, the development of a suitable catalyst for a specific transformation can be challenging and may require significant optimization.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each strategy, as presented in this guide, will enable researchers to make informed decisions and navigate the intricate landscape of asymmetric synthesis with confidence.
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Proline-Catalyzed Asymmetric Aldol Reaction. (n.d.). Scribd. Retrieved from [Link]
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Celik, H., & Karakaplan, M. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 38(5), 852-863. Retrieved from [Link]
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Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 661. Retrieved from [Link]
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Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. (2017). Molecules, 22(10), 1644. Retrieved from [Link]
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Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Retrieved from [Link]
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Asymmetric Synthesis. (n.d.). University of Waterloo. Retrieved from [Link]
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Asymmetric Hydrogenation. (2015). ETH Zurich. Retrieved from [Link]
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Wang, H., Lu, Y., & Ojima, I. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1385419. Retrieved from [Link]
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Asymmetric Reactions and Synthesis. (n.d.). Retrieved from [Link]
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Wang, H., Lu, Y., & Ojima, I. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1385419. Retrieved from [Link]
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-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH. Retrieved from [Link]
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da Silva, A. B. F., de Carvalho, G. S. G., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]
-
Asymmetric Catalysis of Diels–Alder Reaction. (2010). In Asymmetric Synthesis II: More Methods and Applications (pp. 1-38). Wiley-VCH. Retrieved from [Link]
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Thomson, R. J., & Batey, R. A. (2009). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Organic letters, 11(20), 4704-4707. Retrieved from [Link]
-
Wang, X., Wang, Y., Zhang, Y., & Wang, J. (2020). Organocatalytic strategies for the asymmetric Diels‐Alder reaction between 2,4‐dienals and α,β‐unsaturated esters. Angewandte Chemie International Edition, 59(48), 21468-21472. Retrieved from [Link]
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A Researcher's Guide to the Mosher Ester Method: Validating Stereochemical Assignments with NMR
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step. The Mosher ester method stands as a cornerstone NMR technique for this purpose, offering a reliable protocol to elucidate the three-dimensional arrangement of atoms at a chiral center. This guide provides an in-depth exploration of the Mosher ester analysis, from its underlying principles to detailed experimental protocols and data interpretation.
The Challenge of Chirality and the Ingenuity of the Mosher Method
Many organic molecules exist as enantiomers—non-superimposable mirror images with potentially vast differences in biological activity. While methods like X-ray crystallography provide definitive stereochemical assignment, they require well-formed crystals, which are not always attainable.[1][2] The Mosher ester method, developed by Harry S. Mosher, offers a powerful solution by converting a chiral secondary alcohol (or amine) into a pair of diastereomers whose NMR spectra can be readily distinguished and analyzed.[3][4]
The core principle lies in the derivatization of the chiral alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[3][5] This reaction creates a pair of diastereomeric esters. Due to their different spatial arrangements, the protons in these diastereomers experience distinct magnetic environments, leading to observable differences in their ¹H NMR chemical shifts.[6]
The Anisotropic Effect: Unmasking Stereochemistry
The key to interpreting the NMR spectra of Mosher esters is the anisotropic effect of the phenyl group in the MTPA moiety.[7][8] In the preferred conformation of the Mosher ester, the phenyl group, the trifluoromethyl group, and the methoxy group of the MTPA portion orient themselves in a specific spatial arrangement relative to the substituents of the chiral alcohol. This fixed orientation places certain protons of the alcohol moiety in the shielding or deshielding zones of the phenyl ring's magnetic field.
By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, we can determine the difference in chemical shifts (Δδ) for each proton. The sign of this Δδ value (conventionally calculated as δS - δR) directly correlates to the spatial position of the proton relative to the phenyl group, allowing for the assignment of the absolute configuration of the original alcohol.[9][10]
Experimental Workflow: From Chiral Alcohol to Stereochemical Assignment
The successful application of the Mosher ester method hinges on a carefully executed experimental workflow. The following diagram and protocol outline the key steps.
Caption: Workflow for Mosher Ester Analysis.
Detailed Experimental Protocol
This protocol details the preparation of Mosher esters from a chiral secondary alcohol.[3][5]
Materials:
-
Chiral alcohol (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of Reaction Vials: In two separate, dry NMR tubes or small vials, dissolve approximately 0.5-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine (or DCM).
-
Addition of Reagents: To one vial, add a slight molar excess (1.1-1.5 equivalents) of (R)-MTPA-Cl and a catalytic amount of DMAP. To the second vial, add the same molar excess of (S)-MTPA-Cl and a catalytic amount of DMAP.
-
Reaction: Cap the vials and allow the reactions to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR. Reactions are typically complete within 2-12 hours.
-
Workup (if necessary): For analysis, the crude reaction mixture can often be directly analyzed by NMR. If purification is required, the reaction mixture can be diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), washed sequentially with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
NMR Analysis: Dissolve the crude or purified (R)- and (S)-Mosher esters in CDCl₃ and acquire ¹H NMR spectra for both samples. It is crucial to also acquire spectra of the starting alcohol to aid in proton assignments.[1][2] 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous assignment of all relevant proton signals.[11]
Data Interpretation: Decoding the Δδ Values
The cornerstone of Mosher ester analysis is the calculation and interpretation of the Δδ values (Δδ = δS - δR).[9] A model illustrating the shielding and deshielding regions around the MTPA phenyl group is essential for this interpretation.
Caption: Anisotropic effect in Mosher esters.
Interpreting the Signs of Δδ:
-
Positive Δδ (δS > δR): Protons with a positive Δδ value are located on one side of the plane defined by the C-O-C=O bond of the ester.
-
Negative Δδ (δS < δR): Protons with a negative Δδ value are on the opposite side of that plane.
By systematically assigning the Δδ values to the protons of the two substituent groups (L1 and L2) attached to the chiral carbon, the absolute configuration can be determined.
Illustrative Data Table
The following table demonstrates how to organize and interpret the NMR data for a hypothetical chiral alcohol with substituents L1 and L2.
| Proton(s) | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) | Assignment |
| L1 Protons | 5.15 | 5.05 | +0.10 | Positive Δδ |
| L2 Protons | 6.75 | 6.85 | -0.10 | Negative Δδ |
Based on this data, the L1 group is on the side with positive Δδ values, and the L2 group is on the side with negative Δδ values. This spatial arrangement directly corresponds to a specific absolute configuration at the chiral center.[12]
Advanced Considerations and Alternative Methods
While the standard Mosher's method is widely applicable, certain scenarios may require modifications or alternative approaches.
-
The Advanced Mosher's Method: This involves a more rigorous analysis of the conformational preferences of the Mosher esters and can be particularly useful for complex molecules or when the standard method yields ambiguous results.[13][14]
-
Alternative Chiral Derivatizing Agents: For sterically hindered alcohols or those prone to elimination, other chiral derivatizing agents, such as 9-anthrylmethylmethoxyacetic acid (9-ATMA), may offer advantages due to their enhanced anisotropic effects.[7]
-
Computational Methods: In cases of ambiguity, comparing experimental NMR data with values computed using Density Functional Theory (DFT) for all possible stereoisomers can provide a high level of confidence in the stereochemical assignment.[15][16]
-
"Shortcut" Mosher Method: For molecules with near symmetry, a "shortcut" method has been developed where the chemical shift differences between nearly equivalent protons within a single Mosher ester can be used to assign the absolute configuration.[17]
Conclusion
The Mosher ester method remains an indispensable tool in the arsenal of the synthetic and natural product chemist. Its reliability, coupled with the wealth of information it provides, makes it a first-line technique for the validation of stereochemical assignments. By understanding the underlying principles of anisotropy and adhering to a meticulous experimental and analytical workflow, researchers can confidently elucidate the three-dimensional structure of chiral molecules, a critical step in the journey of discovery and development.
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
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Cimmino, A., Evidente, A., & Masi, M. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Journal of Pharmaceutical and Biomedical Analysis, 144, 59–89. [Link]
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Carroll, A. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(7), 1739. [Link]
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Sui, B., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 8, 1235–1241. [Link]
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ResearchGate. (n.d.). Conformational Analysis of MαNP Esters, Powerful Chiral Resolution and1H NMR Anisotropy Tools – Aromatic Geometry and Solvent Effects on Δδ Values. Retrieved from [Link]
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Guo, C., et al. (2001). Characterization of stereochemistry and molecular conformation using solid-state NMR tensors. Journal of the American Chemical Society, 123(40), 9837–9842. [Link]
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Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
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Navigating Stereochemical Purity: A Comparative Guide to Determining Enantiomeric Excess of Oxazolidinone-Mediated Reaction Products
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. This is particularly true for reactions mediated by Evans' oxazolidinone auxiliaries, a cornerstone of modern organic chemistry for establishing stereocenters with high fidelity.[1][] This guide provides an in-depth comparison of the primary analytical techniques used to quantify the enantiomeric purity of products derived from these reactions, offering insights into the causality behind experimental choices and providing validated protocols to ensure trustworthy and reproducible results.
The pharmacological and toxicological profiles of enantiomers can differ significantly, making the accurate assessment of ee a regulatory and safety imperative in drug development.[3][4] While oxazolidinone auxiliaries are renowned for their high diastereoselectivity, the ultimate enantiomeric purity of the final product, after cleavage of the auxiliary, must be rigorously verified.[1] The choice of analytical method is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the instrumentation available.[3]
The Crucial First Step: Removal of the Chiral Auxiliary
Before any ee determination can be performed on the final product, the chiral auxiliary must be removed. The choice of cleavage method is critical to avoid racemization or other side reactions that could compromise the stereochemical integrity of the product. A common and effective method for cleaving N-acyl oxazolidinones to yield the corresponding carboxylic acid is hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[1][5][6]
Experimental Protocol: Cleavage of N-Acyl Oxazolidinone with LiOH/H₂O₂[1][5]
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a 3:1 to 4:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add aqueous hydrogen peroxide (H₂O₂, ~4-5 equivalents) followed by aqueous lithium hydroxide (LiOH, ~2-3 equivalents).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce excess peroxide.
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Extraction of Auxiliary: Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.
-
Isolation of Product: Acidify the aqueous layer to a pH of ~2-3 with 1M HCl and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be further purified by silica gel column chromatography.[5]
It is important to be aware of potential side reactions, such as the formation of a hydroxyamide byproduct or the evolution of oxygen, especially when scaling up the reaction.[5][6]
Comparative Analysis of a Techniques for Enantiomeric Excess Determination
The principal methods for determining the ee of chiral molecules fall into two main categories: chromatographic techniques and spectroscopic techniques.
Chromatographic Methods: The Gold Standard
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), are the most widely used and reliable methods for ee determination.[3][7][8] These methods physically separate the enantiomers, allowing for their direct quantification.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for separating a wide range of chiral compounds, including the products of oxazolidinone-mediated reactions.[9][10][11] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for resolving oxazolidinone derivatives and their products.[9][10][11]
-
Expertise & Experience: The choice of CSP and mobile phase is crucial for achieving optimal separation. A screening of different columns and solvent systems is often necessary. For many oxazolidinone-derived products, normal-phase HPLC using a mobile phase of hexane and an alcohol like isopropanol or ethanol provides excellent resolution.[10][11] The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape for acidic or basic analytes.[10]
-
Trustworthiness: Method validation is essential to ensure the accuracy and precision of the results.[7][10] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7] A system suitability test, including the injection of a racemic standard to determine the resolution between the enantiomeric peaks, should be performed before each analysis.[7]
2. Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and often complementary selectivity.[12][13][14] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol or ethanol.[12][15]
-
Expertise & Experience: SFC can often provide higher efficiency and faster separations than HPLC.[12][15] The same types of polysaccharide-based CSPs used in HPLC are also highly effective in SFC.[13] The ability to rapidly screen columns and modifiers makes SFC an attractive option for high-throughput analysis.[14][15]
-
Authoritative Grounding: Studies have shown that SFC can be complementary to LC for chiral analysis, with different elution orders and selectivities observed for the same compounds on the same CSP.[12] This highlights the importance of screening both techniques to find the optimal separation conditions.
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. |
| Typical Stationary Phases | Polysaccharide-based (amylose, cellulose), Pirkle-type, cyclodextrin-based. | Polysaccharide-based (amylose, cellulose), Pirkle-type, cyclodextrin-based. |
| Typical Mobile Phases | Normal Phase: Hexane/Alcohol; Reversed Phase: Acetonitrile/Water or Methanol/Water. | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol). |
| Analysis Time | Typically 10-30 minutes.[15] | Typically 1-10 minutes.[15] |
| Solvent Consumption | Higher, especially in normal phase. | Significantly lower, more environmentally friendly.[12] |
| Resolution | Generally high, dependent on CSP and mobile phase. | Often higher or complementary to HPLC.[12] |
| Sample Throughput | Moderate. | High.[14] |
Spectroscopic Methods: An Alternative Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative to chromatographic methods for determining ee. This technique does not physically separate the enantiomers but rather distinguishes them in the NMR spectrum.
3. Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
The enantiomers of a chiral compound have identical NMR spectra in an achiral solvent. However, their signals can be resolved by using a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent.[16][17][18]
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte.[18] These complexes have different NMR spectra, allowing for the integration of their respective signals to determine the ee.[18] A common example is (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[18]
-
Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable diastereomers, which have distinct NMR spectra.[17][18] Mosher's acid chloride is a classic example of a CDA.[18] This method is generally very reliable but requires the product to have a reactive functional group (e.g., alcohol or amine) and involves an additional chemical reaction step.
-
Chiral Shift Reagents: These are typically lanthanide complexes that are chiral and can coordinate to heteroatoms in the analyte molecule.[18] This coordination induces different chemical shifts for the protons of the two enantiomers.[16][19]
-
Expertise & Experience: The key to successful ee determination by NMR is achieving baseline separation of the signals corresponding to the two enantiomers (or diastereomers).[18] Careful selection of the chiral reagent and optimization of the experimental conditions (e.g., concentration, temperature) are crucial. The presence of impurities can interfere with the analysis, so a pure sample is required.
-
Trustworthiness: While NMR can be a rapid method for determining ee, its accuracy is generally considered to be lower than that of chromatographic methods, with a typical error of ±1-5%.[17] It is often used as a screening tool or when a chromatographic method is not available.
Visualizing the Workflow
Caption: Workflow for determining the enantiomeric excess of products from oxazolidinone-mediated reactions.
Conclusion
The determination of enantiomeric excess for products of oxazolidinone-mediated reactions is a multi-step process that begins with the careful cleavage of the chiral auxiliary. The subsequent analysis of ee is most reliably performed using chromatographic techniques, with chiral HPLC and SFC being the methods of choice for their high accuracy, precision, and robustness. Chiral NMR spectroscopy serves as a valuable alternative, particularly for rapid screening. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources. By understanding the principles and practical considerations of each method, researchers can confidently and accurately determine the stereochemical purity of their synthesized molecules.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 3. benchchem.com [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 8. mdpi.com [mdpi.com]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 10. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System | Separation Science [sepscience.com]
- 16. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. stereoelectronics.org [stereoelectronics.org]
- 19. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Razor's Edge of Chirality: A Comparative Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in Asymmetric Synthesis
In the precise world of pharmaceutical development and complex molecule synthesis, achieving the correct stereochemistry is not merely a matter of elegance; it is a fundamental requirement for biological activity and safety. Chiral auxiliaries are the unsung heroes in this endeavor, transient partners that guide reactions to produce a desired enantiomer with high fidelity. Among the most reliable and widely employed of these is the family of Evans oxazolidinones. This guide provides a deep dive into the applications of a key member of this family, (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, offering a comparative analysis of its performance against other auxiliaries, supported by experimental data and detailed protocols for the discerning researcher.
The Power of Steric Direction: Mechanism of Action
This compound, like other Evans auxiliaries, operates on the principle of steric hindrance to direct the approach of reagents to a prochiral enolate. The chiral center on the oxazolidinone ring, in this case, the (S)-isopropyl group at the C4 position, effectively blocks one face of the enolate formed from the N-propionyl group. This forces incoming electrophiles, such as aldehydes in an aldol reaction or alkyl halides in an alkylation, to attack from the less hindered face, resulting in a predictable and highly controlled stereochemical outcome.[1] The formation of a rigid, chelated transition state, often involving a Lewis acid, further enhances this facial bias, leading to excellent diastereoselectivity.[2]
Performance in the Field: Asymmetric Aldol and Alkylation Reactions
The true measure of a chiral auxiliary lies in its performance in key carbon-carbon bond-forming reactions. The following data, compiled from seminal literature, showcases the efficacy of this compound and compares it with another commonly used Evans auxiliary, the benzyl-substituted analogue.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis, and its asymmetric variant is crucial for the construction of chiral β-hydroxy carbonyl compounds. The use of this compound consistently affords high yields and exceptional diastereoselectivity, favoring the syn-aldol product.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| This compound | Isobutyraldehyde | 80 | >99:1[3] |
| This compound | Benzaldehyde | 95 | >99:1[3] |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Isobutyraldehyde | ~85-95 | >98:2[2] |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Propionaldehyde | 85 | 95:5[3] |
Asymmetric Alkylation Reactions
The enantioselective alkylation of enolates derived from N-acylated chiral auxiliaries is a robust method for synthesizing α-substituted carboxylic acid derivatives. Here too, the isopropyl-substituted oxazolidinone demonstrates excellent stereocontrol.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| This compound | Methyl iodide | 95:5 | 85[4] |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Allyl iodide | 98:2 | ~61-77[5] |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95[4] |
In the Laboratory: A Step-by-Step Guide
To translate theory into practice, this section provides a detailed, three-stage experimental protocol for a typical asymmetric aldol reaction using this compound.
Diagram of the Experimental Workflow
Caption: A three-stage workflow for asymmetric aldol synthesis.
Stage 1: N-Acylation of the Chiral Auxiliary
This initial step prepares the chiral auxiliary for the key stereoselective reaction.
Materials:
-
(S)-(-)-4-Isopropyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-(-)-4-Isopropyl-2-oxazolidinone (1.0 equiv) and anhydrous THF.[6]
-
Cool the solution to -78 °C in a dry ice/acetone bath.[6]
-
Slowly add n-butyllithium (1.05 equiv) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.[6]
-
In a separate flask, prepare a solution of propionyl chloride (1.1 equiv) in anhydrous THF.[6]
-
Add the propionyl chloride solution to the lithium salt of the oxazolidinone at -78 °C via a cannula.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[6]
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[6]
Stage 2: The Asymmetric Aldol Reaction
This is the critical, diastereoselective carbon-carbon bond-forming step.
Materials:
-
This compound
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane.[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).[6]
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolization.[6]
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.[6]
-
Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous dichloromethane, dropwise.[6]
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour.[6]
-
Quench the reaction at 0 °C by the addition of methanol, followed by a mixture of methanol and 30% hydrogen peroxide.[6]
-
After stirring, work up the reaction by adding saturated aqueous sodium bicarbonate solution and extracting the product with an organic solvent.[6]
Diagram of the Stereochemical Model
Caption: The stereochemical rationale for the Evans aldol reaction.
Stage 3: Cleavage of the Chiral Auxiliary
The final step liberates the desired chiral product and allows for the recovery of the valuable auxiliary.
Materials:
-
Syn-aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (typically a 4:1 ratio).[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.[2]
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[2]
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).[2]
-
Concentrate the mixture to remove the THF. The aqueous layer can then be acidified and extracted to isolate the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.[2]
Choosing the Right Tool for the Job: A Comparative Perspective
While this compound is a powerful and reliable chiral auxiliary, the choice of the optimal auxiliary often depends on the specific substrates and desired product.
-
This compound: Generally provides excellent results for a wide range of aldehydes and alkylating agents. The isopropyl group offers a good balance of steric bulk and is less prone to side reactions compared to the benzyl group.
-
(S)-4-Benzyl-3-propionyl-2-oxazolidinone: Also a highly effective auxiliary. The benzyl group can sometimes offer slightly different selectivity profiles and may be preferred in certain synthetic contexts. However, it can be susceptible to hydrogenolysis if downstream reactions involve catalytic hydrogenation.
-
Other Chiral Auxiliaries: For certain transformations, other classes of chiral auxiliaries, such as Oppolzer's sultams or pseudoephedrine amides, may offer complementary or superior results.[4] The choice should always be guided by a thorough literature search for the specific transformation of interest.
Conclusion
This compound stands as a testament to the power of chiral auxiliaries in modern asymmetric synthesis. Its ability to consistently deliver high levels of stereocontrol in fundamental bond-forming reactions makes it an invaluable tool for researchers in drug discovery and natural product synthesis. By understanding its mechanism of action and having access to robust experimental protocols, scientists can confidently employ this auxiliary to construct complex chiral molecules with precision and efficiency. The data presented in this guide underscores its position as a first-choice reagent for a multitude of asymmetric transformations, enabling the synthesis of the single enantiomers that are critical for advancing medicine and our understanding of the chemical world.
References
- Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Kim, H., & Lee, H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-cytoxazone. Molecules, 23(11), 2953.
- Silva, F. G., de Souza, M. V. N., & de Almeida, M. V. (2012). Easy Access to Evans' Oxazolidinones.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
- Lattanzi, A. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2021(2), M1229.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
-
ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, a widely used chiral auxiliary in asymmetric synthesis. By moving beyond mere compliance and fostering a deep understanding of the chemical principles at play, we aim to empower laboratory personnel to manage this reagent with the highest degree of safety and scientific integrity.
Understanding the Compound: Properties and Hazards
This compound is a member of the Evans' chiral auxiliaries, instrumental in controlling stereochemistry in various organic reactions.[1] While invaluable in synthesis, its disposal requires careful consideration of its chemical properties and associated hazards.
| Property | Value | Source |
| CAS Number | 77877-19-1 | [2][3] |
| Molecular Formula | C9H15NO3 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 102-106 °C at 0.75 mmHg | [3] |
| Density | 1.094 g/mL at 25 °C | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
The primary hazard associated with this compound is its combustible nature.[2] However, the most significant risk in its disposal arises from the common practice of chemical neutralization via hydrolysis, a procedure that can generate hazardous byproducts if not performed correctly.
The Disposal Strategy: A Two-Pronged Approach
The recommended approach to the disposal of this compound involves a primary method of chemical neutralization (hydrolysis) to degrade the compound into less hazardous materials, followed by the disposal of the resulting solution. A secondary, direct disposal method is also outlined for situations where chemical treatment is not feasible.
Primary Disposal Method: Chemical Neutralization via Hydrolysis
The N-acyl bond in Evans auxiliaries is susceptible to cleavage by hydrolysis. A common and effective method involves the use of lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).[2][5] This process converts this compound into (S)-4-isopropyl-2-oxazolidinone and lithium propionate, which are generally less hazardous.
Causality of Procedural Choice: This hydrolysis method is chosen because it effectively breaks down the parent compound. However, a critical and often overlooked aspect of this reaction is the potential for the evolution of oxygen gas.[2][3][5] The reaction between the initially formed peracid and excess hydrogen peroxide can lead to a significant release of oxygen, which, in the presence of flammable organic solvents, can create a serious fire or explosion hazard.[2][5] The following protocol is designed to mitigate this risk.
Safety Precautions:
-
This procedure must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
An inert atmosphere (e.g., nitrogen or argon) is crucial to mitigate the risk of a flammable atmosphere.
-
Have a fire extinguisher rated for chemical fires readily accessible.
Reagents and Equipment:
-
This compound waste
-
Tetrahydrofuran (THF), anhydrous
-
30% Hydrogen peroxide (H2O2) solution
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Water, deionized
-
Sodium bisulfite (NaHSO3)
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Ice bath
Step-by-Step Procedure:
-
Inert Atmosphere: Set up the reaction apparatus in a chemical fume hood and purge the system with an inert gas (nitrogen or argon) for at least 15 minutes. Maintain a gentle, positive pressure of the inert gas throughout the procedure.
-
Dissolution: In the round-bottom flask, dissolve the this compound waste in anhydrous tetrahydrofuran (THF). A concentration of approximately 0.2-0.5 M is recommended.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Hydrogen Peroxide: Slowly add a 30% aqueous solution of hydrogen peroxide (approximately 4-5 equivalents relative to the oxazolidinone) to the stirred solution.
-
Slow Addition of Lithium Hydroxide: Prepare a solution of lithium hydroxide monohydrate (approximately 1.5-2 equivalents) in water. Add this solution dropwise to the reaction mixture via an addition funnel over a period of at least one hour. Crucially, the rate of addition must be carefully controlled to manage any potential off-gassing.
-
Monitoring: Monitor the reaction for any signs of excessive gas evolution or temperature increase. If either is observed, immediately stop the addition and allow the reaction to stabilize before proceeding.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bisulfite to the reaction mixture to quench the excess hydrogen peroxide. This step is also exothermic and may cause some frothing; add the quenching agent cautiously.
-
Final Disposal of the Hydrolyzed Mixture: The resulting aqueous mixture, containing (S)-4-isopropyl-2-oxazolidinone, lithium propionate, and other salts, should be collected in a properly labeled hazardous waste container. While the primary hazardous component has been degraded, the mixture should still be treated as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of aqueous organic waste.
Secondary Disposal Method: Direct Disposal as Hazardous Waste
In situations where chemical neutralization is not feasible or practical, this compound must be disposed of as a hazardous chemical waste.
Step-by-Step Procedure:
-
Waste Characterization: The compound is a combustible liquid and should be classified as such.
-
Containerization: Collect the waste in a clearly labeled, leak-proof container that is compatible with the chemical. The original container is often suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible Liquid").
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.
Disposal of Hydrolysis Products
The hydrolysis of this compound yields (S)-4-isopropyl-2-oxazolidinone and propionic acid (as lithium propionate). It is important to be aware of the hazards associated with these products.
-
(S)-4-isopropyl-2-oxazolidinone: This compound is a combustible solid. While generally less reactive than its acylated precursor, it should still be handled with care and disposed of as chemical waste.
-
Propionic Acid: Propionic acid is a flammable and corrosive liquid with a strong, unpleasant odor.[6][7] It can cause severe skin burns and eye damage.[7][8] The neutralized salt (lithium propionate) is less hazardous but should still be disposed of responsibly as part of the aqueous waste stream from the hydrolysis procedure.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Culture of Safety
The responsible management of laboratory chemicals extends beyond their immediate application in research and development. A thorough understanding of the potential hazards and the implementation of robust disposal protocols are paramount to ensuring a safe working environment and protecting our ecosystem. By adhering to the procedures outlined in this guide, laboratory personnel can confidently and safely manage the disposal of this compound, reinforcing a culture of safety and scientific excellence.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. [Link]
-
LabAlley. Propionic Acid, Liquid, FCC/Food Grade - SAFETY DATA SHEET. [Link]
-
Carl ROTH. Safety Data Sheet: Propionic acid. [Link]
-
ResearchGate. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. [Link]
-
ACS Publications. Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. [Link]
-
Washington State University. Propionic Acid Standard Operating Procedure. [Link]
-
Altiras. Propionic Acid Recycling, Reuse, & Disposal Services. [Link]
-
ResearchGate. Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide | Request PDF. [Link]
-
The University of Queensland eSpace. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - (4R)-(+)-4-Isopropyl-2-oxazolidinone. [Link]
-
IPA-ISOPROPYL ALCOHOL. SAFETY DATA SHEET. [Link]
-
ACS Publications. Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. [Link]
-
ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF. [Link]
-
PubMed. Hydrolysis of the GlcNAc oxazoline: deamidation and acyl rearrangement. [Link]
-
National Center for Biotechnology Information. Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]
-
ResearchGate. Can anyone help with resin hydrolysis of oxazolidine ring?. [Link]
Sources
Navigating the Safe Handling of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: A Comprehensive Guide for Laboratory Professionals
An In-Depth Look at Essential Safety Protocols, from Personal Protective Equipment to Emergency Response
(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its utility in creating stereospecific molecules underscores the need for meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals. We will delve into the essential personal protective equipment (PPE), step-by-step handling procedures, and robust emergency and disposal plans, all grounded in established safety principles.
Understanding the Hazard Landscape
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a proactive and cautious approach to its handling is paramount. Information from suppliers indicates that it is a combustible liquid[1]. Furthermore, data from structurally related oxazolidinones, such as (S)-4-Benzyl-2-oxazolidinone, suggest potential hazards that should be considered. These may include being harmful if swallowed and the potential for damage to organs, specifically the eyes and skin, through prolonged or repeated exposure[2]. Therefore, all handling procedures should be designed to minimize direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a reliable barrier between the researcher and the chemical.
Eye and Face Protection
-
Rationale: To prevent accidental splashes to the eyes, which can cause serious and irreversible damage.
-
Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, such as when transferring large volumes or working with the material under pressure, a face shield should be worn in addition to safety goggles.
Hand Protection
-
Rationale: To prevent skin contact, which could lead to irritation or absorption of the chemical.
-
Recommendation: Wear nitrile or neoprene gloves. It is crucial to inspect gloves for any signs of degradation or perforation before each use. When working with this compound for extended periods, consider double-gloving. Always wash your hands thoroughly with soap and water after removing gloves.
Body Protection
-
Rationale: To protect the skin on the arms and torso from accidental spills.
-
Recommendation: A standard laboratory coat should be worn at all times. For procedures with a higher risk of significant spillage, a chemically resistant apron or gown is recommended.
Respiratory Protection
-
Rationale: To prevent the inhalation of any aerosols or vapors, particularly when the liquid is heated or agitated.
-
Recommendation: A multi-purpose combination respirator cartridge is recommended when working outside of a certified chemical fume hood or in poorly ventilated areas[1].
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting | Chemical safety goggles, nitrile/neoprene gloves, laboratory coat. |
| Solution Preparation/Transfers | Chemical safety goggles (face shield recommended for larger volumes), nitrile/neoprene gloves, laboratory coat. |
| Running Reactions (in a fume hood) | Chemical safety goggles, nitrile/neoprene gloves, laboratory coat. |
| Handling Heated Solutions | Chemical safety goggles and face shield, insulated/chemically resistant gloves, laboratory coat. |
| Spill Cleanup | Chemical safety goggles and face shield, double-gloved with nitrile/neoprene gloves, chemically resistant gown or apron, multi-purpose combination respirator. |
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations that could generate aerosols or vapors, including weighing, transferring, and mixing, should be performed within a fume hood to ensure adequate ventilation.
General Handling Workflow
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Chemical Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers with narrow openings.
-
During Reaction: Keep the sash of the fume hood at the lowest practical height. Monitor the reaction for any unexpected changes.
-
Post-Procedure: After completing the work, securely cap the container.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a mild detergent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spills
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or if there is a risk of respiratory exposure, evacuate the entire lab and contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill cleanup and equipped with the appropriate PPE, including respiratory protection, should address the spill.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal: Long-Term Safety and Environmental Responsibility
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. It is classified as a combustible liquid, so it should be stored in a cabinet designed for flammable or combustible materials[1].
Disposal
All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
-
Imperial College London. Emergency procedures. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
